molecular formula C46H62N4O11 B10855108 Mycobutin

Mycobutin

Cat. No.: B10855108
M. Wt: 847.0 g/mol
InChI Key: ZWBTYMGEBZUQTK-PVLSIAFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mycobutin, with the active ingredient Rifabutin, is a semisynthetic ansamycin antibiotic provided for non-clinical research applications. Its primary research value lies in the study of mycobacterial infections, particularly Mycobacterium avium complex (MAC) and Mycobacterium tuberculosis . The compound's key mechanism of action is the inhibition of DNA-dependent RNA polymerase in susceptible bacterial cells, leading to the suppression of RNA synthesis and cell death. This targeted mechanism does not inhibit the mammalian enzyme, making it a specific tool for microbiological research. Research involving this compound often focuses on its bactericidal activity, pharmacokinetic properties, and the emergence of bacterial resistance. Its high lipophilicity contributes to extensive distribution and intracellular tissue uptake, which is a key area of investigation for targeting phagocytized mycobacteria. Furthermore, this compound is a known inducer of hepatic metabolic enzymes of the CYP3A subfamily, making it relevant for critical drug-drug interaction studies in research settings. This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is strictly not for human consumption.

Properties

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,48,52-55H,16-19,21H2,1-11H3/b13-12+,20-15+,24-14-,47-36?/t23-,25+,26+,27+,30-,37-,38+,41+,45-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBTYMGEBZUQTK-PVLSIAFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)CC(C)C)C6=C(C(=C3O)C)OC(C6=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)CC(C)C)C6=C(C(=C3O)C)O[C@@](C6=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H62N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

847.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Minimally soluble (0.19 mg/mL)
Record name Rifabutin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00615
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

72559-06-9
Record name Rifabutin [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072559069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rifabutin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00615
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Mycobutin (Rifabutin) Against Mycobacterium avium Complex

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mycobutin (rifabutin), a semi-synthetic spiropiperidyl derivative of rifamycin (B1679328) S, is a cornerstone in the prophylaxis and treatment of disseminated Mycobacterium avium complex (MAC) infections, particularly in immunocompromised individuals.[1][2][3] Its bactericidal activity stems from the specific inhibition of a fundamental bacterial process: transcription. This technical guide provides a detailed examination of the molecular mechanism by which rifabutin (B1679326) exerts its effect on MAC, explores the quantitative measures of its efficacy, outlines the genetic basis of resistance, and furnishes detailed protocols for key experimental assays used in its study.

Core Mechanism of Action: Inhibition of DNA-Dependent RNA Polymerase

The primary antimicrobial action of all rifamycins (B7979662), including rifabutin, is the targeted inhibition of bacterial DNA-dependent RNA polymerase (RNAP), the essential enzyme responsible for transcribing DNA into RNA.[4][5]

1.1. Molecular Target: The RNAP β-Subunit (RpoB)

Rifabutin binds with high affinity to the β-subunit of the bacterial RNAP, a component encoded by the rpoB gene.[2][6] The binding site is a well-defined pocket located deep within the DNA/RNA channel, in close proximity to the enzyme's active site but not directly at the catalytic center.[6][7] This binding pocket is highly conserved across a wide range of bacterial species but is sufficiently different from eukaryotic RNAPs, which accounts for the drug's selective toxicity against bacteria.[7]

1.2. Mode of Inhibition: Steric Occlusion

Once bound, rifabutin does not prevent the initial formation of the first one or two phosphodiester bonds of a new RNA chain. Instead, its mechanism is one of steric hindrance.[7][8] The drug physically blocks the path of the elongating RNA transcript, preventing it from extending beyond a length of 2-3 nucleotides.[8][9] This abortive initiation effectively halts the transcription process, leading to a global shutdown of protein synthesis and subsequent bacterial cell death.[5] The Mycobacterium avium RNAP has been shown to be more sensitive to rifamycins than the RNAP from E. coli.[7]

Mycobutin_Mechanism_of_Action This compound This compound RpoB RpoB (β-subunit) This compound->RpoB Binds to RNAP Bacterial DNA-Dependent RNA Polymerase (RNAP) Transcription Transcription Initiation Elongation RNA Transcript Elongation (> 2-3 nucleotides) RNAP->Elongation Catalyzes RpoB->RNAP Part of RpoB->Elongation Sterically Blocks (Inhibitory Action) Transcription->Elongation Proceeds to ProteinSynthesis Protein Synthesis Elongation->ProteinSynthesis Fails to proceed CellDeath Bacterial Cell Death ProteinSynthesis->CellDeath Fails to proceed Resistance_Mechanism Monotherapy Rifabutin Monotherapy (or suboptimal therapy) Pressure Selective Pressure on MAC Population Monotherapy->Pressure Mutation Spontaneous Mutation in rpoB Gene (RRDR) Pressure->Mutation Selects for RNAP_alt Altered RpoB Subunit Structure Mutation->RNAP_alt Results in Binding Reduced Rifabutin Binding Affinity to RNAP RNAP_alt->Binding Leads to Resistance Phenotypic Resistance: Transcription Proceeds Binding->Resistance Results in MIC_Workflow start Start prep_drug Prepare serial dilutions of this compound in microplate start->prep_drug inoculate Inoculate wells with standardized MAC suspension prep_drug->inoculate prep_inoculum Prepare and standardize MAC inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate plate (e.g., 37°C for 7-14 days) inoculate->incubate read Visually inspect for turbidity (bacterial growth) incubate->read determine Determine MIC: Lowest concentration with no growth read->determine end End determine->end Transcription_Assay_Workflow start Start mix1 Combine purified RNAP, DNA template, and buffer start->mix1 add_drug Add varying concentrations of this compound (or control) mix1->add_drug pre_incubate Pre-incubate to allow drug binding add_drug->pre_incubate add_ntps Initiate reaction by adding NTPs (one radiolabeled) pre_incubate->add_ntps incubate Incubate at 37°C for RNA synthesis add_ntps->incubate stop Terminate reaction (e.g., with EDTA) incubate->stop analyze Precipitate, filter, and quantify radiolabeled RNA product stop->analyze calculate Calculate % Inhibition and IC₅₀ analyze->calculate end End calculate->end

References

In Vitro Susceptibility of Nontuberculous Mycobacteria to Mycobutin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the in vitro susceptibility of various nontuberculous mycobacteria (NTM) species to Mycobutin (rifabutin). It is intended for researchers, scientists, and drug development professionals, offering a consolidation of quantitative data, experimental methodologies, and visual summaries of key concepts.

Introduction

Nontuberculous mycobacteria are a diverse group of environmental organisms that can cause a wide range of diseases in humans, particularly pulmonary infections.[1] The treatment of NTM infections is often challenging due to intrinsic and acquired resistance to many antibiotics.[2] this compound (rifabutin), a semi-synthetic derivative of rifamycin (B1679328) S, is an important antimicrobial agent in the management of mycobacterial infections, including those caused by NTM.[3][4] It is often used for the prophylaxis and treatment of Mycobacterium avium complex (MAC) infections, especially in immunocompromised patients, and is considered a therapeutic option for other NTM diseases.[3][5] Understanding the species-specific in vitro susceptibility of NTM to rifabutin (B1679326) is critical for optimizing treatment regimens.

Rifabutin's mechanism of action involves the inhibition of the bacterial DNA-dependent RNA polymerase, a crucial enzyme for transcribing DNA into RNA.[3][6][7] By binding to the beta-subunit of this enzyme, rifabutin effectively halts the synthesis of messenger RNA (mRNA), which in turn impedes protein production and leads to bacterial cell death.[4][6] This bactericidal action is potent against a broad spectrum of mycobacterial species.[6]

Quantitative Susceptibility Data

The in vitro activity of rifabutin against NTM varies significantly among different species. Generally, rifabutin demonstrates superior activity compared to other rifamycins (B7979662) like rifampin.[2][8] The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, providing a comparative look at rifabutin's efficacy. The MIC is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.

Table 1: Rifabutin MIC Values for Slowly Growing Nontuberculous Mycobacteria (SGM)

NTM SpeciesNo. of IsolatesMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)MIC Range (μg/mL)Reference
Mycobacterium avium complex (MAC)311 (pooled)≤0.062–0.50.25–1Not Specified[2][8][9]
Mycobacterium kansasii311 (pooled)≤0.062≤0.062Not Specified[2][8]
Mycobacterium kansasii14Low (100% Susceptible)Low (100% Susceptible)Not Specified[10]

Note: MIC₅₀ and MIC₉₀ represent the MIC required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: Rifabutin MIC Values for Rapidly Growing Nontuberculous Mycobacteria (RGM)

NTM SpeciesNo. of IsolatesMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)MIC Range (μg/mL)Reference
M. abscessus complex (MABS)311 (pooled)4–816Not Specified[2][8]
M. abscessus complex (MABS)48180.0625–32[11]

Studies consistently show that rifabutin has the lowest MIC values against a range of NTM species when compared to other rifamycins, including rifampin and rifapentine.[2][5][8] It is particularly potent against MAC and M. kansasii.[2][8][10] While MICs for the M. abscessus complex are higher, they are still the lowest among the tested rifamycins, suggesting potential clinical utility, even in drug-resistant cases.[2][8] Importantly, rifabutin retains activity against macrolide- and aminoglycoside-resistant NTM isolates.[2][8]

Experimental Protocols

Antimicrobial susceptibility testing (AST) for NTM is essential for guiding therapy. The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for these procedures.[12][13] The broth microdilution method is the most recommended and widely used technique for determining the MIC of rifabutin against NTM isolates.[13][14]

Detailed Protocol: Broth Microdilution for NTM Susceptibility Testing (CLSI M24 Guideline)

  • Isolate Preparation:

    • NTM isolates are subcultured on appropriate solid media to ensure purity and viability.

    • For slowly growing mycobacteria (SGM), growth may take 7-14 days or longer.[14] Rapidly growing mycobacteria (RGM) typically show growth in under 7 days.[1]

  • Inoculum Preparation:

    • A few colonies from the pure culture are transferred to a tube containing sterile water or saline with glass beads.

    • The suspension is vortexed to create a homogeneous mixture and break up clumps.[15]

    • The suspension is allowed to sit for a few minutes for larger particles to settle.

    • The turbidity of the supernatant is adjusted to match a 0.5 McFarland standard.[14]

    • This standardized suspension is then further diluted (e.g., 1:100) in cation-adjusted Mueller-Hinton broth, often supplemented with oleic acid-albumin-dextrose-catalase (OADC), to achieve the final target inoculum concentration.[14]

  • Plate Inoculation:

    • Pre-prepared 96-well microtiter plates containing serial twofold dilutions of rifabutin and other tested antimicrobials are used.[10][14] These plates are often commercially available (e.g., Sensititre panels).[15]

    • The prepared inoculum is dispensed into each well of the microtiter plate, typically using an automated inoculation system to ensure accuracy and consistency.[14]

    • Each plate includes a growth control well (no antibiotic) and a sterility control well.

  • Incubation:

    • The inoculated plates are sealed with an adhesive film to prevent evaporation and contamination.[15]

    • Plates are incubated at the appropriate temperature for the species being tested (e.g., 36 ± 2°C for most SGM, 32°C for M. haemophilum, 42°C for M. xenopi).[14]

    • Incubation times vary by species: RGM are typically incubated for 3-5 days, while SGM require 7-14 days or longer.[12][14] For detecting inducible macrolide resistance in M. abscessus, incubation can be extended to 14 days.[15]

  • Reading and Interpretation of Results:

    • The MIC is determined by visual inspection as the lowest concentration of the antibiotic that completely inhibits visible growth of the mycobacteria.

    • The results are interpreted according to CLSI breakpoints where available. For many NTM-drug combinations, including rifabutin for species other than M. kansasii, definitive clinical breakpoints have not been established, and MIC values are reported without an interpretation.[1][12]

Visualizations

Rifabutin acts by specifically targeting and inhibiting the bacterial DNA-dependent RNA polymerase, thereby preventing the transcription of DNA into mRNA and halting protein synthesis.

Fig 1: Rifabutin Mechanism of Action cluster_cell Mycobacterial Cell Rifabutin Rifabutin RNAP DNA-dependent RNA Polymerase (β-subunit) Rifabutin->RNAP Binds to Transcription Transcription Rifabutin->Transcription Inhibits RNAP->Transcription DNA Bacterial DNA DNA->Transcription Template for mRNA mRNA Synthesis Transcription->mRNA Protein Protein Synthesis mRNA->Protein Death Bacterial Cell Death

Caption: Fig 1: Rifabutin inhibits bacterial transcription by binding to RNA polymerase.

The following diagram illustrates the standardized workflow for determining the in vitro susceptibility of NTM using the broth microdilution method.

Fig 2: Broth Microdilution Workflow for NTM A 1. Obtain Pure NTM Isolate on Solid Media B 2. Prepare Inoculum Suspension (Match 0.5 McFarland Standard) A->B C 3. Dilute Suspension in Cation-Adjusted Mueller-Hinton Broth B->C D 4. Inoculate Microtiter Plate (Containing Drug Dilutions) C->D E 5. Seal Plate and Incubate (Species-specific time/temp) D->E F 6. Read Wells for Growth Inhibition E->F G 7. Determine MIC Value (Lowest concentration with no growth) F->G

Caption: Fig 2: Standardized workflow for NTM antimicrobial susceptibility testing.

The susceptibility of NTM to rifabutin can be broadly categorized based on published MIC data, showing a clear distinction between different species groups.

Fig 3: General Rifabutin Susceptibility of NTM cluster_high Generally Susceptible (Low MICs) cluster_variable Variably Susceptible (Higher MICs) center Rifabutin Susceptibility MAC M. avium complex center->MAC MK M. kansasii center->MK MABS M. abscessus complex center->MABS

Caption: Fig 3: Categorization of NTM species based on rifabutin susceptibility.

References

The Dawn of a Potent Antitubercular Agent: An In-depth Technical Guide to the Early Research on Mycobutin (Rifabutin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing battle against tuberculosis, the introduction of new therapeutic agents is a critical milestone. Mycobutin, scientifically known as rifabutin (B1679326), emerged from early research as a promising weapon against Mycobacterium tuberculosis. This technical guide delves into the foundational preclinical research that established the antitubercular properties of this potent rifamycin (B1679328) derivative, formerly identified as Ansamycin LM 427.[1][2] Discovered in 1975 by Italian scientists, rifabutin is a semi-synthetic spiropiperidyl derivative of rifamycin S.[3] Its early evaluation revealed a distinct profile, including high potency against M. tuberculosis and activity against some strains resistant to the cornerstone drug, rifampin. This document provides a comprehensive overview of the initial in vitro and in vivo studies, detailing the experimental protocols that paved the way for its clinical development.

Core Mechanism of Action: Inhibition of Bacterial Transcription

Rifabutin exerts its bactericidal effect by targeting a fundamental process in bacterial survival: transcription. It specifically inhibits the DNA-dependent RNA polymerase, the enzyme responsible for transcribing DNA into messenger RNA (mRNA).[4] This action is achieved through the binding of rifabutin to the β-subunit of the bacterial RNA polymerase, which sterically hinders the elongation of the nascent RNA chain.[4][5] This targeted inhibition effectively halts protein synthesis, leading to bacterial cell death.[4] While sharing this mechanism with rifampin, early studies suggested that rifabutin may possess a different affinity for the mycobacterial RNA polymerase, potentially explaining its efficacy against some rifampin-resistant isolates.[6]

G cluster_transcription Bacterial Transcription DNA DNA RNA_Polymerase DNA-dependent RNA Polymerase (RNAP) DNA->RNA_Polymerase binds to mRNA mRNA RNA_Polymerase->mRNA synthesizes Protein Protein mRNA->Protein translates to This compound This compound (Rifabutin) This compound->RNA_Polymerase binds to β-subunit Inhibition->mRNA

This compound's inhibition of bacterial RNA polymerase.

In Vitro Antitubercular Activity

Early in vitro studies were crucial in quantifying the potent activity of this compound against M. tuberculosis. These experiments consistently demonstrated that rifabutin possessed greater or similar activity when compared to rifampin.[2] The primary metric for this evaluation was the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following tables summarize the MIC values of rifabutin against rifampin-susceptible and rifampin-resistant strains of M. tuberculosis as determined in early research.

Mycobacterium tuberculosis Strains Number of Strains MIC Range (µg/mL) Methodology Reference
Rifampin-Susceptible17≤ 0.06Agar (B569324) Dilution (7H10/7H11) & Radiometric (7H12 Broth)Heifets et al., 1988[2]
Rifampin-Resistant210.25 - 16.0Agar Dilution (7H10/7H11) & Radiometric (7H12 Broth)Heifets et al., 1988[2]
"Wild" Strains (Taiwan)Not Specified0.015 - 0.125Radiometric (7H12 Broth)Chen et al., 1989[7]
Experimental Protocols for MIC Determination

The agar dilution method is a standardized technique for determining the MIC of an antimicrobial agent.

G Start Start Prepare_Media Prepare Middlebrook 7H10 or 7H11 agar Start->Prepare_Media Add_Drug Incorporate serial dilutions of Rifabutin into agar Prepare_Media->Add_Drug Pour_Plates Pour agar into quadrant plates Add_Drug->Pour_Plates Inoculate Inoculate plates with M. tuberculosis suspension Pour_Plates->Inoculate Incubate Incubate at 37°C for 21 days Inoculate->Incubate Read_MIC Determine MIC: Lowest concentration with >99% inhibition Incubate->Read_MIC End End Read_MIC->End

Workflow for Agar Dilution MIC Determination.
  • Media Preparation: Middlebrook 7H10 or 7H11 agar was prepared according to the manufacturer's instructions.[2][8]

  • Drug Incorporation: Twofold serial dilutions of rifabutin were incorporated into the molten agar before pouring it into quadrant plates. A drug-free control quadrant was included in each plate.[8]

  • Inoculum Preparation: A suspension of M. tuberculosis was prepared and adjusted to a standard turbidity.

  • Inoculation: The surface of the agar in each quadrant was inoculated with the bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 21 days.[8]

  • MIC Determination: The MIC was defined as the lowest concentration of rifabutin that inhibited more than 99% of the bacterial population compared to the growth on the drug-free control.[8]

The radiometric method offers a more rapid determination of mycobacterial susceptibility.

G Start Start Prepare_Vials Prepare 7H12 broth vials with 14C-labeled substrate Start->Prepare_Vials Add_Drug Add serial dilutions of Rifabutin to vials Prepare_Vials->Add_Drug Inoculate Inoculate vials with M. tuberculosis suspension Add_Drug->Inoculate Incubate_Monitor Incubate and monitor daily for 14CO2 production (Growth Index - GI) Inoculate->Incubate_Monitor Determine_MIC Determine MIC: Lowest concentration where daily GI increase is significantly lower than control Incubate_Monitor->Determine_MIC End End Determine_MIC->End

Workflow for Radiometric MIC Determination.
  • Media and Vials: Special 7H12 liquid medium containing a 14C-labeled substrate (e.g., palmitic acid) was used in BACTEC vials.[9]

  • Drug Addition: Serial dilutions of rifabutin were added to the vials.

  • Inoculation: Vials were inoculated with a standardized suspension of M. tuberculosis.

  • Incubation and Monitoring: The vials were incubated at 37°C and monitored daily using the BACTEC instrument, which measures the amount of 14CO2 produced from the metabolism of the labeled substrate. This measurement is expressed as a Growth Index (GI).[10]

  • MIC Determination: The MIC was defined as the lowest drug concentration that showed a significantly smaller daily increase in the GI compared to a 1:100 diluted drug-free control culture.[4]

In Vivo Antitubercular Efficacy

Animal models, particularly in mice, were instrumental in assessing the in vivo efficacy of this compound. These studies provided crucial data on the drug's ability to reduce bacterial load in key organs affected by tuberculosis.

Quantitative Data: In Vivo Efficacy in a Mouse Model

The following table presents data from an early study evaluating the efficacy of rifabutin in a mouse model of tuberculosis.

Treatment Group Dosage Duration Organ Log10 CFU Reduction (vs. Control) Reference
Rifabutin10 mg/kg/day8 weeksSpleenSterilizationJabes et al., 1994[5]
Rifabutin10 mg/kg/day8 weeksLungs5.7Jabes et al., 1994[5]
Rifabutin10 mg/kg/day12 weeksSpleenSterilizationJabes et al., 1994[5]
Rifabutin10 mg/kg/day12 weeksLungsSterilizationJabes et al., 1994[5]

CFU: Colony Forming Units

Experimental Protocol for In Vivo Efficacy Study in Mice

G Start Start Infection Infect mice (e.g., C57BL/6) intravenously or via aerosol with M. tuberculosis Start->Infection Treatment Administer Rifabutin (e.g., 10 mg/kg/day) for a defined period Infection->Treatment Sacrifice Sacrifice mice at specified time points Treatment->Sacrifice Homogenize Homogenize lungs and spleens Sacrifice->Homogenize Plate Plate serial dilutions of homogenates on 7H10 agar Homogenize->Plate Incubate Incubate plates and count colonies (CFU) Plate->Incubate Analyze Analyze data: Compare CFU counts between treated and control groups Incubate->Analyze End End Analyze->End

Workflow for In Vivo Efficacy Study in Mice.
  • Animal Model: C57BL/6 mice were commonly used in these early studies.

  • Infection: Mice were infected with a virulent strain of M. tuberculosis (e.g., H37Rv) either intravenously or through a low-dose aerosol inhalation to establish a systemic or pulmonary infection, respectively.

  • Treatment: A specified period after infection, treatment with rifabutin was initiated. The drug was typically administered daily via oral gavage at a defined dosage (e.g., 10 mg/kg).[5]

  • Assessment of Efficacy: At various time points during and after treatment, groups of mice were sacrificed. The lungs and spleens were aseptically removed and homogenized.

  • Bacterial Load Determination: Serial dilutions of the organ homogenates were plated on Middlebrook 7H10 agar.[6] After incubation, the number of colony-forming units (CFU) was counted to determine the bacterial load in each organ.

  • Data Analysis: The efficacy of the treatment was determined by comparing the CFU counts in the organs of treated mice to those of an untreated control group.

Conclusion

The early preclinical research on this compound (rifabutin) laid a robust foundation for its development as a key antitubercular agent. The in vitro data unequivocally demonstrated its high potency against M. tuberculosis, including some strains resistant to rifampin. These findings were substantiated by in vivo studies in mouse models, which confirmed its ability to effectively clear mycobacterial infections from target organs. The detailed experimental protocols outlined in this guide highlight the rigorous scientific approach taken to characterize the antitubercular properties of this important drug. This foundational knowledge continues to be relevant for researchers and drug development professionals working on novel therapies and combination regimens to combat the global threat of tuberculosis.

References

A Comprehensive Technical Guide to the Physicochemical Properties and Solubility of Mycobutin (Rifabutin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties and solubility characteristics of Mycobutin (rifabutin), a key antimycobacterial agent. The information presented herein is intended to support research, development, and formulation activities by providing a consolidated resource of essential data and methodologies.

Physicochemical Properties

This compound, a semisynthetic ansamycin (B12435341) antibiotic, is a red-violet powder.[1][2][3] Its fundamental physicochemical properties are summarized in the table below, providing a quantitative foundation for its handling, formulation, and analysis.

PropertyValueReference
Molecular Formula C₄₆H₆₂N₄O₁₁[1][4]
Molecular Weight 847.02 g/mol [1][4]
Melting Point 148ºC - 156ºC (with decomposition)[1]
pKa 6.9 in methanol/water (1:1, v/v)[1]
Log P (n-octanol/water) 3.2[2][3]

Solubility Profile

The solubility of this compound is a critical parameter influencing its absorption, distribution, and formulation development. It is sparingly soluble in ethanol (B145695) and very slightly soluble in water, while exhibiting good solubility in chloroform (B151607) and methanol.[1][2] A summary of its solubility in various solvents is provided below.

SolventSolubilityReference
Water 0.19 mg/mL[1][2][3]
Chloroform Soluble[1][2]
Methanol Soluble[1][2]
Ethanol Sparingly Soluble[1][2]
Ethanol, DMSO, Dimethyl formamide ~30 mg/mL[5]
1:1 Ethanol:PBS (pH 7.2) ~0.5 mg/mL[5]
90% PEG 400 and 10% Ethanol/Propylene Glycol 1.6803 mg/mL[6][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline standard experimental protocols relevant to the characterization of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid pharmaceutical compound is a key indicator of its purity. The capillary method is a widely accepted technique for this determination.[8][9]

Principle: A small, finely powdered sample is heated in a sealed capillary tube at a controlled rate. The temperature at which the substance melts is observed and recorded.

Apparatus:

  • Melting point apparatus with a heating block and a means for temperature control and observation.

  • Glass capillary tubes (closed at one end).

  • Sample pulverizer (e.g., mortar and pestle).

Procedure:

  • Sample Preparation: A small amount of the this compound powder is finely ground.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the closed end, aiming for a sample height of 2-4 mm.[10]

  • Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

  • The temperature is ramped up at a controlled rate, typically 1-2 °C per minute, when approaching the expected melting point.[10]

  • The temperatures at which melting begins and is complete are recorded as the melting range.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For ionizable drugs like this compound, pKa influences solubility, absorption, and distribution. Potentiometric titration is a common and accurate method for its determination.[2][3]

Principle: A solution of the drug is titrated with a standardized acid or base. The pH of the solution is measured after each addition of titrant, and the pKa is determined from the inflection point of the resulting titration curve.

Apparatus:

  • Potentiometer with a pH electrode.

  • Burette for titrant delivery.

  • Stirrer (e.g., magnetic stir plate and stir bar).

  • Beaker or titration vessel.

Procedure:

  • Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., methanol/water, as indicated for its known pKa value).[1]

  • Titration: The solution is placed in the titration vessel and stirred continuously.

  • A standardized solution of a strong acid or base is added in small, known increments from the burette.

  • After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[1][4][6]

Principle: An excess amount of the solid drug is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved drug in the supernatant is then determined.

Apparatus:

  • Flasks with stoppers.

  • Constant temperature shaker or incubator.

  • Centrifuge or filtration apparatus (e.g., syringe filters).

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer).

Procedure:

  • Sample Preparation: An excess amount of this compound powder is added to a flask containing a known volume of the desired solvent (e.g., water, buffer, organic solvent).

  • Equilibration: The flask is sealed and placed in a shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitated for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is removed from the shaker and allowed to stand to let undissolved solids settle. An aliquot of the supernatant is then carefully removed and clarified by centrifugation or filtration to remove any remaining solid particles.

  • Concentration Analysis: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as UV-Visible spectrophotometry.

Concentration Measurement (UV-Visible Spectrophotometry)

UV-Visible spectrophotometry is a common and effective method for quantifying the concentration of a chromophoric compound like this compound in solution.

Principle: The amount of light absorbed by a solution at a specific wavelength is directly proportional to the concentration of the absorbing species in the solution (Beer-Lambert law).

Apparatus:

  • UV-Visible spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination: A dilute solution of this compound in the solvent of interest is scanned across a range of UV-visible wavelengths to determine the λmax, which is the wavelength at which the drug absorbs the most light. For Rifabutin, a λmax of 237 nm has been reported in a water:methanol (40:60 v/v) mixture.

  • Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared.

  • The absorbance of each standard solution is measured at the λmax.

  • A calibration curve is constructed by plotting absorbance versus concentration.

  • Sample Measurement: The absorbance of the unknown sample solution (e.g., from the solubility experiment) is measured at the λmax.

  • Concentration Calculation: The concentration of this compound in the sample is determined by interpolating its absorbance on the calibration curve.

Mechanism of Action and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and a typical experimental workflow for solubility determination.

Mechanism of Action

This compound exerts its antimycobacterial effect by inhibiting the activity of DNA-dependent RNA polymerase in susceptible bacteria.[2][5][11] This inhibition prevents the transcription of DNA into RNA, a crucial step in protein synthesis, ultimately leading to bacterial cell death.

Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound RNAP DNA-dependent RNA Polymerase This compound->RNAP Transcription Transcription p1 RNAP->Transcription Catalyzes DNA Bacterial DNA DNA->Transcription mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Proteins Essential Proteins Protein_Synthesis->Proteins Cell_Death Bacterial Cell Death p1->Transcription Blocks

Caption: Mechanism of action of this compound.

Experimental Workflow: Shake-Flask Solubility Assay

The shake-flask method is a fundamental technique for determining the equilibrium solubility of a compound. The following workflow outlines the key steps involved in this process.

Solubility_Workflow start Start add_excess Add excess this compound to solvent in a flask start->add_excess shake Seal and shake at constant temperature (24-48h) add_excess->shake equilibrate Allow to equilibrate and settle shake->equilibrate separate Separate supernatant (Centrifuge/Filter) equilibrate->separate analyze Analyze supernatant concentration (UV-Vis) separate->analyze end End analyze->end

Caption: Shake-flask solubility determination workflow.

References

Mycobutin's Impact on Bacterial RNA Polymerase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycobutin (rifabutin), a semi-synthetic ansamycin (B12435341) antibiotic, is a potent inhibitor of bacterial DNA-dependent RNA polymerase (RNAP). This technical guide provides an in-depth analysis of this compound's mechanism of action, offering quantitative data on its inhibitory effects, detailed experimental protocols for its study, and visualizations of its interaction with the bacterial transcription machinery. By binding to the β-subunit of bacterial RNAP, this compound effectively blocks the path of the elongating RNA transcript, leading to a cessation of transcription and subsequent bacterial cell death. Understanding the nuances of this interaction is pivotal for the development of novel antibacterial agents and for optimizing the use of rifamycins (B7979662) in the face of growing antibiotic resistance.

Core Mechanism of Action: Inhibition of Bacterial RNA Polymerase

This compound, a member of the rifamycin (B1679328) class of antibiotics, exerts its bactericidal effects by specifically targeting and inhibiting bacterial DNA-dependent RNA polymerase.[1][2][3] This enzyme is responsible for transcribing the genetic information encoded in DNA into messenger RNA (mRNA), a critical step in protein synthesis.[1][2] this compound's high affinity for prokaryotic RNAP and significantly lower affinity for its mammalian counterpart ensure its selective toxicity against bacteria.[4]

The primary target of this compound is the β-subunit of the bacterial RNAP.[3][4] It binds to a well-defined pocket on this subunit, in close proximity to the RNAP active site.[4] This binding does not prevent the initiation of transcription; however, it creates a steric blockade that physically obstructs the path of the elongating RNA chain beyond a length of 2-3 nucleotides.[4] This "steric-occlusion" mechanism effectively halts transcription, leading to a depletion of essential mRNAs and ultimately, bacterial cell death.[2][4]

Resistance to rifamycins, including this compound, typically arises from mutations in the rpoB gene, which encodes the β-subunit of RNAP.[2] These mutations alter the structure of the binding pocket, reducing the affinity of the drug for its target.

Downstream Consequences of RNA Polymerase Inhibition

The immediate effect of this compound's inhibition of RNAP is the cessation of mRNA synthesis. This has several downstream consequences for the bacterial cell:

  • Inhibition of Protein Synthesis: Without a continuous supply of new mRNA transcripts, the synthesis of all proteins is halted.[2]

  • Degradation of Ribosomal RNA (rRNA): Studies on the related rifamycin, rifampicin, have shown that the inhibition of transcription can lead to a significant decrease in the levels of 23S and 16S rRNA due to their degradation.[1] This suggests that the cell may recycle the ribonucleotides from rRNA for other processes, such as DNA synthesis, which may continue for a period after transcription is inhibited.[1]

Quantitative Data on this compound's Inhibitory Activity

The potency of this compound's inhibitory effect on bacterial RNA polymerase and its overall antibacterial activity can be quantified using various metrics, primarily the half-maximal inhibitory concentration (IC50) for the enzyme and the Minimum Inhibitory Concentration (MIC) for the whole bacteria.

Organism Target Metric Value Reference
Escherichia coli (Wild-Type)RNA PolymeraseIC50< 0.5 µg/ml[5]
Escherichia coli (Rifampin-Resistant Mutants)RNA PolymeraseIC50> 100 µg/ml[5]
Mycobacterium tuberculosis (Rifampicin-Susceptible)Whole CellMIC≤ 0.5 mg/L[6]
Mycobacterium tuberculosis (Certain Rifampicin-Resistant Mutants)Whole CellMIC≤ 0.5 mg/L[6]
Staphylococcus aureus (MSSA & MRSA)Whole CellMIC500.750 µg/mL[7]
Bacillus subtilis (Wild-Type)Whole CellIC50 (Rifampicin)Value not explicitly for Rifabutin (B1679326), but indicative due to cross-resistance[8]

Note: There is complete cross-resistance observed between rifampin, rifabutin, and rifapentine.[5] Therefore, IC50 values for rifampin can serve as a reasonable proxy for the activity of rifabutin against RNA polymerase.

Experimental Protocols

In Vitro Transcription Inhibition Assay

This assay directly measures the ability of this compound to inhibit the synthesis of RNA by purified bacterial RNA polymerase.

Materials:

  • Purified bacterial RNA polymerase holoenzyme

  • Linear DNA template containing a suitable promoter (e.g., T7A1 promoter)

  • Ribonucleoside triphosphates (NTPs: ATP, GTP, CTP)

  • Radiolabeled UTP (e.g., [α-³²P]UTP)

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 150 mM KCl, 1 mM DTT, 0.01% Triton X-100)

  • This compound stock solution (dissolved in DMSO)

  • Heparin (for single-round transcription assays)

  • Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Denaturing polyacrylamide gel (e.g., 6% polyacrylamide, 7M urea)

  • Phosphorimager

Procedure:

  • Reaction Assembly: In a microcentrifuge tube, combine the transcription buffer, the linear DNA template (e.g., 10 nM final concentration), and varying concentrations of this compound. Include a no-drug control (with an equivalent amount of DMSO).

  • Enzyme Addition: Add the purified RNA polymerase holoenzyme (e.g., 50 nM final concentration) to the reaction mixture.

  • Open Complex Formation: Incubate the mixture at 37°C for 10-15 minutes to allow for the formation of the open promoter complex.

  • Initiation of Transcription: Start the transcription reaction by adding the NTP mix, including the radiolabeled UTP. For single-round transcription, also add heparin (e.g., 100 µg/mL final concentration) to prevent re-initiation.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes) to allow for RNA synthesis.

  • Termination: Stop the reaction by adding an equal volume of stop solution.

  • Analysis: Denature the samples by heating at 95°C for 5 minutes. Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.

  • Quantification: Dry the gel and expose it to a phosphorimager screen. Quantify the amount of radiolabeled RNA produced in each reaction.

  • IC50 Determination: Plot the percentage of inhibition of RNA synthesis against the concentration of this compound. Fit the data to a dose-response curve to determine the IC50 value.

DNase I Footprinting Assay

This technique is used to identify the specific binding site of a molecule on a DNA fragment. In the context of this compound, it can be used to demonstrate how the drug stabilizes the RNA polymerase-DNA complex at the promoter, preventing its movement.

Materials:

  • DNA fragment of interest (e.g., 200-400 bp) containing the promoter, end-labeled with a radioactive or fluorescent tag.

  • Purified bacterial RNA polymerase holoenzyme.

  • This compound.

  • DNase I.

  • DNase I footprinting buffer (e.g., 10mM Tris HCl, pH 7.6, 4mM MgCl₂, 1mM CaCl₂, 150mM KCl, 2mM DTT, 100 µg/ml BSA).[5]

  • Stop solution (e.g., 0.1M EDTA, 0.6M NH₄OAc, 20 µg/ml sonicated salmon sperm DNA).[9]

  • Denaturing polyacrylamide gel.

  • Autoradiography film or fluorescence scanner.

Procedure:

  • DNA Probe Preparation: Prepare a singly end-labeled DNA fragment containing the promoter of interest.[5][9]

  • Binding Reaction: In separate tubes, incubate the labeled DNA probe with:

    • No protein (DNA only control).

    • RNA polymerase holoenzyme.

    • RNA polymerase holoenzyme and this compound. Incubate at an appropriate temperature (e.g., 37°C) for 30-45 minutes to allow binding.[5]

  • DNase I Digestion: Add a pre-determined, limiting amount of DNase I to each reaction tube and incubate for a short, precise time (e.g., 1-2 minutes) at room temperature. The amount of DNase I should be titrated beforehand to achieve on average one cut per DNA molecule.[9]

  • Reaction Termination: Stop the digestion by adding a stop solution.[9]

  • DNA Purification: Purify the DNA fragments, for example, by phenol:chloroform extraction and ethanol (B145695) precipitation.[9]

  • Gel Electrophoresis: Resuspend the DNA pellets in loading buffer and separate the fragments on a denaturing polyacrylamide gel.[9]

  • Visualization: Dry the gel and expose it to X-ray film for autoradiography or scan if using a fluorescent label.

  • Analysis: The lane with DNA only will show a ladder of bands representing cleavage at every nucleotide position. In the lane with RNA polymerase, a "footprint" (a region with no bands) will appear where the polymerase protected the DNA from DNase I cleavage. The lane with RNA polymerase and this compound will show a similar or more pronounced footprint, indicating the stabilization of the enzyme-DNA complex.

Visualizations

Mechanism of Action

Mycobutin_Mechanism cluster_transcription Bacterial Transcription Initiation cluster_inhibition Inhibition by this compound RNAP RNA Polymerase (RNAP) OpenComplex Open Promoter Complex RNAP->OpenComplex binds DNA Promoter DNA DNA->OpenComplex RNA_init Nascent RNA (2-3 nucleotides) OpenComplex->RNA_init incorporates NTPs NTPs NTPs->RNA_init BlockedComplex Blocked Ternary Complex RNA_init->BlockedComplex Elongation RNA Elongation This compound This compound RNAP_beta RNAP β-subunit This compound->RNAP_beta binds to RNAP_beta->BlockedComplex BlockedComplex->Elongation prevents No_mRNA No full-length mRNA IVT_Workflow start Start mix Prepare Reaction Mix: Buffer, DNA Template, This compound (varying conc.) start->mix add_rnap Add RNA Polymerase mix->add_rnap incubate_oc Incubate (37°C) for Open Complex Formation add_rnap->incubate_oc add_ntps Add NTPs (including radiolabeled UTP) incubate_oc->add_ntps incubate_txn Incubate (37°C) for Transcription add_ntps->incubate_txn stop_reaction Stop Reaction with Stop Solution incubate_txn->stop_reaction denature Denature Samples (95°C) stop_reaction->denature page Denaturing PAGE denature->page visualize Phosphorimaging page->visualize analyze Quantify Bands & Determine IC50 visualize->analyze end End analyze->end Footprinting_Workflow start Start prep_dna Prepare End-Labeled DNA Probe start->prep_dna dna_only DNA only prep_dna->dna_only dna_rnap DNA + RNAP prep_dna->dna_rnap dna_rnap_myco DNA + RNAP + this compound prep_dna->dna_rnap_myco digest Limited DNase I Digestion dna_rnap->digest stop_digest Stop Digestion digest->stop_digest purify Purify DNA Fragments stop_digest->purify page Denaturing PAGE purify->page visualize Autoradiography / Fluorescence Scan page->visualize analyze Analyze Footprints visualize->analyze end End analyze->end

References

Structural Biology of the Mycobutin-Target Interaction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobutin, also known as Rifabutin (B1679326), is a semi-synthetic antibiotic belonging to the rifamycin (B1679328) class of drugs. It is a cornerstone in the treatment of tuberculosis, particularly in patients co-infected with HIV, due to its favorable drug-drug interaction profile compared to its analogue, rifampin. The bactericidal activity of this compound stems from its highly specific interaction with a critical enzyme in the bacterial transcription machinery. This technical guide provides a comprehensive overview of the structural and molecular underpinnings of the this compound-target interaction, offering valuable insights for researchers in infectious diseases and professionals engaged in the development of novel anti-tuberculosis therapies.

The Molecular Target of this compound

The primary molecular target of this compound within bacteria is the β-subunit of the DNA-dependent RNA polymerase (RNAP) .[1] This multi-subunit enzyme is responsible for transcribing the genetic information from DNA into messenger RNA (mRNA), a fundamental process for protein synthesis and cell survival. By binding to the β-subunit, this compound effectively inhibits the initiation of RNA synthesis, leading to a cessation of transcription and ultimately, bacterial cell death. The gene encoding the β-subunit is rpoB, and mutations within this gene are the primary mechanism of resistance to rifamycins (B7979662).

The this compound-RNAP Interaction: A Structural Perspective

The interaction between this compound and the RNAP β-subunit has been elucidated through structural biology techniques, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM). These studies have revealed a well-defined binding pocket for rifamycins on the RNAP β-subunit, located deep within the DNA/RNA channel, approximately 12 Å away from the enzyme's active site.

This compound, and other rifamycins, function via a steric-occlusion mechanism . They physically block the path of the elongating RNA transcript when it reaches a length of 2-3 nucleotides.[2][3] This steric hindrance prevents further elongation of the nascent RNA chain, effectively halting the transcription process at the initiation phase.

Quantitative Analysis of the this compound-Target Interaction

The affinity and inhibitory potential of this compound against Mycobacterium tuberculosis RNAP have been quantified through various in vitro assays. The following tables summarize key quantitative data, including the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values.

Table 1: In Vitro Inhibitory Activity of this compound (Rifabutin) against M. tuberculosis RNA Polymerase

CompoundTargetAssay TypeIC50Reference
RifabutinWild-type M. tuberculosis RNAPIn vitro transcriptionData not explicitly found
RifampicinWild-type M. tuberculosis RNAPIn vitro transcription0.010 µM[1]
RifampicinWild-type E. coli RNAPIn vitro transcription~20 nM[4]

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound (Rifabutin) against M. tuberculosis

Strain TyperpoB MutationRifabutin MIC (µg/mL)Reference
Rifamycin-susceptibleWild-type≤0.02[5]
Multidrug-resistantVarious10[5]
Rifampin-resistantD516V, D516F, S522L, H526A/C/G/L≤0.5[6]
Rifampin-resistantS531L, H526Y4–64[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used to study the this compound-RNAP interaction.

Purification of Mycobacterium tuberculosis RNA Polymerase

The purification of functional M. tuberculosis RNAP is a critical first step for in vitro studies. Recombinant expression in Escherichia coli is a common approach to obtain sufficient quantities of the enzyme.

Protocol Outline:

  • Expression Vector Construction: The genes encoding the subunits of M. tuberculosis RNAP (α, β, β', and ω) are cloned into appropriate expression vectors. Often, a two-plasmid co-expression system is utilized.

  • Host Strain and Expression: E. coli BL21(DE3) is a commonly used host strain for protein expression. Cells are transformed with the expression plasmids and grown in a suitable culture medium. Protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is typically achieved through sonication or high-pressure homogenization.

  • Affinity Chromatography: The RNAP complex is often engineered with an affinity tag (e.g., a polyhistidine-tag) on one of the subunits. This allows for initial purification from the cell lysate using a nickel-nitrilotriacetic acid (Ni-NTA) resin.

  • Ion-Exchange Chromatography: Further purification is achieved using ion-exchange chromatography (e.g., heparin sepharose or a strong anion exchanger like Mono Q). This step separates the RNAP from nucleic acid contaminants and other proteins.

  • Size-Exclusion Chromatography: The final purification step is typically size-exclusion chromatography, which separates the RNAP complex based on its size and helps to ensure the homogeneity of the sample.

  • Purity and Activity Assessment: The purity of the final RNAP preparation is assessed by SDS-PAGE. The transcriptional activity of the purified enzyme is confirmed using an in vitro transcription assay.

In Vitro Transcription Assay for IC50 Determination

This assay is used to quantify the inhibitory effect of this compound on the transcriptional activity of RNAP.

Protocol Outline:

  • Reaction Components:

    • Purified M. tuberculosis RNAP holoenzyme (core enzyme plus a sigma factor).

    • A linear DNA template containing a known promoter sequence.

    • Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, and UTP), with one of the rNTPs being radiolabeled (e.g., [α-³²P]UTP) for transcript detection.

    • Transcription buffer containing appropriate salts (e.g., MgCl₂) and buffering agents.

    • Serial dilutions of this compound.

  • Reaction Setup:

    • The RNAP holoenzyme and the DNA template are pre-incubated to allow the formation of the open promoter complex.

    • The transcription reaction is initiated by the addition of the rNTP mix and varying concentrations of this compound.

    • The reactions are incubated at 37°C for a defined period to allow for RNA synthesis.

  • Termination and Analysis:

    • The reactions are stopped by the addition of a loading buffer containing a denaturing agent (e.g., formamide) and a tracking dye.

    • The RNA transcripts are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Data Acquisition and Analysis:

    • The gel is exposed to a phosphor screen or X-ray film to visualize the radiolabeled transcripts.

    • The intensity of the transcript bands is quantified using densitometry.

    • The percentage of inhibition at each this compound concentration is calculated relative to a no-drug control.

    • The IC50 value, the concentration of this compound that inhibits 50% of the RNAP activity, is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.[9]

X-ray Crystallography of the this compound-RNAP Complex

This technique provides high-resolution structural information about the binding of this compound to RNAP.

Protocol Outline:

  • Complex Formation and Purification: Purified M. tuberculosis RNAP is incubated with an excess of this compound to ensure saturation of the binding site. The resulting complex may be further purified by size-exclusion chromatography to remove unbound ligand.

  • Crystallization: The purified this compound-RNAP complex is subjected to crystallization screening using various techniques such as vapor diffusion (hanging drop or sitting drop). A wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) are tested to identify conditions that yield well-ordered crystals.

  • Data Collection: A suitable crystal is cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron radiation source.

  • Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. The structure of the this compound-RNAP complex is then solved using molecular replacement, using a known RNAP structure as a search model. The model is refined against the experimental data to obtain a final, high-resolution atomic model of the complex.[10][11]

Cryo-Electron Microscopy (Cryo-EM) of the this compound-RNAP Complex

Cryo-EM is a powerful technique for determining the structure of large macromolecular complexes in a near-native state.

Protocol Outline:

  • Sample Preparation: A purified sample of the this compound-RNAP complex is applied to an EM grid. The grid is then blotted to create a thin film of the sample, which is rapidly frozen in liquid ethane. This process vitrifies the sample, preserving the complex in a hydrated, near-native state.

  • Data Collection: The frozen grids are loaded into a transmission electron microscope. A large number of images (micrographs) of the randomly oriented particles are collected using a direct electron detector.

  • Image Processing and 3D Reconstruction:

    • Individual particle images are selected from the micrographs.

    • The particles are aligned and classified into different 2D class averages.

    • A 3D reconstruction of the this compound-RNAP complex is generated from the 2D class averages.

  • Model Building and Refinement: An atomic model of the complex is built into the 3D density map and refined to produce the final structure.[12][13][14]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.

Protocol Outline:

  • Chip Preparation and Ligand Immobilization: One of the binding partners, typically the larger molecule (RNAP), is immobilized onto the surface of a sensor chip.

  • Analyte Injection: The other binding partner (this compound) is injected at various concentrations over the sensor chip surface in a continuous flow of buffer.

  • Signal Detection: The binding of this compound to the immobilized RNAP causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

  • Data Analysis: The association and dissociation phases of the interaction are monitored over time to generate a sensorgram. From this data, the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₑ) can be calculated, providing a quantitative measure of the binding affinity.[15]

Visualizations of Key Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of this compound and the development of resistance.

Mycobutin_Mechanism_of_Action cluster_transcription Bacterial Transcription Initiation cluster_inhibition This compound Inhibition RNAP RNA Polymerase (RNAP) Promoter Promoter DNA RNAP->Promoter Binds OpenComplex Open Promoter Complex Promoter->OpenComplex Unwinds NascentRNA Nascent RNA (2-3 nt) OpenComplex->NascentRNA Initiates Transcription NTPs rNTPs Elongation RNA Elongation NascentRNA->Elongation This compound This compound BlockedComplex Blocked Ternary Complex NascentRNA->BlockedComplex Forms RNAP_beta RNAP β-subunit This compound->RNAP_beta Binds to Inhibition Transcription HALTED BlockedComplex->Inhibition Steric Occlusion

Caption: Mechanism of this compound action on bacterial transcription.

Mycobutin_Resistance_Mechanism cluster_WT Wild-Type (Susceptible) cluster_Resistant Resistant Mutant Mycobutin_WT This compound RNAP_WT Wild-Type RNAP β-subunit (rpoB gene) Mycobutin_WT->RNAP_WT Interacts with binding pocket Binding_WT Effective Binding Inhibition_WT Transcription Inhibition Binding_WT->Inhibition_WT Leads to Mycobutin_R This compound RNAP_mutant Mutant RNAP β-subunit Mycobutin_R->RNAP_mutant Poor interaction rpoB_mutation Mutation in rpoB gene rpoB_mutation->RNAP_mutant Alters binding pocket Binding_R Reduced/No Binding Transcription_continues Transcription Continues Binding_R->Transcription_continues Allows

Caption: Development of this compound resistance via rpoB mutation.

Experimental_Workflow_Structural_Analysis cluster_protein_prep 1. Protein Preparation cluster_complex_formation 2. Complex Formation cluster_structural_methods 3. Structural Determination cluster_xtal Crystallography Workflow cluster_em Cryo-EM Workflow cluster_analysis 4. Data Analysis Expression Recombinant Expression of M. tb RNAP Purification Multi-step Purification (Affinity, IEX, SEC) Expression->Purification Activity_Assay In Vitro Transcription Assay (Activity Check) Purification->Activity_Assay Incubation Incubation of RNAP with this compound Activity_Assay->Incubation Complex_Purification Size-Exclusion Chromatography (Complex Isolation) Incubation->Complex_Purification Crystallography X-ray Crystallography Complex_Purification->Crystallography CryoEM Cryo-Electron Microscopy Complex_Purification->CryoEM Crystallization Crystallization Data_Collection_Xray Data_Collection_Xray Crystallization->Data_Collection_Xray Structure_Solution_Xray Structure_Solution_Xray Data_Collection_Xray->Structure_Solution_Xray Model_Building Atomic Model Building and Refinement Structure_Solution_Xray->Model_Building Vitrification Vitrification Data_Collection_EM Data_Collection_EM Vitrification->Data_Collection_EM Reconstruction_EM Reconstruction_EM Data_Collection_EM->Reconstruction_EM Reconstruction_EM->Model_Building Interaction_Analysis Analysis of this compound Binding Site Model_Building->Interaction_Analysis

Caption: Workflow for structural analysis of this compound-RNAP interaction.

Conclusion

The structural and molecular understanding of the this compound-RNA polymerase interaction provides a solid foundation for rational drug design and the development of strategies to overcome antibiotic resistance. The detailed knowledge of the binding pocket and the mechanism of inhibition can guide the synthesis of novel rifamycin analogues with improved potency and efficacy against resistant strains of Mycobacterium tuberculosis. The experimental protocols outlined in this guide serve as a valuable resource for researchers aiming to further investigate this critical drug-target interaction and contribute to the global fight against tuberculosis.

References

An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Profile of Mycobutin (Rifabutin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobutin (rifabutin), a semi-synthetic ansamycin (B12435341) antibiotic derived from rifamycin (B1679328) S, is a critical agent in the management of mycobacterial infections. It is particularly valued for its activity against Mycobacterium tuberculosis and the Mycobacterium avium complex (MAC), especially in the context of co-infections with the human immunodeficiency virus (HIV).[1][2] This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of rifabutin (B1679326), presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and physiological disposition.

Pharmacodynamic Profile

Mechanism of Action

Rifabutin exerts its bactericidal effect by inhibiting the DNA-dependent RNA polymerase (RNAP) in susceptible prokaryotic cells.[1][3] This action is highly specific to the bacterial enzyme, with minimal effect on mammalian RNAP.[3] By binding to the β-subunit of the bacterial RNAP, rifabutin effectively blocks the initiation of transcription, thereby preventing the synthesis of messenger RNA (mRNA) and subsequent protein production, ultimately leading to cell death.[4][5] Mutations in the rpoB gene, which encodes the β-subunit of RNAP, can lead to resistance to rifabutin.[4]

cluster_bacterium Mycobacterium Cell This compound This compound (Rifabutin) RNAP DNA-dependent RNA Polymerase (RNAP) This compound->RNAP Inhibits mRNA mRNA DNA Bacterial DNA DNA->mRNA Transcription Proteins Essential Proteins mRNA->Proteins Translation CellDeath Bacterial Cell Death Proteins->CellDeath Leads to

Caption: Mechanism of action of this compound.

In Vitro Activity

Rifabutin demonstrates potent in vitro activity against a range of mycobacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.

MicroorganismMIC50 (µg/mL)MIC90 (µg/mL)
Mycobacterium tuberculosis0.015 - 0.060.125
Mycobacterium avium complex (MAC)≤0.062 - 0.50.25 - 1.0
M. kansasii--
M. gordonae--
M. haemophilum--
M. marinum--
M. leprae--

Note: MIC values can vary depending on the testing methodology and geographic location of the isolates.[6][7][8]

Pharmacokinetic Profile

The clinical efficacy of this compound is intrinsically linked to its pharmacokinetic properties, which govern its absorption, distribution, metabolism, and excretion.

Absorption

Following oral administration, rifabutin is readily absorbed from the gastrointestinal tract, with peak plasma concentrations (Cmax) typically achieved within 2 to 4 hours.[1][9][10] The absolute bioavailability of the capsule formulation has been estimated to be around 20% in HIV-positive patients.[9][11] While high-fat meals can slow the rate of absorption, they do not significantly affect the overall extent of absorption.[9][11]

Distribution

Rifabutin is highly lipophilic, leading to extensive tissue distribution and intracellular uptake.[11][12] The apparent volume of distribution is large, estimated at 8 to 9.3 L/kg, indicating significant penetration into tissues.[13] Concentrations in lung tissue have been observed to be several times higher than in plasma.[9][11] Plasma protein binding is approximately 85%.[2]

Metabolism

Rifabutin is primarily metabolized in the liver by the cytochrome P450 3A (CYP3A) enzyme subfamily.[3][14][15] It is a known inducer of its own metabolism, a phenomenon referred to as auto-induction, which can lead to a decrease in its plasma concentrations with repeated dosing.[9][15][16] The two major metabolites are 25-O-desacetyl rifabutin and 31-hydroxy rifabutin. The 25-O-desacetyl metabolite is microbiologically active and contributes to the overall therapeutic effect.[7][16]

Excretion

The elimination of rifabutin and its metabolites occurs through both renal and fecal routes. Approximately 53% of an oral dose is recovered in the urine, primarily as metabolites, while about 30% is excreted in the feces.[7][9][11][16] The terminal elimination half-life of rifabutin is long and variable, with a mean of approximately 45 hours, ranging from 16 to 69 hours.[1][2][9][14]

cluster_pk Pharmacokinetic Pathway of this compound Oral Oral Administration GI_Tract Gastrointestinal Tract Oral->GI_Tract Absorption Plasma Systemic Circulation (Plasma) GI_Tract->Plasma Feces Feces GI_Tract->Feces Excretion Tissues Tissues (e.g., Lungs) Plasma->Tissues Distribution Liver Liver Plasma->Liver Metabolism Urine Urine Plasma->Urine Excretion Tissues->Plasma Metabolites Metabolites (Active & Inactive) Liver->Metabolites Metabolites->Plasma

Caption: Pharmacokinetic pathway of this compound.

Summary of Pharmacokinetic Parameters
ParameterValue (Mean ± SD or Range)Population
Tmax (hours) 3.3 ± 0.9 (2 - 4)Healthy Volunteers
Cmax (ng/mL) 375 ± 267 (141 - 1033)Healthy Volunteers (300 mg single dose)
Absolute Bioavailability ~20%HIV-positive patients
Volume of Distribution (Vd) 8 - 9.3 L/kgHIV-positive patients
Protein Binding ~85%In vitro
Terminal Half-life (t½) 45 ± 17 (16 - 69) hoursHealthy Volunteers
Systemic Clearance (CLs/F) 0.69 ± 0.32 L/hr/kgHealthy Volunteers

Data compiled from multiple sources.[9][11]

Experimental Protocols

Determination of Rifabutin Plasma Concentrations by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of rifabutin in human plasma.

1. Sample Preparation (Protein Precipitation): a. To 50 µL of human plasma in a microcentrifuge tube, add an internal standard (e.g., a structurally similar compound not present in the sample). b. Add 150 µL of a precipitation solvent (e.g., acetonitrile) to precipitate plasma proteins. c. Vortex the mixture thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins. d. Carefully transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions: a. HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or mass spectrometry (MS) detector. b. Column: A reverse-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14] c. Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile). A common mobile phase is a mixture of methanol and water (e.g., 75:25 v/v).[14] d. Flow Rate: Typically 1.0 mL/min.[14] e. Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C). f. Injection Volume: 20-100 µL. g. Detection: UV detection at a wavelength of approximately 240-275 nm.[14]

3. Data Analysis: a. A standard curve is generated by plotting the peak area ratio of rifabutin to the internal standard against a series of known concentrations of rifabutin. b. The concentration of rifabutin in the unknown plasma samples is determined by interpolating their peak area ratios from the standard curve.

cluster_hplc HPLC Analysis Workflow Start Plasma Sample Step1 Add Internal Standard Start->Step1 Step2 Protein Precipitation (e.g., Acetonitrile) Step1->Step2 Step3 Centrifugation Step2->Step3 Step4 Collect Supernatant Step3->Step4 Step5 Inject into HPLC System Step4->Step5 Step6 Chromatographic Separation (C18 Column) Step5->Step6 Step7 UV Detection Step6->Step7 End Quantification Step7->End

Caption: HPLC analysis workflow for this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes a standardized method for determining the MIC of rifabutin against mycobacterial isolates.

1. Inoculum Preparation: a. From a pure culture of the mycobacterial isolate grown on an appropriate medium (e.g., Middlebrook 7H10/7H11 agar), select several colonies. b. Suspend the colonies in a sterile broth (e.g., Middlebrook 7H9 broth) or saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This can be done visually or using a nephelometer. c. Dilute the standardized bacterial suspension to the final desired inoculum concentration (typically 1-5 x 10^5 CFU/mL).

2. Microtiter Plate Preparation: a. Use a sterile 96-well microtiter plate. b. Prepare serial twofold dilutions of rifabutin in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth or Middlebrook 7H9 broth) across the wells of the plate. The concentration range should encompass the expected MIC of the organism. c. Include a growth control well (containing no drug) and a sterility control well (containing uninoculated broth).

3. Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared bacterial suspension. b. Seal the plate to prevent evaporation and incubate at the optimal temperature for the specific mycobacterium (e.g., 35-37°C) for a specified period (typically 7-21 days, depending on the growth rate of the organism).

4. Reading and Interpretation: a. After incubation, visually inspect the microtiter plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of rifabutin that shows no visible growth.

Conclusion

This compound possesses a unique pharmacokinetic and pharmacodynamic profile that underpins its clinical utility in the treatment of mycobacterial infections. Its potent inhibitory action on bacterial RNA polymerase, coupled with extensive tissue penetration, makes it an effective agent against intracellular pathogens. However, its metabolism via the CYP3A4 pathway and its potential for drug interactions necessitate careful consideration in clinical practice, particularly in patients receiving concomitant medications. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this important antimicrobial agent.

References

Methodological & Application

Application Note and Protocol: Determination of Mycobutin (Rifabutin) Minimum Inhibitory Concentration (MIC) for Mycobacteria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mycobutin (rifabutin), a semi-synthetic ansamycin (B12435341) antibiotic, is a crucial component in the treatment of mycobacterial infections, including those caused by Mycobacterium tuberculosis complex (MTBC) and non-tuberculous mycobacteria (NTM). It is particularly valuable for treating patients with multidrug-resistant tuberculosis (MDR-TB) and in HIV co-infected individuals due to fewer drug-drug interactions compared to rifampin.[1] Accurate determination of the Minimum Inhibitory Concentration (MIC) of this compound is essential for guiding clinical therapy, monitoring for the emergence of resistance, and for the research and development of new anti-mycobacterial agents.

This document provides detailed protocols for determining the MIC of this compound against mycobacterial isolates using two standard methods: Broth Microdilution and the Agar (B569324) Proportion Method. These methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4]

Quantitative Data Summary

The MIC of this compound can vary significantly based on the mycobacterial species and its resistance profile to other rifamycins, particularly rifampin.

Table 1: Typical this compound MIC Ranges for Mycobacterium tuberculosis complex (MTBC)
MTBC Isolate TypeMethodTypical MIC Range (µg/mL)Reference(s)
Rifampin-SusceptibleBroth Dilution (7H9/7H12)0.015 - 0.125[5][6][7]
Rifampin-SusceptibleAgar Dilution (7H10/7H11)≤0.06[6]
Rifampin-ResistantBroth Dilution (7H9/7H12)0.25 - >16.0[5][6][8]
Rifampin-Resistant (retaining RFB susceptibility)MGIT 9600.0625 - 0.5[8]
Quality Control Strain (H37Rv ATCC 27294)MGIT 9600.0312 - 0.125[8]
Quality Control Strain (H37Rv ATCC 27294)EUCAST Broth Microdilution0.015 - 0.06[4] (Implied from INH/LVX ranges)

Note: Some rifampin-resistant strains may remain susceptible to this compound, often depending on the specific rpoB gene mutation.[1][8]

Table 2: Typical this compound MIC Ranges for Non-Tuberculous Mycobacteria (NTM)
NTM SpeciesMethodMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
M. avium complex (MAC)Broth Dilution0.125 - 0.250.25 - 0.5[5]
M. kansasiiBroth Dilution-≤0.5 (MIC₉₉)[9]
M. fortuitumBroth Microdilution416[10][11]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Testing

This method, aligned with EUCAST recommendations, is used to determine the MIC in a liquid medium.[4]

1. Materials:

  • This compound Powder: Analytical grade.

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO).

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol. For some NTM, 0.05% Tween 80 may be added, though it can lower MIC values.[9][12]

  • Plates: Sterile 96-well U-bottom microtiter plates with lids.[4]

  • Reagents: Sterile saline or water with 0.05% Tween 80, glass beads.

  • Equipment: Biosafety cabinet, vortex mixer, incubator (35-37°C), McFarland standard (0.5), inverted mirror for reading.

2. Preparation of this compound Stock Solution: a. Prepare a stock solution of this compound at 1280 µg/mL in DMSO. b. Sterilize by filtration through a 0.22 µm filter. c. Aliquot and store at -70°C until use.

3. Inoculum Preparation: a. From a fresh culture on Löwenstein-Jensen or 7H11 agar, transfer several colonies into a tube containing sterile water and glass beads. b. Vortex vigorously for 1-2 minutes to break up clumps. c. Allow large particles to settle for 30 minutes. d. Transfer the supernatant to a new sterile tube and adjust the turbidity to match a 0.5 McFarland standard (approx. 1 x 10⁷ CFU/mL). e. Prepare the final inoculum by diluting this suspension 1:100 in 7H9 broth to achieve a target concentration of ~1 x 10⁵ CFU/mL.[4]

4. Plate Preparation: a. In a 96-well plate, add 100 µL of 7H9 broth to all wells. b. Add 100 µL of the working this compound solution (e.g., 16 µg/mL) to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing across the plate to achieve the desired concentration range (e.g., 8 µg/mL to 0.015 µg/mL). Discard 100 µL from the last drug-containing well. d. Add 100 µL of the final bacterial inoculum to each well. e. Controls:

  • Growth Control: A well containing 100 µL of broth and 100 µL of the final inoculum.
  • Sterility Control: A well containing 200 µL of uninoculated broth.
  • 1:100 Growth Control: A well containing 100 µL of broth and 100 µL of a 1:100 dilution of the final inoculum (target ~1 x 10³ CFU/mL). This control is used to determine the appropriate reading time.[4]

5. Incubation: a. Seal the plate with a lid or adhesive sealer and place it in a plastic bag to prevent dehydration. b. Incubate at 35-37°C. c. For MTBC, incubate for 7-21 days. For NTM, incubation times vary (e.g., 3-5 days for rapidly growing mycobacteria, 7-14 days for slowly growing NTM).[11]

6. Reading and Interpretation: a. Read the plates when visible growth (a distinct pellet or turbidity) is observed in the 1:100 growth control well.[4] b. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.

Protocol 2: Agar Proportion Method MIC Testing

This method determines the proportion of bacteria in a population that is resistant to a specific concentration of a drug.[13][14]

1. Materials:

  • This compound Powder & Stock Solution: As prepared in Protocol 1.

  • Media: Middlebrook 7H10 or 7H11 agar supplemented with 10% OADC.

  • Plates: Quadrant petri dishes.

  • Equipment: As in Protocol 1, plus a 45-50°C water bath.

2. Preparation of Drug-Containing Media: a. Prepare molten agar and cool to 45-50°C in a water bath. b. Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.125, 0.25, 0.5, 1.0, 2.0 µg/mL). Mix gently to avoid bubbles. c. Prepare a drug-free control plate. d. Dispense the agar into petri dishes and allow them to solidify.

3. Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 1.0 McFarland standard. b. Prepare two dilutions from this suspension: 10⁻² and 10⁻⁴.

4. Inoculation: a. Inoculate the drug-free control quadrant with 100 µL of both the 10⁻² and 10⁻⁴ dilutions. b. Inoculate each of the drug-containing quadrants with 100 µL of the 10⁻² dilution. c. Allow the inoculum to be absorbed into the agar before incubation.

5. Incubation: a. Incubate plates in a CO₂-permeable bag at 35-37°C in a 5-10% CO₂ atmosphere for up to 21 days.

6. Reading and Interpretation: a. After 3 weeks, count the number of Colony Forming Units (CFUs) on the control and drug-containing quadrants. The 10⁻⁴ dilution on the control plate should yield between 50 and 200 colonies. b. Calculate the percentage of resistant bacteria: (CFU on drug plate / CFU on control 10⁻² plate) x 100. c. The MIC is the lowest drug concentration that inhibits more than 99% of the bacterial population (i.e., allows for <1% growth compared to the control).[14]

Visualizations

Diagram 1: Broth Microdilution Workflow for this compound MIC

BrothMicrodilution_Workflow cluster_prep Preparation Phase cluster_plate Plate Setup (96-Well) cluster_incubation Incubation & Reading cluster_result Result prep_stock Prepare this compound Stock (DMSO) add_drug Add 100µL this compound to Column 1 prep_stock->add_drug prep_media Prepare 7H9 + OADC Broth add_broth Add 100µL Broth to all wells prep_media->add_broth prep_inoculum Prepare Inoculum (0.5 McFarland -> 1:100 Dilution) add_inoculum Add 100µL Inoculum to Test & Control Wells prep_inoculum->add_inoculum add_broth->add_drug serial_dilute Perform 2-fold Serial Dilutions add_drug->serial_dilute serial_dilute->add_inoculum incubate Incubate Plate (35-37°C, 7-21 days) add_inoculum->incubate read_mic Read MIC when 1:100 Control shows growth incubate->read_mic result MIC = Lowest concentration with no visible growth read_mic->result

Caption: Workflow for this compound MIC determination using the broth microdilution method.

Diagram 2: Logical Flow for Agar Proportion Method

AgarProportion_Logic start Start prep_media Prepare 7H10 Agar with Serial Dilutions of this compound start->prep_media prep_inoculum Prepare Bacterial Inoculum (1.0 McFarland) start->prep_inoculum inoculate Inoculate Plates prep_media->inoculate prep_dilutions Create 10⁻² and 10⁻⁴ Inoculum Dilutions prep_inoculum->prep_dilutions prep_dilutions->inoculate incubate Incubate Plates (~21 days, 37°C, CO₂) inoculate->incubate count_cfu Count Colonies (CFU) on Control & Drug Plates incubate->count_cfu calculate Calculate % Resistance for each Drug Concentration count_cfu->calculate determine_mic Determine MIC (<1% Growth vs Control) calculate->determine_mic end Report MIC Value determine_mic->end

Caption: Logical workflow for the agar proportion method to determine this compound MIC.

References

Application of Mycobutin (Rifabutin) in a Murine Model of Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Mycobutin, the brand name for the antibiotic rifabutin (B1679326), is a semi-synthetic ansamycin (B12435341) derivative with potent activity against a range of mycobacteria, including Mycobacterium tuberculosis. It functions by inhibiting the DNA-dependent RNA polymerase in prokaryotes, thereby preventing transcription and protein synthesis. In murine models of tuberculosis, this compound has demonstrated significant bactericidal activity and is a valuable tool for preclinical evaluation of antitubercular drug regimens.

Rifabutin often exhibits greater in vitro potency against M. tuberculosis than rifampin, another commonly used rifamycin.[1][2] This enhanced activity may translate to improved efficacy or the potential for shorter treatment durations in vivo. Studies in murine models have shown that rifabutin can effectively reduce bacterial loads in the lungs and spleens of infected mice, with its efficacy being dose-dependent.[3][4] For instance, daily administration of rifabutin at 10 mg/kg has been shown to be highly effective, sterilizing the spleens and drastically reducing the bacterial count in the lungs of mice after eight weeks of treatment.[4]

When designing preclinical studies, it is crucial to consider the pharmacokinetic properties of rifabutin. It has a longer half-life and a larger volume of distribution compared to rifampin, suggesting extensive tissue penetration.[2][5][6][7] However, its oral bioavailability is relatively low.[6][7] The bactericidal activity of rifabutin in mice has been shown to be comparable or superior to rifampin on a weight-to-weight basis.[8] Furthermore, intermittent dosing regimens of rifabutin, alone or in combination with other antitubercular agents like isoniazid, have also demonstrated significant efficacy, offering potential for more patient-compliant treatment strategies.[4][8]

It is important to note that while this compound is a powerful agent, its administration as a monotherapy for active tuberculosis is likely to lead to the development of drug-resistant strains.[9][10] Therefore, in both preclinical and clinical settings, it should be used in combination with other effective antitubercular drugs.

Quantitative Data Summary

Table 1: Efficacy of this compound (Rifabutin) in a Murine Model of Tuberculosis

Treatment GroupDosage (mg/kg)Administration RouteFrequencyDuration (weeks)Mean Log10 CFU ± SD (Lungs)Mean Log10 CFU ± SD (Spleen)Reference
Untreated Control---85.9 ± 0.6-[4]
Rifabutin10OralDaily80.2 ± 0.3Sterilized[4]
Rifabutin10OralDaily12SterilizedSterilized[4]
Rifabutin + Isoniazid10 (RBT) + 25 (INH)OralTwice Weekly12Residual colonies in 2/6 miceSterilized[4]

Table 2: Comparative Efficacy of Rifamycins in Preventive Therapy of Tuberculosis in Mice

Treatment GroupDosage (mg/kg)FrequencyDuration (weeks)OutcomeReference
Rifampin (RMP)106 times/week12Comparable to RBT and RPT regimens[8]
Rifabutin (RBT)106 times/week6Comparable to 12 weeks of RMP[8]
Rifapentine (B610483) (RPT)102 times/week12Comparable to 12 weeks of RMP[8]

Experimental Protocols

Murine Model of Tuberculosis Infection

Objective: To establish a reproducible M. tuberculosis infection in mice for evaluating the in vivo efficacy of this compound.

Materials:

  • Animals: 6-8 week old female BALB/c or C57BL/6 mice.

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv.

  • Infection Apparatus: Aerosol infection chamber (e.g., Glas-Col inhalation exposure system) or intravenous injection equipment.

  • Media and Reagents: Middlebrook 7H9 broth with ADC supplement, phosphate-buffered saline (PBS).

Protocol:

  • Bacterial Culture Preparation:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with ADC to mid-log phase.

    • Wash the bacterial cells with PBS and resuspend in PBS to the desired concentration.

    • Briefly sonicate the bacterial suspension to disperse clumps.

  • Aerosol Infection (Low-Dose, Chronic Model):

    • Calibrate the aerosol chamber to deliver a predetermined number of bacteria to the lungs of the mice (typically 50-200 CFU).

    • Place mice in the exposure chamber and run the nebulizer for the calibrated time.

    • At 24 hours post-infection, sacrifice a subset of mice (n=3-4) to determine the initial bacterial implantation in the lungs by plating lung homogenates on Middlebrook 7H11 agar (B569324).

  • Intravenous Infection (High-Dose, Acute Model):

    • Prepare a suspension of M. tuberculosis H37Rv to a concentration of approximately 1 x 10^7 CFU/mL in PBS.

    • Inject 0.1 mL of the bacterial suspension into the lateral tail vein of each mouse.

This compound (Rifabutin) Preparation and Administration

Objective: To prepare and administer this compound to infected mice at a specified dosage and frequency.

Materials:

  • This compound (Rifabutin) powder.

  • Vehicle for suspension (e.g., 0.5% carboxymethylcellulose).

  • Oral gavage needles.

  • Sterile water.

Protocol:

  • Drug Preparation:

    • Calculate the required amount of this compound based on the mean body weight of the mice and the desired dosage (e.g., 10 mg/kg).

    • Prepare a homogenous suspension of this compound in the chosen vehicle. Ensure the concentration is such that the desired dose can be administered in a reasonable volume (e.g., 0.1-0.2 mL).

  • Administration:

    • Treatment is typically initiated 1-2 weeks post-infection to allow for the establishment of a stable bacterial population.

    • Administer the this compound suspension to the mice via oral gavage.

    • Follow the predetermined dosing schedule (e.g., daily, twice weekly) for the specified duration of the study (e.g., 4, 8, or 12 weeks).

Assessment of this compound Efficacy

Objective: To determine the effect of this compound treatment on the bacterial burden in the lungs and spleens of infected mice.

Materials:

  • Sterile dissection tools.

  • Tissue homogenizer.

  • Phosphate-buffered saline (PBS) with 0.05% Tween 80.

  • Middlebrook 7H11 agar plates with OADC supplement.

  • Incubator at 37°C.

Protocol:

  • Organ Harvesting:

    • At specified time points during and after treatment, euthanize mice by an approved method (e.g., CO2 asphyxiation).

    • Aseptically remove the lungs and spleen.

  • Homogenization:

    • Place each organ in a separate tube containing a known volume of PBS with 0.05% Tween 80.

    • Homogenize the organs using a mechanical homogenizer until no visible tissue clumps remain.

  • Bacterial Load Determination (CFU Assay):

    • Prepare ten-fold serial dilutions of the organ homogenates in PBS with 0.05% Tween 80.

    • Plate 100 µL of appropriate dilutions onto Middlebrook 7H11 agar plates in duplicate or triplicate.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colonies on the plates and calculate the number of CFU per organ.

    • Express the data as log10 CFU per organ.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_data Data Analysis A M. tuberculosis H37Rv Culture C Aerosol or IV Infection A->C B Mouse Acclimatization (BALB/c or C57BL/6) B->C D Establishment of Infection (1-2 weeks) C->D E Group Allocation (Control, this compound, etc.) D->E F Drug Administration (Oral Gavage) E->F G Treatment Period (4-12 weeks) F->G H Euthanasia & Organ Harvest (Lungs & Spleen) G->H I Tissue Homogenization H->I J Serial Dilution & Plating I->J K CFU Enumeration J->K L Log10 CFU Calculation K->L M Statistical Analysis L->M

Caption: Experimental workflow for evaluating this compound efficacy in a murine tuberculosis model.

Drug_Administration_Protocol cluster_prep Preparation cluster_admin Administration cluster_schedule Scheduling A Calculate this compound Dose (e.g., 10 mg/kg) B Weigh Mice C Prepare Homogenous Suspension in Vehicle A->C B->C D Administer via Oral Gavage C->D E Repeat according to protocol frequency (e.g., Daily) D->E F Continue for specified duration (e.g., 8 weeks) E->F

Caption: Protocol for the preparation and administration of this compound.

References

Application Note: Quantification of Mycobutin (Rifabutin) in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycobutin (Rifabutin) is a key antibiotic used in the treatment of tuberculosis, particularly in patients co-infected with HIV. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring clinical efficacy and safety. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in biological samples, such as plasma and breast milk, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described is based on established and validated procedures, offering high throughput and reliability.

Experimental Protocols

1. Sample Preparation

A combination of protein precipitation followed by solid-phase extraction (SPE) is a robust method for extracting this compound from complex biological matrices.[1][2]

Materials:

  • Biological sample (e.g., human plasma, breast milk)

  • Precipitation solution: Acetonitrile/Methanol (B129727) (1:1, v/v) containing a suitable internal standard (e.g., Rifabutin-d7).[1]

  • Reconstitution solution: 50 mM Ammonium (B1175870) Bicarbonate

  • SPE Columns: Strata-X (or equivalent polymeric reversed-phase)

  • SPE Conditioning solvent: Methanol

  • SPE Equilibration solvent: LC-MS/MS grade water, followed by 20 mM Ammonium Acetate (B1210297)

  • Washing solution: LC-MS/MS grade water

  • Elution solvent (less polar analytes): 0.1% Formic Acid in Acetonitrile/Water (6:4, v/v)[1]

  • Nitrogen evaporator

  • Centrifuge

Protocol:

  • To 200 µL of the biological sample, add 400 µL of the ice-cold precipitation solution containing the internal standard.[2]

  • Vortex the mixture thoroughly for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at approximately 20,000 x g for 5 minutes.[1]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at room temperature.[1]

  • Reconstitute the dried extract with 800 µL of 50 mM ammonium bicarbonate solution and vortex.[1]

  • Condition the SPE column with 1 mL of methanol followed by equilibration with 1 mL of LC-MS/MS grade water and 1 mL of 20 mM ammonium acetate solution.[1]

  • Load the reconstituted sample onto the SPE column.

  • Wash the column with 1 mL of LC-MS/MS grade water to remove polar interferences.[1]

  • Elute this compound and the internal standard using the elution solvent.[1]

  • The eluent can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase if further concentration is needed.

2. Liquid Chromatography

Instrumentation:

  • Agilent 1200 HPLC system (or equivalent)[1]

  • Analytical Column: Poroshell 120 EC-C18, 4.6 mm × 50 mm, 2.7 µm (or equivalent)[1]

LC Conditions:

Parameter Value
Mobile Phase A 0.1% Formic Acid in LC-MS/MS grade water[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol (1:1, v/v)[1]
Elution Mode Isocratic[1]
Composition 30% Mobile Phase A and 70% Mobile Phase B[1]
Flow Rate 0.4 mL/min[1]
Column Temperature 40°C[3]
Injection Volume 10 µL[3]

| Run Time | Approximately 3-5 minutes[1][3] |

3. Mass Spectrometry

Instrumentation:

  • AB Sciex API 4000 triple quadrupole mass spectrometer (or equivalent)[1]

MS/MS Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Scan Type Multiple Reaction Monitoring (MRM)[3]
Curtain Gas 10 psi[3]
Ion Spray Voltage 4000 V[3]
Nebulizer Gas 45 psi[3]
Heater Gas 40 psi[3]
Declustering Potential (DP) 70 V[3]
Entrance Potential (EP) 10 V[3]

| Collision Cell Exit Potential (CXP) | 10 V[3] |

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z)
This compound (Rifabutin) 847.7 815.4[3]

| Rifabutin-d7 (IS) | 854.7 (approx.) | To be optimized |

Data Presentation

Table 1: Summary of Quantitative Method Parameters for this compound

ParameterReported Range/ValueBiological MatrixReference
Linearity Range 0.0150–1.50 µg/mLHuman Breast Milk[1]
1–1,000 ng/mLHuman Plasma[4]
Lower Limit of Quantification (LLOQ) 0.0150 µg/mLHuman Breast Milk[1]
1 ng/mLHuman Plasma[4]
Intra-day Precision (%CV) < 15%Human Plasma[5]
Inter-day Precision (%CV) < 15%Human Plasma[5]
Intra-day Accuracy (%Bias) Within ±15%Human Plasma[5]
Inter-day Accuracy (%Bias) Within ±15%Human Plasma[5]
Recovery >50%Human Plasma[4]
76.7–99.1%Human Breast Milk[2]

Workflow Visualization

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (Acetonitrile/Methanol + IS) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation1 Evaporation Centrifugation->Evaporation1 Reconstitution1 Reconstitution (Ammonium Bicarbonate) Evaporation1->Reconstitution1 SPE Solid-Phase Extraction (SPE) Reconstitution1->SPE Elution Elution SPE->Elution Evaporation2 Evaporation & Reconstitution (in Mobile Phase) Elution->Evaporation2 LC_Separation Liquid Chromatography (C18 Column) Evaporation2->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound quantification by LC-MS/MS.

References

Preparation of Mycobutin (Rifabutin) Stock Solutions for Laboratory Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobutin (Rifabutin) is a semi-synthetic ansamycin (B12435341) antibiotic with potent activity against a broad spectrum of bacteria, most notably Mycobacterium tuberculosis and Mycobacterium avium complex (MAC). Its primary mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase, thereby preventing transcription and subsequent protein synthesis, ultimately leading to bacterial cell death. Accurate and reproducible preparation of this compound stock solutions is critical for obtaining reliable results in various laboratory assays, including antimicrobial susceptibility testing (AST), mechanism of action studies, and drug screening campaigns. This document provides detailed protocols for the preparation, storage, and quality control of this compound stock solutions for research purposes.

Physicochemical Properties and Solubility

This compound is a red-violet crystalline powder. Understanding its solubility is crucial for the preparation of homogenous stock solutions.

Table 1: Solubility of this compound (Rifabutin)

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~30 mg/mL--INVALID-LINK--
EthanolSparingly soluble (~30 mg/mL)--INVALID-LINK--
MethanolSoluble--INVALID-LINK--
ChloroformSoluble--INVALID-LINK--
WaterVery slightly soluble (0.19 mg/mL)--INVALID-LINK--
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL--INVALID-LINK--

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution suitable for further dilution in aqueous media for various in vitro assays.

Materials:

  • This compound (Rifabutin) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For a 10 mg/mL stock solution, weigh 10 mg of this compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For 10 mg of this compound, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be a clear, red-violet color. If complete dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes.

  • Sterilization (Optional): If required for the downstream application, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Table 2: Recommended Storage and Stability of this compound Stock Solutions

SolventConcentrationStorage TemperatureStabilityReference
DMSO10 mg/mL-20°CAt least 1 year--INVALID-LINK--
DMSO10 mg/mL-80°CAt least 2 years--INVALID-LINK--
Methanol40 mg/L-20°C or 4°CAt least 3 months--INVALID-LINK--
Aqueous solutionsNot recommended for storage > 1 day4°CUnstable--INVALID-LINK--

Note: It is always recommended to refer to the manufacturer's instructions for specific storage and stability information.

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

This compound exerts its bactericidal effect by binding to the β-subunit of the bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for transcription. This binding event physically blocks the path of the elongating RNA transcript, preventing the synthesis of messenger RNA (mRNA) and subsequently inhibiting protein production, which is essential for bacterial survival.

Mycobutin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound beta_subunit β-subunit This compound->beta_subunit Binds to Transcription Transcription This compound->Transcription Inhibits RNAP DNA-dependent RNA Polymerase (RNAP) RNAP->Transcription Catalyzes DNA Bacterial DNA DNA->Transcription mRNA mRNA transcript Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Template for Bacterial_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Death Leads to Transcription->mRNA Produces AST_Workflow start Start prep_stock Prepare 10 mg/mL This compound Stock in DMSO start->prep_stock qc_stock Quality Control of Stock Solution (UV-Vis/HPLC) prep_stock->qc_stock serial_dilution Perform Serial Dilutions of this compound in Broth qc_stock->serial_dilution inoculate Inoculate Microplate Wells with Bacterial Suspension serial_dilution->inoculate incubate Incubate at Appropriate Temperature and Duration inoculate->incubate read_results Read MIC by Visual Inspection or Spectrophotometry incubate->read_results end End read_results->end

Application Notes and Protocols: Use of Mycobutin (Rifabutin) in Combination Therapy for Nontuberculous Mycobacterial (NTM) Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Mycobutin (rifabutin) in combination therapy for Nontuberculous Mycobacterial (NTM) infections. The information is compiled from a range of clinical, in vitro, and in vivo studies, offering valuable insights for research and development in this field.

Clinical Application of this compound in NTM Combination Therapy

This compound is a key component in the multi-drug regimens used to treat NTM infections, particularly those caused by Mycobacterium avium complex (MAC). Clinical studies have demonstrated its efficacy in improving microbiological outcomes when used in combination with other antimicrobial agents.

Summary of Clinical Trial Data

The efficacy of this compound-containing regimens is often measured by the rate of sputum culture conversion from positive to negative. The following tables summarize key findings from various clinical trials.

Table 1: Efficacy of this compound-Based Combination Therapies in Clinical Trials for MAC Infections

Trial/StudyCombination RegimenPatient PopulationCulture Conversion/Treatment Success RateDosage of this compoundReference
Canadian HIV Trials Network Study 087Clarithromycin, Ethambutol, this compoundAIDS patients with MAC bacteremia69% microbial clearance from blood300-600 mg/day[1]
Prospective Open Study (France)This compound, Isoniazid, Ethambutol, ClofazimineAIDS patients with MAC infections70% culture conversion at 6 monthsNot Specified[2]
NTMT01 TrialThis compound, Clofazimine, Isoniazid, EthambutolAIDS patients with MAC infections74% culture conversion (vs. 53% in placebo group)Not Specified[2]
Meta-AnalysisVarious this compound-containing regimensPatients with MAC infectionsPooled treatment success rate of 54.7%Varied[3][4]
Prospective EvaluationThis compound, Clofazimine, EthambutolAIDS patients with MAC bacteremia64% microbiological response at week 4 (7 of 11 patients)600 mg/day[5]

Note: Higher doses of this compound (e.g., 600 mg/day) have been associated with increased efficacy but also a higher incidence of adverse effects such as uveitis, particularly when co-administered with clarithromycin.[1] The standard recommended dose is often 300 mg daily.[6][7][8]

In Vitro Activity and Synergy of this compound Against NTM

In vitro studies are crucial for determining the susceptibility of NTM isolates to this compound and for identifying synergistic interactions with other antimicrobial agents.

In Vitro Susceptibility of NTM to this compound

The broth microdilution method is the standard for determining the Minimum Inhibitory Concentration (MIC) of this compound against NTM isolates.[9]

Table 2: MIC Values of this compound against Various NTM Species

NTM SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Mycobacterium avium complex (MAC)≤0.062 - 20.25 - 8[10][11]
M. kansasii≤0.062≤0.062[10]
M. abscessus complex4 - 816[10]

MIC50 and MIC90 represent the MICs required to inhibit the growth of 50% and 90% of isolates, respectively.

In Vitro Synergy Studies

The checkerboard assay is a common method to evaluate the synergistic effects of this compound with other drugs. Synergy is typically defined by a Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5.[12][13]

Table 3: Synergy of this compound with Other Antimicrobials against M. abscessus

CombinationM. abscessus subsp.Number of Isolates Showing Synergy (FICI ≤ 0.5)Reference
This compound + Clarithromycinabscessus (clarithromycin-resistant)100% (of 6 isolates)[13]
This compound + Imipenemabscessus100%[13][14]
This compound + Imipenemmassiliense69%[13][14]
This compound + Tigecyclineabscessus77%[13][14]
This compound + Tigecyclinemassiliense69%[13][14]
This compound + Clarithromycin + Tigecyclineabscessus (ATCC 19977 and 6 clinical isolates)FICI of 0.375 - ≤0.625[15]

In Vivo Animal Models for Efficacy Testing

Murine models of NTM infection are instrumental in evaluating the in vivo efficacy of this compound-based combination therapies.

Summary of In Vivo Efficacy Data

Efficacy in animal models is typically assessed by the reduction in bacterial load (Colony Forming Units, CFU) in target organs like the lungs and spleen.

Table 4: Efficacy of this compound in Murine Models of NTM Infection

NTM StrainMouse ModelTreatment RegimenBacterial Load Reduction (log10 CFU)Reference
M. avium MAC 101BALB/cThis compound (20 mg/kg)Bacteriostatic (no significant reduction)[16]
M. avium ATCC 49601Beige MouseThis compound (10, 20, 40 mg/kg)Dose-related reduction in organs[17]
M. aviumC57BL/6Clarithromycin + Ethambutol + this compoundSignificant reduction in combination[18]

Detailed Experimental Protocols

Protocol for In Vitro Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against NTM isolates.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Middlebrook 7H9 broth base[19][20][21][22]

  • Middlebrook ADC or OADC enrichment[19][20][21][22]

  • Glycerol (B35011) or Polysorbate 80[19][20][21][22]

  • Sterile 96-well microtiter plates

  • NTM isolates

  • 0.5 McFarland turbidity standard

  • Sterile saline

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to a high concentration (e.g., 1280 µg/mL).

    • Protect the stock solution from light.

  • Preparation of Middlebrook 7H9 Broth:

    • Prepare Middlebrook 7H9 broth according to the manufacturer's instructions.[19][20][21][22]

    • Supplement with ADC or OADC enrichment and glycerol or Polysorbate 80.[19][20][21][22]

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in the 96-well plates using the prepared broth to achieve the desired final concentrations.

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Inoculum Preparation:

    • From a fresh culture, suspend NTM colonies in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute the suspension in broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Seal the plates to prevent evaporation.

    • Incubate at 37°C in a CO2-enriched atmosphere for up to 8 weeks, with readings taken weekly.[19]

  • Reading and Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

G cluster_prep Preparation cluster_exp Experiment cluster_controls Controls prep_this compound Prepare this compound Stock Solution prep_plates Prepare Serial Dilutions in 96-Well Plates prep_this compound->prep_plates prep_broth Prepare Middlebrook 7H9 Broth prep_broth->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare NTM Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plates (37°C, CO2) inoculate->incubate read Read MICs Weekly incubate->read growth_control Growth Control (No Drug) sterility_control Sterility Control (No Inoculum)

Caption: Workflow for In Vitro Susceptibility Testing.

Protocol for Checkerboard Synergy Assay

Objective: To assess the in vitro interaction between this compound and another antimicrobial agent.

Procedure:

  • Determine Individual MICs: First, determine the MIC of each drug individually as described in Protocol 4.1.

  • Prepare Drug Dilutions:

    • In a 96-well plate, create a two-dimensional array of drug concentrations.

    • Serially dilute this compound along the x-axis (columns).

    • Serially dilute the second drug along the y-axis (rows).

  • Inoculation and Incubation: Inoculate and incubate the plate as described for the MIC determination.

  • Data Analysis:

    • Determine the MIC of each drug in the presence of the other.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FICI: FICI = FIC of Drug A + FIC of Drug B.

    • Interpretation:

      • Synergy: FICI ≤ 0.5

      • Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

G cluster_setup Plate Setup cluster_analysis Analysis drugA Serial Dilution of this compound (Drug A) along Columns incubate Incubate Plate drugA->incubate drugB Serial Dilution of Drug B along Rows drugB->incubate inoculum Add Standardized NTM Inoculum inoculum->incubate read_mic Read MICs of Combinations calc_fic Calculate FIC for Each Drug read_mic->calc_fic calc_fici Calculate FICI (FIC A + FIC B) calc_fic->calc_fici interpret Interpret Interaction (Synergy, Indifference, Antagonism) calc_fici->interpret incubate->read_mic

Caption: Checkerboard Synergy Assay Workflow.

Protocol for Murine Model of Chronic NTM Lung Infection

Objective: To evaluate the in vivo efficacy of a this compound-containing combination therapy.

Materials:

  • BALB/c or C57BL/6 mice[17]

  • Aerosol exposure system

  • M. avium complex isolate

  • Middlebrook 7H9 broth with supplements

  • This compound and other drugs for treatment

  • Vehicle for oral gavage (e.g., water, methylcellulose)

  • Homogenizer

  • Middlebrook 7H10 or 7H11 agar (B569324) plates[17]

Procedure:

  • Inoculum Preparation:

    • Grow M. avium in supplemented Middlebrook 7H9 broth to mid-log phase.

    • Wash and resuspend the bacterial pellet in sterile saline.

    • Adjust the concentration to deliver the desired infectious dose via the aerosol system.

  • Infection:

    • Infect mice with M. avium using an aerosol exposure system to establish a pulmonary infection.

  • Treatment:

    • Allow the infection to establish for a set period (e.g., 4 weeks).

    • Prepare drug suspensions for oral gavage. This compound can be suspended in water or a suitable vehicle.

    • Administer the combination therapy daily via oral gavage for a specified duration (e.g., 4-8 weeks).

    • Include an untreated control group.

  • Assessment of Bacterial Burden:

    • At designated time points, euthanize mice.

    • Aseptically remove lungs and/or spleens.

    • Homogenize the organs in sterile saline.

    • Plate serial dilutions of the homogenates on Middlebrook 7H10 or 7H11 agar.

    • Incubate the plates at 37°C for 2-3 weeks.

    • Count the colonies to determine the CFU per organ.

  • Data Analysis:

    • Compare the log10 CFU in the organs of treated mice to the untreated controls.

    • A significant reduction in CFU indicates treatment efficacy.

G cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase prep_inoculum Prepare M. avium Inoculum aerosol_infect Aerosol Infection of Mice prep_inoculum->aerosol_infect establish Allow Infection to Establish (e.g., 4 weeks) aerosol_infect->establish prep_drugs Prepare Drug Suspensions for Oral Gavage establish->prep_drugs control_group Untreated Control Group establish->control_group administer Daily Oral Gavage with Combination Therapy prep_drugs->administer euthanize Euthanize Mice at Time Points administer->euthanize control_group->euthanize harvest Harvest Lungs and Spleens euthanize->harvest homogenize Homogenize Organs harvest->homogenize plate Plate Serial Dilutions homogenize->plate count_cfu Incubate and Count CFU plate->count_cfu

Caption: Murine Model of NTM Lung Infection Workflow.

References

Mycobutin (Rifabutin) as a Research Tool in Mycobacterial Genetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobutin (rifabutin), a semi-synthetic ansamycin (B12435341) antibiotic, serves as a powerful research tool for investigating the genetics of mycobacteria, including the significant human pathogen Mycobacterium tuberculosis. Its well-defined mechanism of action and the frequent emergence of resistance make it an invaluable asset for studying fundamental biological processes such as transcription, drug resistance mechanisms, and gene function. These application notes provide detailed protocols and quantitative data to facilitate the use of this compound in a research setting.

Mechanism of Action

This compound exerts its antimycobacterial effect by targeting the DNA-dependent RNA polymerase (RNAP), a crucial enzyme responsible for transcribing genetic information from DNA to RNA.[1][2][3] Specifically, this compound binds to the β-subunit of the RNAP, encoded by the rpoB gene.[4] This binding sterically hinders the elongation of the nascent RNA chain, effectively halting transcription and leading to bacterial cell death.[5][6] Due to its high lipophilicity, this compound readily penetrates the complex mycobacterial cell wall.[3][7]

Applications in Mycobacterial Genetics

This compound is a versatile tool for a range of applications in mycobacterial genetics, including:

  • Elucidating Drug Resistance Mechanisms: The primary mechanism of resistance to this compound involves mutations within the rpoB gene, particularly in an 81-bp "hot-spot" region known as the rifampin resistance-determining region (RRDR).[4][8] Researchers can select for this compound-resistant mutants and sequence the rpoB gene to identify novel mutations and study their impact on RNAP function and drug binding. Some mutations in rpoB may confer resistance to rifampin but retain susceptibility to rifabutin (B1679326), making it a useful tool for dissecting the nuances of rifamycin (B1679328) resistance.[1]

  • Target Validation: The consistent association between rpoB mutations and this compound resistance provides strong genetic validation of RNAP as a critical drug target in mycobacteria.[9][10]

  • Investigating Gene Function: this compound can be used to study the function of the rpoB gene and the RNAP enzyme complex. By correlating specific mutations with changes in the minimum inhibitory concentration (MIC), researchers can infer the functional significance of particular amino acid residues in the RpoB protein.[4][11]

  • Studying Transcriptional Responses: The use of sub-inhibitory concentrations of this compound can help elucidate the transcriptional response of mycobacteria to RNAP inhibition. For instance, studies have shown that sub-MIC levels of rifabutin, in combination with other antibiotics, can suppress the expression of inducible resistance genes.[8]

Quantitative Data

The following tables summarize the minimum inhibitory concentrations (MICs) of this compound against various mycobacterial species and the impact of specific rpoB mutations on MIC values.

Table 1: this compound MICs for Mycobacterium tuberculosis

Isolate TypeMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Rifampin-Susceptible≤0.06 - 0.125--[6][12]
Rifampin-Resistant0.25 - 16.0--[12]
MDR Isolates (RFB-S)0.12 - 0.5--
MDR Isolates (RFB-R)>0.5 - 16--

Table 2: this compound MICs for Non-Tuberculous Mycobacteria (NTM)

SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
M. avium complex (MAC)≤0.25 - 160.250.125 - 1.0[13][14]
M. abscessus0.0625 - 321.08.0[2]

Table 3: Correlation of rpoB Mutations with this compound MICs in M. tuberculosis

rpoB Mutation (Codon)This compound MIC (µg/mL)Rifabutin PhenotypeReference(s)
Wild-Type≤0.0625 - 0.25Susceptible[1]
D516V≤0.5Susceptible[1]
H526Y>0.5Resistant
S531L>0.5Resistant
H526D>0.5Resistant
L533P≤0.5Susceptible

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol describes the determination of the MIC of this compound against mycobacteria using a 96-well microplate format with a viability indicator.

Materials:

  • This compound (Sigma-Aldrich or equivalent)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • 96-well microplates

  • Mycobacterial culture in mid-log phase

  • Resazurin (B115843) sodium salt solution (0.02% w/v in sterile water) or AlamarBlue

  • Plate sealer

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Prepare Serial Dilutions: a. In a 96-well plate, add 100 µL of supplemented 7H9 broth to all wells except the first column. b. Add 200 µL of supplemented 7H9 broth containing the desired starting concentration of this compound to the first column. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate. Discard 100 µL from the last column of dilutions.

  • Prepare Mycobacterial Inoculum: a. Grow mycobacteria in supplemented 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.8). b. Adjust the turbidity of the culture to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the adjusted culture 1:50 in supplemented 7H9 broth to achieve a final inoculum of approximately 3 x 10⁶ CFU/mL.

  • Inoculate the Plate: Add 100 µL of the diluted mycobacterial inoculum to each well containing the this compound dilutions. Include a drug-free well as a growth control and a well with broth only as a sterility control.

  • Incubation: Seal the plate and incubate at 37°C for 7-14 days.

  • Determine MIC: a. After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours. b. The MIC is the lowest concentration of this compound that prevents a color change from blue (resazurin) to pink (resorufin), indicating inhibition of bacterial growth.[15][16] Alternatively, growth can be assessed visually or by measuring absorbance at 600 nm before adding the indicator.

Protocol 2: Selection and Characterization of this compound-Resistant Mutants

This protocol outlines the process for selecting spontaneous this compound-resistant mutants and identifying the genetic basis of resistance.

Materials:

  • This compound

  • Middlebrook 7H10 or 7H11 agar (B569324) plates supplemented with 10% OADC

  • Mycobacterial culture in mid-log phase

  • Sterile saline or PBS with 0.05% Tween 80

  • Incubator (37°C)

  • Genomic DNA extraction kit

  • PCR primers for the rpoB gene

  • DNA sequencing reagents and equipment

Procedure:

  • Determine the Selection Concentration: The concentration of this compound used for selection should be 4-8 times the MIC of the susceptible parent strain.

  • Prepare Selective Agar Plates: Prepare Middlebrook agar plates containing the selective concentration of this compound. Also, prepare drug-free control plates.

  • Inoculate Plates: a. Grow a large population of the susceptible mycobacterial strain in supplemented 7H9 broth to late-log or early stationary phase. b. Concentrate the culture by centrifugation and resuspend the pellet in a small volume of sterile saline or PBS with Tween 80. c. Plate a high density of cells (e.g., 10⁸ to 10⁹ CFU) onto the this compound-containing plates. d. Plate serial dilutions of the culture onto drug-free plates to determine the total viable count.

  • Incubation: Incubate the plates at 37°C for 3-4 weeks, or until colonies appear on the selective plates.

  • Isolate and Confirm Resistance: a. Pick individual colonies from the selective plates and subculture them onto fresh this compound-containing and drug-free agar to confirm resistance. b. Determine the MIC of the resistant isolates as described in Protocol 1 to quantify the level of resistance.

  • Genetic Characterization: a. Extract genomic DNA from the resistant mutants and the parent strain. b. Amplify the rpoB gene, particularly the RRDR, using PCR.[17] c. Sequence the PCR products to identify mutations in the rpoB gene of the resistant isolates compared to the parent strain.

Visualizations

G cluster_0 Mycobacterial Cell This compound This compound RNAP DNA-dependent RNA Polymerase (RNAP) This compound->RNAP Binds to β-subunit RNA RNA Transcript RNAP->RNA Transcription Inhibition Inhibition of Transcription RNAP->Inhibition rpoB rpoB gene rpoB->RNAP Encodes DNA DNA DNA->RNAP Template G start Start with Susceptible Mycobacterial Population expose Expose to Selective Concentration of this compound start->expose incubate Incubate for 3-4 Weeks expose->incubate isolate Isolate Resistant Colonies incubate->isolate confirm Confirm Resistance (MIC Testing) isolate->confirm extract_dna Extract Genomic DNA confirm->extract_dna pcr PCR Amplify rpoB gene extract_dna->pcr sequence Sequence rpoB gene pcr->sequence analyze Analyze for Mutations sequence->analyze G cluster_0 Genetic Basis of Resistance cluster_1 Phenotypic Outcome rpoB_wt Wild-type rpoB gene rpoB_mut Mutated rpoB gene rpoB_wt->rpoB_mut Spontaneous Mutation susceptible Susceptible to this compound (Low MIC) rpoB_wt->susceptible Leads to resistant Resistant to this compound (High MIC) rpoB_mut->resistant Leads to

References

Application Notes and Protocols for In Vivo Efficacy Evaluation of Mycobutin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobutin (rifabutin) is a semi-synthetic ansamycin (B12435341) antibiotic with a broad spectrum of activity against mycobacteria. It is a key component in the treatment of both Mycobacterium tuberculosis (Mtb) and Mycobacterium avium complex (MAC) infections.[1] this compound functions by inhibiting the DNA-dependent RNA polymerase of susceptible bacteria, thereby disrupting RNA synthesis and halting bacterial growth.[1][2] These application notes provide detailed protocols for designing and executing in vivo experiments to rigorously evaluate the efficacy of this compound in various animal models of mycobacterial infection.

Key Concepts in In Vivo Efficacy Evaluation

Successful evaluation of an anti-mycobacterial agent like this compound in vivo relies on several key experimental readouts:

  • Bacterial Load Reduction: Quantifying the decrease in the number of viable mycobacteria in target organs (primarily lungs and spleen) is a primary measure of drug efficacy. This is typically achieved through Colony Forming Unit (CFU) assays.

  • Histopathological Analysis: Microscopic examination of tissue sections from infected organs provides crucial insights into the extent of inflammation, granuloma formation, and tissue damage, and how these are altered by treatment.[3][4]

  • Host Immune Response: Characterizing the host's immune response, particularly the cytokine and chemokine profiles, can elucidate the mechanisms by which the drug and the host immune system interact to control the infection.[5][6][7]

  • Survival Analysis: In acute or high-dose infection models, monitoring the survival of treated versus untreated animals is a critical endpoint for assessing the life-preserving efficacy of the drug.

Recommended Animal Models

The choice of animal model is critical and depends on the specific research question. Mice are the most commonly used due to their genetic tractability, cost-effectiveness, and the availability of a wide range of immunological reagents.[8][9][10]

Animal ModelRelevant SpeciesKey Features & Applications
Mouse BALB/c, C57BL/6, C3HeB/FeJBALB/c and C57BL/6 are standard for chronic infection models. C3HeB/FeJ mice develop caseous necrotic granulomas more similar to human tuberculosis.[8][11][12] Nude and beige mice are immunocompromised models useful for MAC infection studies.[13][14]
Guinea Pig Outbred strainsHighly susceptible to Mtb and develop human-like caseous granulomas and lung pathology, making them a valuable model for pathogenesis and drug efficacy studies.[8][9][11]
Rabbit New Zealand WhiteCan develop cavitary lesions, a hallmark of advanced human tuberculosis, which is not typically seen in mice.[8][11]
Zebrafish Danio rerioLarval transparency allows for real-time imaging of infection and granuloma formation. Useful for high-throughput screening of compounds against Mycobacterium marinum, a close relative of Mtb.[8][9]

Experimental Protocols

Protocol 1: Murine Model of Chronic Mycobacterium tuberculosis Infection

This protocol describes the establishment of a chronic Mtb infection in mice via a low-dose aerosol challenge, followed by treatment with this compound.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Specific pathogen-free female BALB/c or C57BL/6 mice (6-8 weeks old)

  • Aerosol exposure system (e.g., Glas-Col)

  • This compound

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

  • Middlebrook 7H9 broth and 7H11 agar (B569324) supplemented with OADC

  • Sterile phosphate-buffered saline (PBS)

  • Tissue homogenizer

  • Standard laboratory equipment for microbiology and animal handling

Procedure:

  • Infection:

    • Prepare a mid-log phase culture of Mtb H37Rv in 7H9 broth.

    • Calibrate the aerosol exposure system to deliver approximately 50-100 CFUs per mouse lung.[10][15]

    • Expose mice to the aerosolized Mtb.

    • On day 1 post-infection, sacrifice a subset of mice (n=3-4) to confirm the initial bacterial implantation in the lungs by plating lung homogenates on 7H11 agar.[15]

  • Treatment:

    • At 4-6 weeks post-infection, when a chronic infection is established, randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

    • Administer this compound or vehicle daily via oral gavage for a specified duration (e.g., 4 or 8 weeks). A common dose for rifabutin (B1679326) in mice is in the range of 5-10 mg/kg.[16]

  • Evaluation of Efficacy:

    • At selected time points during and after treatment, euthanize a subset of mice from each group.

    • Aseptically harvest lungs and spleens.

    • Homogenize the organs in sterile PBS.

    • Prepare serial dilutions of the homogenates and plate on 7H11 agar.

    • Incubate plates at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (CFU) per organ.[17][18]

Data Presentation:

Treatment GroupDuration of TreatmentMean Lung CFU (log10) ± SDMean Spleen CFU (log10) ± SD
Vehicle Control4 weeks
This compound (5 mg/kg)4 weeks
This compound (10 mg/kg)4 weeks
Vehicle Control8 weeks
This compound (5 mg/kg)8 weeks
This compound (10 mg/kg)8 weeks
Protocol 2: Histopathological Analysis of Lung Tissue

Materials:

  • Harvested lung lobes from infected and treated mice

  • 10% neutral buffered formalin

  • Ethanol series (70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin (B1166041) wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

  • Ziehl-Neelsen acid-fast stain

  • Microscope

Procedure:

  • Tissue Fixation and Processing:

    • Fix the largest lobe of the lung in 10% neutral buffered formalin for at least 24 hours.

    • Dehydrate the tissue through a graded series of ethanol.

    • Clear the tissue in xylene.

    • Embed the tissue in paraffin wax.

  • Sectioning and Staining:

    • Cut 4-5 µm thick sections using a microtome and mount on glass slides.

    • Deparaffinize and rehydrate the sections.

    • Stain one set of slides with H&E to visualize tissue morphology and inflammatory infiltrates.[19][20]

    • Stain another set of slides with Ziehl-Neelsen stain to visualize acid-fast bacilli within the tissue.[3]

  • Microscopic Evaluation:

    • Examine the slides under a microscope.

    • Score the lung sections for the degree of inflammation, granuloma formation, and necrosis.[4][19]

    • Quantify the area of the lung affected by inflammation.

Data Presentation:

Treatment GroupInflammation Score (0-4)Granuloma Count per FieldPresence of Necrosis (%)
Uninfected Control
Infected - Vehicle
Infected - this compound
Protocol 3: Cytokine Profiling from Lung Homogenates

Materials:

  • Lung homogenates from infected and treated mice

  • Lysis buffer with protease inhibitors

  • ELISA or multiplex bead array kits for desired cytokines (e.g., TNF-α, IFN-γ, IL-1β, IL-6, IL-10, IL-12)

  • Microplate reader or flow cytometer

Procedure:

  • Sample Preparation:

    • Prepare lung homogenates as described in Protocol 1.

    • Centrifuge a portion of the homogenate to pellet cellular debris.

    • Collect the supernatant for cytokine analysis.

  • Cytokine Measurement:

    • Perform ELISA or multiplex bead array assays on the supernatants according to the manufacturer's instructions to quantify the levels of key pro-inflammatory and anti-inflammatory cytokines.[5][21][22]

Data Presentation:

Treatment GroupTNF-α (pg/mL)IFN-γ (pg/mL)IL-10 (pg/mL)IL-12 (pg/mL)
Uninfected Control
Infected - Vehicle
Infected - this compound
Protocol 4: Survival Analysis in an Acute Infection Model

Materials:

  • Mycobacterium tuberculosis or Mycobacterium avium

  • Appropriate mouse strain (e.g., C3HeB/FeJ for a more acute Mtb model, or beige mice for MAC)

  • This compound

  • Vehicle for drug administration

Procedure:

  • Infection:

    • Infect mice with a higher dose of mycobacteria via intravenous or aerosol route to induce a more acute and lethal infection.[23]

  • Treatment:

    • Begin treatment with this compound or vehicle at a designated time post-infection.

  • Monitoring:

    • Monitor the mice daily for signs of morbidity (e.g., weight loss, ruffled fur, hunched posture).[24]

    • Record the date of death for each animal.

  • Data Analysis:

    • Construct Kaplan-Meier survival curves for each treatment group.[25]

    • Compare the survival distributions between groups using a log-rank test.

Data Presentation:

A Kaplan-Meier survival curve plotting the percentage of surviving animals against time (days post-infection) for each treatment group.

Visualizations

Experimental_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase A Prepare Mycobacterial Culture C Aerosol or IV Infection A->C B Animal Acclimatization B->C D Randomize into Treatment Groups C->D E Daily Drug Administration (this compound vs. Vehicle) D->E F Monitor Survival & Weight E->F G Euthanize at Time Points E->G H Harvest Organs (Lungs, Spleen) G->H I Bacterial Load (CFU Assay) H->I J Histopathology (H&E, Ziehl-Neelsen) H->J K Cytokine Profiling (ELISA) H->K

Caption: Experimental workflow for in vivo efficacy testing.

Signaling_Pathway cluster_infection Mycobacterial Infection cluster_response Host Immune Response Mtb Mycobacterium Mac Macrophage Mtb->Mac Phagocytosis TLR TLR Signaling Mac->TLR NFkB NF-κB Activation TLR->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-12) NFkB->Cytokines Th1 Th1 Cell Differentiation Cytokines->Th1 IFNg IFN-γ Production Th1->IFNg ActivatedMac Macrophage Activation IFNg->ActivatedMac Killing Mycobacterial Killing ActivatedMac->Killing

Caption: Simplified host immune response to mycobacteria.

References

Application Note: The Role of Mycobutin (Rifabutin) in the Prevention and Eradication of Bacterial Biofilms

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to biological or non-biological surfaces.[1] Biofilm formation is a significant virulence factor, contributing to chronic infections and increased resistance to conventional antimicrobial agents. Bacteria within a biofilm can be up to 1,000 times more resistant to antibiotics than their planktonic (free-floating) counterparts.[2][3] This resilience is due to factors including reduced antibiotic penetration into the biofilm matrix and the low metabolic state of the embedded bacteria.[1] Mycobutin (Rifabutin), a semi-synthetic ansamycin (B12435341) antibiotic, has emerged as a potent agent against these challenging bacterial structures. While traditionally used for Mycobacterium avium complex (MAC) infections and tuberculosis, its efficacy in preventing and disrupting biofilms, particularly those of Staphylococcus species, is a promising area of research and clinical application.[2][3][4]

Mechanism of Action

This compound belongs to the rifamycin (B1679328) class of antibiotics.[3] Its primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase.[2] By binding to the β-subunit of this essential enzyme, this compound effectively blocks the initiation of RNA transcription, thereby halting protein synthesis and leading to bacterial cell death.[5] A key feature of this mechanism is its independence from the bacterial division rate.[2] This makes this compound uniquely suited for targeting the slow-growing or dormant bacteria residing deep within a biofilm matrix, which are often tolerant to antibiotics that target actively dividing cells.[1][2][3]

Mechanism of Action: this compound cluster_bacterium Bacterial Cell This compound This compound (Rifabutin) RNAP DNA-dependent RNA Polymerase (β-subunit) This compound->RNAP Binds to Transcription RNA Transcription RNAP->Transcription Catalyzes RNAP->block DNA Bacterial DNA DNA->Transcription Template for Protein Protein Synthesis Transcription->Protein Growth Bacterial Growth & Biofilm Maintenance Protein->Growth block->Transcription

This compound inhibits bacterial RNA synthesis.

Applications in Biofilm Control

In vitro studies have consistently demonstrated that this compound has comparable, and in some cases superior, anti-biofilm activity against staphylococci when compared to Rifampin, a related rifamycin commonly used in anti-biofilm treatment regimens.[2] Its effectiveness is particularly noted in prosthetic joint infections (PJI), which are frequently caused by Staphylococcus aureus and Staphylococcus epidermidis.[6]

A significant advantage of this compound is its more favorable drug-drug interaction profile. Rifampin is a potent inducer of cytochrome P450 (CYP450) enzymes, which can complicate treatment regimens by accelerating the metabolism of other drugs.[2] this compound is a weaker inducer of CYP450 and does not significantly affect P-glycoprotein transport systems, resulting in fewer clinically significant drug interactions.[2] This makes it a viable alternative for patients on concomitant medications where Rifampin is contraindicated.[2][3]

Clinical Utility Comparison: Rifampin vs. This compound cluster_rifampin Rifampin cluster_this compound This compound (Rifabutin) Rifampin Rifampin CYP450_R Strong Inducer of CYP450 Enzymes Rifampin->CYP450_R DDI_R High Potential for Drug-Drug Interactions CYP450_R->DDI_R This compound This compound CYP450_M Weak Inducer of CYP450 Enzymes This compound->CYP450_M DDI_M Lower Potential for Drug-Drug Interactions CYP450_M->DDI_M PJI Staphylococcal Biofilm Infection (e.g., PJI) PJI->Rifampin Treatment Option PJI->this compound Alternative Treatment

This compound offers a safer alternative regarding drug interactions.

Quantitative Data Summary

This compound's potent anti-biofilm activity has been quantified in several studies. The Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Bactericidal Concentration (MBBC) are key metrics. The MBBC is the lowest concentration of an antimicrobial agent required to kill a bacterial biofilm.

Table 1: Minimum Biofilm Bactericidal Concentration (MBBC) for 50% of Isolates (MBBC₅₀)

Organism Rifampin (µg/mL) This compound (µg/mL) Rifapentine (µg/mL) Rifaximin (µg/mL)
S. aureus 8 1 2 4
S. epidermidis 2 0.06 0.25 0.5

Data sourced from a study on staphylococci isolated from periprosthetic joint infections.[6][7][8]

Table 2: Planktonic vs. Biofilm Inhibitory Concentrations of this compound

Organism Planktonic MIC₅₀ (µg/mL) Biofilm MBIC₅₀ (µg/mL)
S. aureus (MSSA & MRSA) 0.013 Similar to MIC values

Data from a study on 114 clinical isolates of S. aureus.[1] The study noted that this compound's MBIC₅₀ values were similar to its MIC values, highlighting its potent efficacy against biofilms.[1]

Protocols for Evaluating Anti-Biofilm Activity

The following are generalized protocols for assessing the efficacy of this compound against bacterial biofilms in vitro.

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

This protocol determines the minimum concentration of this compound required to inhibit the formation of a biofilm.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial strain of interest (e.g., S. aureus)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) with 0.25% glucose)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid

  • Microplate reader

Procedure:

  • Prepare Bacterial Inoculum: Culture bacteria overnight. Dilute the culture in fresh growth medium to a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Prepare Drug Dilutions: Perform a two-fold serial dilution of this compound in the growth medium directly in the 96-well plate. Leave wells for positive (bacteria, no drug) and negative (medium only) controls.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well containing the drug dilutions and the positive control wells. Add 200 µL of sterile medium to the negative control wells.

  • Incubation: Cover the plate and incubate under static conditions for 24 hours at 37°C.

  • Wash: Carefully discard the contents of the wells. Wash each well twice with 200 µL of sterile PBS to remove planktonic bacteria.

  • Staining: Add 150 µL of 0.1% Crystal Violet solution to each well and incubate for 15 minutes at room temperature.

  • Wash and Solubilize: Discard the stain and wash the wells thoroughly with water until the negative control wells are colorless. Air dry the plate. Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. The MBIC is defined as the lowest concentration of this compound that results in a significant reduction (e.g., ≥50% or ≥90%) in biofilm formation compared to the positive control.

Protocol 2: Biofilm Viability Assessment using MTT Assay

This protocol assesses the viability of cells within a pre-formed biofilm after exposure to this compound.

Materials:

  • Pre-formed biofilms in a 96-well plate (as per steps 1-4 of Protocol 1, but without the drug)

  • This compound serial dilutions in fresh medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Prepare Biofilms: Grow biofilms in a 96-well plate for 24 hours as described previously.

  • Remove Planktonic Cells: Discard the medium and wash the wells twice with PBS.

  • Apply Drug: Add 200 µL of fresh medium containing serial dilutions of this compound to the wells with pre-formed biofilms. Include appropriate controls.

  • Incubate: Incubate the plate for another 24 hours at 37°C.

  • MTT Assay: a. Discard the medium and wash the wells with PBS. b. Add 100 µL of fresh medium and 20 µL of MTT solution to each well. c. Incubate for 3-4 hours at 37°C in the dark. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. d. Discard the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Mix thoroughly and measure the absorbance at 540 nm.

  • Analysis: Compare the absorbance of the this compound-treated wells to the untreated control to determine the percentage of viable cells remaining in the biofilm.

Experimental Workflow: MBIC Assay N1 1. Prepare Serial Dilutions of this compound in 96-well plate N2 2. Add Bacterial Inoculum (e.g., 10^6 CFU/mL) N1->N2 N3 3. Incubate for 24h at 37°C (Biofilm Formation) N2->N3 N4 4. Discard Medium & Wash (Remove Planktonic Cells) N3->N4 N5 5. Stain with 0.1% Crystal Violet N4->N5 N6 6. Wash to Remove Excess Stain N5->N6 N7 7. Solubilize Dye (e.g., with Acetic Acid) N6->N7 N8 8. Read Absorbance (OD 570nm) N7->N8 N9 9. Determine MBIC N8->N9

Workflow for determining Minimum Biofilm Inhibitory Concentration.

References

Troubleshooting & Optimization

Technical Support Center: Mycobutin (Rifabutin) Solubilization for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubilization of Mycobutin (rifabutin) for in vitro experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro studies?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] Ethanol and methanol (B129727) can also be used, but DMSO is most common due to the high solubility of this compound in this solvent.[2]

Q2: What is the solubility of this compound in common organic solvents?

A2: this compound has good solubility in several organic solvents. Please refer to the table below for specific concentrations.

Q3: Why does my this compound solution turn my cell culture media a red-orange color?

A3: this compound itself is a red-violet powder. When dissolved and added to your experimental setup, it is normal for it to impart a red-orange color to the solution and even to bodily fluids in clinical settings. This is a characteristic of the compound and is not indicative of a problem with your solution.

Q4: What is the primary mechanism of action of this compound?

A4: this compound inhibits bacterial DNA-dependent RNA polymerase, which is a crucial enzyme for transcribing DNA into RNA.[3][4] By blocking this enzyme, this compound effectively halts protein synthesis and bacterial replication.[3][4]

Troubleshooting Guide: this compound Precipitation in Cell Culture Media

Encountering precipitation when diluting your this compound stock solution into aqueous cell culture media is a common issue. This is often due to "solvent shock," where the compound, highly soluble in the organic stock solvent, becomes insoluble when rapidly introduced into the aqueous environment of the media.[5]

Problem Potential Cause Solution
Immediate cloudiness or precipitate upon dilution.Solvent Shock: The rapid change in solvent polarity causes the drug to crash out of solution.[5]- Pre-warm the cell culture media to 37°C before adding the this compound stock solution. - Add the stock solution drop-wise to the media while gently vortexing or swirling to ensure rapid mixing and avoid localized high concentrations.[5] - Consider a stepwise serial dilution rather than a single large dilution.[6]
Precipitate forms over time in the incubator.Temperature Instability: The compound may be less soluble at 37°C than at room temperature.[5] Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media over time.[5]- Ensure the final concentration of this compound in your experiment is below its solubility limit in the final medium. - Prepare fresh dilutions of this compound for each experiment and minimize storage time of the working solution.
Inconsistent precipitation between experiments.Stock Solution Integrity: Repeated freeze-thaw cycles of the DMSO stock can lead to compound degradation or precipitation within the stock.[5]- Aliquot the this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents.

Solvent Solubility Molar Concentration
DMSO~100 mg/mL~118.06 mM
Ethanol~30 mg/mLNot specified
MethanolSolubleNot specified
WaterVery slightly soluble/Insoluble~0.017 mg/mL
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mLNot specified

Note: The molecular weight of Rifabutin is approximately 847.0 g/mol .

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing this compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 8.47 mg of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

  • Dissolution: Vortex the solution until the this compound is completely dissolved. The solution should be clear with a red-violet color.

  • Storage: Store the 10 mM stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate Dilution: Determine the required volume of the stock solution to achieve the desired final concentration in your cell culture medium. Crucially, ensure the final DMSO concentration in your cell culture does not exceed a level toxic to your specific cell line (typically ≤ 0.5%, and ideally ≤ 0.1%). [1]

  • Dilution: While gently swirling or vortexing the pre-warmed media, slowly add the calculated volume of the this compound stock solution drop-wise. This helps to prevent localized high concentrations and subsequent precipitation.

  • Final Mixing: Gently mix the final working solution to ensure homogeneity before adding it to your cells.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples to account for any solvent effects.

Visualizations

G cluster_0 This compound Solubilization Workflow start Start: Crystalline this compound weigh Weigh this compound accurately start->weigh dissolve Dissolve in 100% DMSO (e.g., to 10 mM) weigh->dissolve vortex Vortex until fully dissolved dissolve->vortex stock Aliquot and store stock solution at -20°C vortex->stock prepare_working Prepare working solution stock->prepare_working dilute Add stock solution drop-wise to pre-warmed media with mixing prepare_working->dilute prewarm_media Pre-warm aqueous media (e.g., cell culture medium) to 37°C prewarm_media->dilute final_solution Final working solution (e.g., for cell treatment) dilute->final_solution

Caption: Workflow for preparing this compound solutions for in vitro experiments.

G cluster_1 Troubleshooting this compound Precipitation precipitate Precipitation observed in media immediate Immediate precipitation? precipitate->immediate Check timing over_time Precipitation over time? immediate->over_time No solvent_shock Likely solvent shock immediate->solvent_shock Yes solubility_issue Likely solubility/stability issue over_time->solubility_issue Yes solution1 Solution: - Add stock to pre-warmed media - Add drop-wise with mixing - Use serial dilution solvent_shock->solution1 solution2 Solution: - Lower final concentration - Prepare fresh solutions - Check for media interactions solubility_issue->solution2

Caption: A logical guide to troubleshooting this compound precipitation issues.

G cluster_2 This compound's Primary Mechanism of Action This compound This compound rna_polymerase Bacterial DNA-dependent RNA Polymerase This compound->rna_polymerase binds to and inhibits transcription Transcription (DNA to RNA) rna_polymerase->transcription protein_synthesis Protein Synthesis transcription->protein_synthesis bacterial_replication Bacterial Replication & Survival protein_synthesis->bacterial_replication inhibition Inhibition block Blocked

Caption: The inhibitory effect of this compound on bacterial RNA synthesis.

References

Optimizing Mycobutin (Rifabutin) Concentration for Susceptibility Testing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Mycobutin (rifabutin) concentration for mycobacterial susceptibility testing. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to assist in your laboratory work.

Quantitative Data Summary

Accurate interpretation of susceptibility testing relies on established breakpoints and understanding the distribution of Minimum Inhibitory Concentrations (MICs). The following tables summarize critical concentrations and MIC ranges for this compound against Mycobacterium tuberculosis and Mycobacterium avium complex (MAC).

Table 1: Critical Concentrations and Interpretive Breakpoints for this compound against M. tuberculosis

Testing MethodMediumCritical Concentration (μg/mL)Interpretation
MGIT 960Middlebrook 7H9 Broth0.5Susceptible: ≤ 0.5, Resistant: > 0.5[1]
Agar ProportionMiddlebrook 7H10 Agar0.5Susceptible: ≤ 0.5, Resistant: > 0.5
Broth MicrodilutionMiddlebrook 7H9 Broth0.5Susceptible: ≤ 0.5, Resistant: > 0.5[2]
Löwenstein-JensenEgg-based Medium20Susceptible: ≤ 20, Resistant: > 20[3]

Table 2: MIC Ranges of this compound against Mycobacterium tuberculosis

Isolate CategoryAssociated rpoB Mutations (Examples)Typical MIC Range (μg/mL)
Wild-Type (Susceptible to Rifampin & Rifabutin)None≤ 0.0625 - 0.25[1]
Rifampin-Resistant, Rifabutin-SusceptibleD516V, D516F, S522L, H526A, H526C, H526G, H526L0.0625 - 0.5[1]
Rifampin-Resistant, Rifabutin-ResistantS531L, H526D, H526Y1.0 to >8.0[1]

Table 3: MIC Distribution of this compound against Mycobacterium avium Complex (MAC)

MAC SpeciesMIC₅₀ (μg/mL)MIC Range (μg/mL)
M. avium≤0.25≤0.25 - 16[4]
M. intracellulareShifted to higher values compared to M. aviumData varies, with a significant portion having MICs >0.25[5]
20 Clinical MAC Isolates (unspecified)0.03290% of isolates had MIC ≤ 0.125[6]

Table 4: Quality Control (QC) Ranges for this compound Susceptibility Testing

QC StrainATCC NumberTesting MethodExpected MIC Range (μg/mL)
M. tuberculosis H37Rv27294MGIT 9600.0312 - 0.125[1]
M. peregrinum700686Broth Microdilution8 - 16

Experimental Protocols & Workflows

Detailed methodologies are crucial for reproducible results. The following sections provide step-by-step protocols for common susceptibility testing methods.

General Workflow for Mycobacterial Susceptibility Testing

G cluster_pre Pre-analytical cluster_analytical Analytical cluster_post Post-analytical Isolate Obtain Pure Mycobacterial Isolate PrepareInoculum Prepare Standardized Inoculum (e.g., 0.5 McFarland) Isolate->PrepareInoculum Inoculate Inoculate Drug-Containing and Control Media PrepareInoculum->Inoculate DrugPrep Prepare Serial Dilutions of this compound DrugPrep->Inoculate Incubate Incubate under Appropriate Conditions (37°C) Inoculate->Incubate ReadResults Read Results at Specified Time Points Incubate->ReadResults DetermineMIC Determine MIC (Lowest concentration inhibiting growth) ReadResults->DetermineMIC Interpret Interpret as Susceptible or Resistant (Compare to Breakpoints) DetermineMIC->Interpret G Start Phenotypic DST Results: Rifampin (RIF) Resistant Rifabutin (RFB) Susceptible CheckMutation Perform rpoB gene sequencing Start->CheckMutation MutationType Identify rpoB mutation CheckMutation->MutationType LowLevel Mutation associated with low-level RIF resistance (e.g., D516V, S522L, H526L) MutationType->LowLevel Low-level resistance mutation found HighLevel Mutation associated with high-level RIF resistance (e.g., S531L, H526Y) MutationType->HighLevel High-level resistance mutation found NoMutation No rpoB mutation detected MutationType->NoMutation No mutation in RRDR ConsiderRFB Consider Rifabutin for treatment. MIC is likely below breakpoint. LowLevel->ConsiderRFB ConfirmResistance High-level resistance expected. Suspect error in RFB phenotype. Re-test RFB susceptibility. HighLevel->ConfirmResistance RecheckPhenotype Discordant Result: Re-evaluate phenotypic DST. Consider alternative resistance mechanisms. NoMutation->RecheckPhenotype

References

Technical Support Center: Strategies to Overcome Acquired Mycobutin (Rifabutin) Resistance in the Lab

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating strategies to overcome acquired Mycobutin (rifabutin) resistance in Mycobacterium tuberculosis (M. tb). This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of acquired resistance to rifabutin (B1679326) in M. tuberculosis?

A1: The primary mechanism of acquired resistance to rifabutin, and other rifamycins, is the acquisition of mutations in the rpoB gene.[1][2][3][4] This gene encodes the β-subunit of the DNA-dependent RNA polymerase, which is the target of rifabutin.[2] Mutations in rpoB, particularly within an 81-bp hotspot known as the Rifampicin (B610482) Resistance-Determining Region (RRDR), can alter the drug's binding site, reducing its efficacy.[3]

Q2: Is rifabutin resistance always associated with rifampicin resistance?

A2: Not always. While there is a high degree of cross-resistance, some rpoB mutations confer resistance to rifampicin but retain susceptibility to rifabutin.[3][4] This phenomenon is known as discordant resistance and is a key area of investigation for overcoming rifampicin resistance. For example, mutations at codons 516 and 522 of the rpoB gene have been associated with rifampicin resistance but continued susceptibility to rifabutin.[3]

Q3: Are there other mechanisms of rifabutin resistance besides rpoB mutations?

A3: Yes, while less common, other mechanisms can contribute to rifabutin resistance. These include the overexpression of efflux pumps, which are membrane proteins that can actively transport rifabutin out of the bacterial cell, thereby reducing its intracellular concentration.[5][6] Mutations in genes encoding these efflux pumps or their regulators can lead to increased efflux activity.[5]

Q4: What are the main laboratory strategies to overcome acquired rifabutin resistance?

A4: The main laboratory strategies focus on two key areas:

  • Exploiting Discordant Resistance: For strains with specific rpoB mutations that are resistant to rifampicin but remain susceptible to rifabutin, the strategy is to confirm this susceptibility through robust testing and consider rifabutin as a viable alternative.

  • Inhibiting Efflux Pumps: For resistance mediated by efflux pumps, a promising strategy is the use of efflux pump inhibitors (EPIs) in combination with rifabutin. EPIs can block the activity of these pumps, restoring the intracellular concentration of rifabutin to effective levels.[7][8][9]

Troubleshooting Guides

Problem 1: Inconsistent or unexpected Minimum Inhibitory Concentration (MIC) results for rifabutin.
  • Possible Cause 1: Inoculum preparation. An incorrect inoculum size is a common source of error in susceptibility testing.

    • Solution: Ensure the inoculum is prepared to the correct McFarland standard as specified in the protocol (e.g., 0.5 McFarland). Use a spectrophotometer to verify the turbidity. For methods like the Microplate Alamar Blue Assay (MABA), the inoculum should be in the mid-log phase of growth.

  • Possible Cause 2: Drug degradation. Rifabutin, like other antibiotics, can degrade if not stored or handled properly.

    • Solution: Prepare fresh stock solutions of rifabutin for each experiment. Store stock solutions at the recommended temperature (typically -20°C or lower) in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light.

  • Possible Cause 3: Contamination. Contamination of the M. tb culture with other microorganisms can lead to erroneous results.

    • Solution: Perform all work in a certified biosafety cabinet using sterile techniques. Regularly check the purity of your cultures by plating on non-selective media.

  • Possible Cause 4: Heteroresistance. The bacterial population may contain a mix of susceptible and resistant cells.

    • Solution: When interpreting results from agar-based methods, look for a subpopulation of colonies growing at concentrations above the MIC of the susceptible population. For broth-based methods, a slow increase in signal over time might indicate heteroresistance. Consider plating the culture on drug-containing and drug-free media to quantify the resistant subpopulation.

Problem 2: No synergistic effect observed when combining rifabutin with an efflux pump inhibitor (EPI).
  • Possible Cause 1: The resistance mechanism is not mediated by an efflux pump. The observed resistance may be solely due to a high-level resistance-conferring rpoB mutation.

    • Solution: Sequence the rpoB gene of the resistant strain to identify the mutation. If a mutation known to confer high-level rifabutin resistance is present (e.g., S531L), synergy with an EPI is less likely.

  • Possible Cause 2: The EPI is not effective against the specific efflux pump(s) overexpressed in your strain. M. tb has multiple efflux pumps, and different EPIs have different targets.

    • Solution: Test a panel of EPIs with different mechanisms of action (e.g., verapamil (B1683045), piperine).[7][9] Additionally, perform gene expression analysis (qRT-PCR) on the resistant strain to identify which efflux pump genes are overexpressed.[5][10]

  • Possible Cause 3: Incorrect concentrations of EPI or rifabutin used in the checkerboard assay.

    • Solution: Ensure that the concentration ranges for both the EPI and rifabutin in the checkerboard assay bracket their individual MICs. The highest concentration tested should be at least 2-4 times the MIC of each compound alone.

Data Presentation

Table 1: Rifabutin MICs for M. tuberculosis Strains with Different rpoB Mutations

rpoB MutationRifampicin MIC (µg/mL)Rifabutin MIC (µg/mL)Resistance Profile
Wild-type≤1.0≤0.5Susceptible
S531L>16>8Resistant to both
H526Y>16>8Resistant to both
D516V2 to ≥80.0625 to 0.5Rifampicin-R / Rifabutin-S
S522L2 to ≥80.0625 to 0.5Rifampicin-R / Rifabutin-S
L533P2-16≤0.5Rifampicin-R / Rifabutin-S
V170F (outside RRDR)ResistantResistantResistant to both

Data compiled from multiple sources.[3][4][11] MIC ranges can vary based on the testing method and specific strain background.

Table 2: Efficacy of Efflux Pump Inhibitors in Combination with Rifabutin/Rifampicin against Resistant M. tuberculosis

Efflux Pump InhibitorM. tb StrainFold-Decrease in Rifamycin MICSynergy (FIC Index)
VerapamilRIF-resistant clinical isolates4 to >64-foldSynergistic to Additive
PiperineRIF-resistant clinical isolatesSynergistic effect observedSynergistic
ChlorpromazineRIF-monoresistant isolates>4-foldNot specified
ThioridazineRIF-monoresistant isolates>4-foldNot specified

Data compiled from multiple sources.[8][9][12][13] The Fractional Inhibitory Concentration (FIC) index is a measure of synergy, with values ≤0.5 generally indicating synergy.

Experimental Protocols

Protocol 1: Determination of Rifabutin MIC using the Microplate Alamar Blue Assay (MABA)

This protocol is adapted for a 96-well plate format and is a common method for determining the MIC of anti-tubercular agents.[14]

Materials:

  • 96-well flat-bottom plates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • M. tuberculosis culture in mid-log phase (OD600 ~0.4-0.8)

  • Rifabutin stock solution (e.g., in DMSO)

  • Alamar Blue reagent

  • 20% Tween 80 solution

  • Sterile deionized water

  • Multichannel pipette

Procedure:

  • Plate Setup: Add 200 µL of sterile deionized water to all perimeter wells of the 96-well plate to minimize evaporation.

  • Drug Dilution:

    • Add 100 µL of supplemented 7H9 broth to all test wells.

    • Add 100 µL of the rifabutin working solution to the first well of each row to be tested, and perform 2-fold serial dilutions across the plate.

  • Inoculum Preparation:

    • Grow M. tb in 7H9 broth to mid-log phase.

    • Adjust the culture to a 0.5 McFarland standard. Dilute this suspension 1:20 in 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the prepared inoculum to each well, bringing the final volume to 200 µL. Include a drug-free well as a growth control and a well with media only as a sterility control.

  • Incubation: Seal the plate and incubate at 37°C for 7 days.

  • Alamar Blue Addition:

    • After 7 days, add 20 µL of Alamar Blue and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate the plate for 24 hours at 37°C.

  • Reading Results: The MIC is the lowest concentration of rifabutin that prevents a color change from blue (no growth) to pink (growth).

Protocol 2: Checkerboard Assay for Rifabutin and Efflux Pump Inhibitor Synergy

This protocol is used to assess the interaction between two compounds.[15][16]

Materials:

  • Same as MABA protocol, plus the Efflux Pump Inhibitor (EPI) of interest (e.g., verapamil).

Procedure:

  • Plate Setup: Similar to MABA, with water in perimeter wells.

  • Drug Dilution (2D Gradient):

    • Prepare serial dilutions of rifabutin along the x-axis (columns) of the 96-well plate.

    • Prepare serial dilutions of the EPI along the y-axis (rows).

    • The result is a matrix where each well has a unique combination of rifabutin and EPI concentrations.

  • Controls: Include rows and columns with each drug alone to determine their individual MICs in the same experiment. Also include a drug-free growth control.

  • Inoculation and Incubation: Inoculate and incubate the plate as described in the MABA protocol.

  • Reading Results: Read the plate after the addition of Alamar Blue.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index:

      • FIC of Rifabutin = (MIC of Rifabutin in combination) / (MIC of Rifabutin alone)

      • FIC of EPI = (MIC of EPI in combination) / (MIC of EPI alone)

      • FIC Index = FIC of Rifabutin + FIC of EPI

    • Interpretation:

      • FIC Index ≤ 0.5: Synergy

      • 0.5 < FIC Index ≤ 4: Additive/Indifference

      • FIC Index > 4: Antagonism

Protocol 3: Sanger Sequencing of the rpoB Gene

This protocol provides a general workflow for identifying mutations in the rpoB gene.[17][18]

Materials:

  • M. tb genomic DNA extract

  • PCR primers for the rpoB gene (multiple primer sets may be needed to cover the entire gene)

  • PCR master mix

  • Thermocycler

  • Gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service or in-house sequencer

Procedure:

  • DNA Extraction: Extract high-quality genomic DNA from your M. tb culture using a validated method (e.g., CTAB method or commercial kit).

  • PCR Amplification:

    • Set up PCR reactions using primers that flank the RRDR and other regions of interest in the rpoB gene.

    • Use a standard PCR program with an annealing temperature optimized for your primers.

  • Verification of PCR Product: Run a portion of the PCR product on an agarose (B213101) gel to confirm that a band of the expected size has been amplified.

  • PCR Product Purification: Purify the remaining PCR product to remove primers and dNTPs using a commercial kit.

  • Sanger Sequencing:

    • Send the purified PCR product and the corresponding sequencing primers to a sequencing facility.

    • Alternatively, perform cycle sequencing in-house followed by capillary electrophoresis.

  • Sequence Analysis:

    • Align the obtained sequence with a wild-type M. tb rpoB gene sequence (e.g., from H37Rv strain) using bioinformatics software (e.g., BLAST, ClustalW).

    • Identify any nucleotide changes and translate them to determine the corresponding amino acid substitutions.

Visualizations

Mechanism of Rifabutin Action and Resistance cluster_action Rifabutin Action cluster_resistance Resistance Mechanisms Rifabutin Rifabutin RNA Polymerase (RpoB) RNA Polymerase (RpoB) Rifabutin->RNA Polymerase (RpoB) Binds to Efflux Pump Efflux Pump Rifabutin->Efflux Pump Reduced Binding Reduced Binding Rifabutin->Reduced Binding Transcription Transcription RNA Polymerase (RpoB)->Transcription Inhibits Protein Synthesis Protein Synthesis Transcription->Protein Synthesis Leads to inhibition of Bacterial Growth Bacterial Growth Protein Synthesis->Bacterial Growth Halts rpoB Mutation rpoB Mutation Altered RpoB Altered RpoB rpoB Mutation->Altered RpoB Extrusion Extrusion Efflux Pump->Extrusion Extrudes Rifabutin Altered RpoB->Reduced Binding

Caption: Mechanism of rifabutin action and resistance in M. tuberculosis.

Experimental Workflow for Investigating Rifabutin Resistance Start Start Isolate M. tb Strain Isolate M. tb Strain Start->Isolate M. tb Strain Perform Rifabutin MIC Test (MABA) Perform Rifabutin MIC Test (MABA) Isolate M. tb Strain->Perform Rifabutin MIC Test (MABA) Resistant? Resistant? Perform Rifabutin MIC Test (MABA)->Resistant? Sequence rpoB Gene Sequence rpoB Gene Resistant?->Sequence rpoB Gene Yes Susceptible Susceptible Resistant?->Susceptible No Analyze rpoB Mutation Analyze rpoB Mutation Sequence rpoB Gene->Analyze rpoB Mutation Known RIF-R/RFB-S Mutation? Known RIF-R/RFB-S Mutation? Analyze rpoB Mutation->Known RIF-R/RFB-S Mutation? Discordant Resistance Confirmed Discordant Resistance Confirmed Known RIF-R/RFB-S Mutation?->Discordant Resistance Confirmed Yes No RRDR Mutation or High-Level Resistance Mutation No RRDR Mutation or High-Level Resistance Mutation Known RIF-R/RFB-S Mutation?->No RRDR Mutation or High-Level Resistance Mutation No Hypothesize Efflux Mechanism Hypothesize Efflux Mechanism No RRDR Mutation or High-Level Resistance Mutation->Hypothesize Efflux Mechanism Perform Checkerboard Assay (Rifabutin + EPI) Perform Checkerboard Assay (Rifabutin + EPI) Hypothesize Efflux Mechanism->Perform Checkerboard Assay (Rifabutin + EPI) Synergy Observed? Synergy Observed? Perform Checkerboard Assay (Rifabutin + EPI)->Synergy Observed? Efflux-Mediated Resistance Likely Efflux-Mediated Resistance Likely Synergy Observed?->Efflux-Mediated Resistance Likely Yes No Synergy No Synergy Synergy Observed?->No Synergy No

Caption: Workflow for investigating and overcoming rifabutin resistance.

Checkerboard Assay Logic cluster_setup Assay Setup cluster_analysis Data Analysis Plate 96-Well Plate Rifabutin Dilution Serial Dilution of Rifabutin (Columns) Plate->Rifabutin Dilution EPI Dilution Serial Dilution of EPI (Rows) Plate->EPI Dilution Inoculation Inoculate with M. tb Rifabutin Dilution->Inoculation EPI Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Read Results Read MICs (Alamar Blue) Incubation->Read Results Calculate FIC Calculate FIC Index Read Results->Calculate FIC Interpret Interaction Interpret Interaction Calculate FIC->Interpret Interaction Synergy Synergy (FIC <= 0.5) Interpret Interaction->Synergy Additive/Indifference Additive/Indifference (0.5 < FIC <= 4) Interpret Interaction->Additive/Indifference Antagonism Antagonism (FIC > 4) Interpret Interaction->Antagonism

Caption: Logical flow of a checkerboard assay for synergy testing.

References

Technical Support Center: Improving Mycobutin Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments aimed at enhancing the oral bioavailability of Mycobutin (rifabutin).

Frequently Asked Questions (FAQs)

Q1: What is the baseline oral bioavailability of this compound, and what are the primary limiting factors?

A1: The absolute oral bioavailability of this compound in humans is consistently low, estimated to be around 12-20%.[1][2] This poor bioavailability is primarily attributed to two main factors:

  • Low Aqueous Solubility: this compound is a highly lipophilic (fat-soluble) compound with minimal solubility in water, which limits its dissolution rate in the gastrointestinal (GI) tract—a prerequisite for absorption.[3][4][5]

  • Extensive First-Pass Metabolism: After absorption from the gut, this compound undergoes significant metabolism in the liver, primarily by Cytochrome P450 3A (CYP3A) enzymes, before it can reach systemic circulation.[6][7] This metabolic process inactivates a substantial fraction of the absorbed drug.

Q2: My preliminary in vivo study shows a low Cmax and AUC for my new this compound formulation. What are the potential causes?

A2: Low systemic exposure (Cmax and AUC) of your formulation could stem from several issues related to the drug itself, the formulation, or the experimental model. Consider the following troubleshooting steps:

  • Formulation Integrity: Was the formulation stable in the GI tract? Some nanocarriers can be susceptible to degradation in the acidic environment of the stomach or by enzymes in the intestine. Assess your formulation's stability in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).[8]

  • Drug Release Profile: Is the drug being released from the carrier at an appropriate rate? A very slow release profile might result in the formulation passing through the absorption window in the small intestine before a significant amount of the drug is freed. Conduct in vitro release studies to characterize this.

  • Particle Size and Polydispersity: For nanoparticle formulations, what is the particle size and polydispersity index (PDI)? Large or aggregated particles (>500 nm) may be poorly absorbed. Dynamic Light Scattering (DLS) is a standard method for this analysis. A formulation with a particle size of around 300-350 nm has shown improved bioavailability.[4][8]

  • Animal Model: Ensure the animal model (e.g., rat, mouse) and the protocol (e.g., fasting state, administration volume) are appropriate. Food can affect the rate of absorption, though not necessarily the total amount absorbed.[9] Also, consider the auto-induction of metabolism; prolonged dosing can cause this compound to increase its own metabolic rate, reducing exposure over time.[10][11]

Q3: What formulation strategies have proven effective for enhancing this compound's oral bioavailability?

A3: Nanotechnology-based drug delivery systems, particularly lipid-based nanocarriers, have shown significant promise. Strategies include:

  • Solid Lipid Nanoparticles (SLNs): These are nanoparticles made from solid lipids and are a leading strategy. By encapsulating this compound, SLNs can protect it from degradation in the GI tract and facilitate absorption through the lymphatic system. This pathway bypasses the liver, thus avoiding extensive first-pass metabolism.[12] Studies have reported up to a five-fold increase in relative oral bioavailability using SLN formulations compared to the free drug.[8][13]

  • Nanostructured Lipid Carriers (NLCs): NLCs are a modified version of SLNs that use a blend of solid and liquid lipids, which can improve drug loading and prevent drug expulsion during storage.[14]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation with aqueous phases (i.e., GI fluids). This process enhances the dissolution and absorption of lipophilic drugs.

Troubleshooting Experimental Issues

Issue 1: High variability in pharmacokinetic data between subjects in an animal study.

  • Possible Cause: Inconsistent dosing technique (e.g., oral gavage).

  • Troubleshooting: Ensure all technicians are trained on a standardized gavage procedure to minimize variability in administration and potential stress to the animals, which can affect GI motility. Verify the formulation is homogenous and does not settle or aggregate in the dosing syringe.

  • Possible Cause: Inter-individual differences in metabolism or GI physiology.

  • Troubleshooting: Increase the number of animals per group (n) to improve statistical power and account for biological variability. Ensure animals are of a similar age and weight and have been properly acclimatized.

Issue 2: In vitro release assay shows a burst release followed by a very slow, incomplete release.

  • Possible Cause: A significant portion of the drug is adsorbed to the surface of the nanoparticle rather than being encapsulated.

  • Troubleshooting: Review and optimize the formulation process (e.g., homogenization speed, temperature, solvent evaporation rate). Techniques like X-ray Diffraction (XRD) can help determine if the drug is entrapped within the carrier matrix or adsorbed on the surface.[12]

  • Possible Cause: Poor solubility of the drug in the release medium.

  • Troubleshooting: Ensure the release medium contains a surfactant (e.g., Tween 80) at a concentration above its critical micelle concentration to maintain sink conditions, which is essential for poorly soluble drugs like this compound.

Quantitative Data Summary

The following tables summarize pharmacokinetic data from studies comparing standard this compound to enhanced formulations.

Table 1: Pharmacokinetic Parameters of this compound Formulations in Rodent Models

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability IncreaseAnimal ModelReference
Free this compound (Oral)156 ± 525.4 ± 1.62640 ± 891-Human[9]
This compound-SLN (Oral)N/AN/AN/A~5-foldMouse[8][13]
This compound-NLC (Oral)Significantly Higher vs. Plain DrugSignificantly Higher vs. Plain DrugN/AN/ARat[7]

Note: Data is compiled from different studies and should be used for comparative illustration. "N/A" indicates data not specified in the cited abstract.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the solvent diffusion evaporation method.[4][13]

Materials:

  • This compound (Rifabutin)

  • Glyceryl monostearate (GMS) or another suitable solid lipid

  • Polyvinyl alcohol (PVA) or another suitable surfactant/stabilizer

  • Acetone or another suitable organic solvent

  • Deionized water

Methodology:

  • Organic Phase Preparation: Dissolve a precisely weighed amount of this compound and the lipid (e.g., GMS) in an organic solvent (e.g., acetone) with gentle heating and stirring to form a clear solution.

  • Aqueous Phase Preparation: Prepare an aqueous solution of the stabilizer (e.g., 2% w/v PVA).

  • Emulsification: Inject the organic phase into the aqueous phase under high-speed homogenization (e.g., 15,000 rpm) at a controlled temperature.

  • Solvent Evaporation: Continue stirring the resulting emulsion at room temperature for several hours to allow the organic solvent to evaporate completely. This leads to the precipitation of the lipid, forming solid nanoparticles with the encapsulated drug.

  • Purification and Collection: Centrifuge the SLN suspension to separate the nanoparticles from the bulk aqueous phase. Wash the pellet with deionized water multiple times to remove excess surfactant and un-encapsulated drug.

  • Lyophilization (Optional): For long-term storage, the purified SLN pellet can be resuspended in a small amount of water containing a cryoprotectant (e.g., trehalose) and then freeze-dried.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Methodology:

  • Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (200-250g). Acclimatize them for at least one week with a standard diet and water ad libitum.

  • Fasting: Fast the rats overnight (approx. 12 hours) before dosing but allow free access to water.

  • Dosing: Divide rats into groups (e.g., Control - free this compound suspension; Test - SLN formulation). Administer the formulations orally via gavage at a dose equivalent to, for example, 10 mg/kg of this compound.

  • Blood Sampling: Collect blood samples (approx. 0.25 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min) to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Extract this compound from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method. Quantify the drug concentration using a validated HPLC or LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC₀₋ₜ, half-life) using non-compartmental analysis software.

Visualizations

G cluster_formulation Formulation & Characterization cluster_invivo Preclinical Evaluation cluster_result Outcome Formulate 1. Formulate this compound (e.g., SLNs, NLCs) Characterize 2. Physicochemical Characterization (Size, PDI, Zeta, Encapsulation) Formulate->Characterize Release 3. In Vitro Release Study (Simulated GI Fluids) Characterize->Release AnimalModel 4. Oral Administration (Rodent Model) Release->AnimalModel Proceed if release profile is optimal PK_Study 5. Pharmacokinetic Study (Blood Sampling) AnimalModel->PK_Study Analysis 6. Bioanalysis & Data (LC-MS/MS, PK Parameters) PK_Study->Analysis Result 7. Compare AUC & Cmax to Free Drug Control Analysis->Result

Caption: Experimental workflow for developing and evaluating a novel oral this compound formulation.

G cluster_gut Gastrointestinal Tract cluster_liver First-Pass Metabolism cluster_circulation Systemic Circulation Oral Oral Administration Dissolution Poor Dissolution (Low Solubility) Oral->Dissolution Absorption Gut Wall Absorption Dissolution->Absorption PortalVein Portal Vein Transport Absorption->PortalVein Liver Hepatic Metabolism (CYP3A Enzymes) PortalVein->Liver Systemic Systemic Circulation Liver->Systemic Reduced Drug Concentration Bioavailability Low Oral Bioavailability (~20%) Systemic->Bioavailability

Caption: Pathway showing factors that limit the oral bioavailability of standard this compound.

G cluster_factors Key Factors Influencing this compound Bioavailability cluster_strategies Improvement Strategies cluster_outcome Desired Outcome Solubility Aqueous Solubility Nano Nanoparticle Formulation (SLN, NLC) Solubility->Nano Permeability Membrane Permeability Pgp P-gp Efflux Inhibition Permeability->Pgp Metabolism First-Pass Metabolism Metabolism->Nano CYP CYP3A4 Inhibition Metabolism->CYP Outcome Increased Oral Bioavailability Nano->Outcome Improves Solubility & Bypasses Liver Pgp->Outcome Increases Absorption CYP->Outcome Reduces Metabolism

Caption: Logical relationship between bioavailability challenges and improvement strategies.

References

Technical Support Center: Refining Experimental Protocols Involving Mycobutin™ Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mycobutin™ (rifabutin). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you refine your experimental protocols and navigate potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound? A1: this compound is a semi-synthetic ansamycin (B12435341) antibiotic. Its primary mechanism of action is the inhibition of DNA-dependent RNA polymerase in susceptible prokaryotic cells, thereby preventing transcription and protein synthesis.[1] While it is highly effective against various mycobacteria, it does not inhibit mammalian RNA polymerase.[1]

Q2: How should I prepare a stock solution of this compound for in vitro experiments? A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). It is sparingly soluble in aqueous buffers. To prepare a stock solution, dissolve this compound in 100% DMSO or ethanol to a high concentration (e.g., 10-50 mM). For cell culture experiments, it is recommended to dilute the stock solution in pre-warmed (37°C) culture medium with rapid mixing to avoid precipitation. The final DMSO concentration in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

Q3: What is the stability of this compound in cell culture media? A3: Aqueous solutions of rifamycins (B7979662) can be unstable, and it is generally recommended to prepare fresh dilutions of this compound in culture media for each experiment. One study suggests that aqueous solutions of rifabutin (B1679326) should not be stored for more than one day to ensure potency.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Precipitation of this compound in culture medium. 1. Poor aqueous solubility of this compound. 2. High concentration of the working solution. 3. Temperature shock during dilution.1. Prepare a high-concentration stock solution in DMSO or ethanol. 2. Perform a serial dilution of the stock solution in pre-warmed (37°C) culture medium with vigorous vortexing or swirling.[2] 3. Add the this compound stock solution dropwise to the medium while stirring. 4. Consider using solubility enhancers like serum in the medium if your experimental design allows.
High cell death or unexpected cytotoxicity. 1. The concentration of this compound is too high for the specific cell line. 2. The final concentration of the solvent (e.g., DMSO) is toxic to the cells. 3. Off-target effects of this compound.1. Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your cell line.[3][4] 2. Ensure the final solvent concentration is at a level tolerated by your cells (typically ≤0.1% v/v for DMSO).[2] 3. Include a vehicle control (medium with the same final solvent concentration without this compound) in all experiments. 4. Be aware of potential off-target effects, such as P-glycoprotein inhibition, which may sensitize cells to other compounds.[5][6][7]
Inconsistent or non-reproducible results. 1. Degradation of this compound in the working solution. 2. Inaccurate pipetting or dilution of the stock solution. 3. Variation in cell density or passage number. 4. Contamination of cell cultures.1. Prepare fresh working solutions of this compound for each experiment. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Maintain consistent cell seeding densities and use cells within a defined passage number range. 4. Regularly test for and treat any microbial contamination in your cell cultures.[8][9]
Difficulty achieving desired inhibitory effect. 1. The target cells may be resistant to this compound. 2. The concentration of this compound is too low. 3. Insufficient incubation time.1. Verify the sensitivity of your cell line or bacterial strain to this compound using a viability or growth inhibition assay. 2. Increase the concentration of this compound based on dose-response data. 3. Optimize the treatment duration to allow sufficient time for this compound to exert its effect.

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture Experiments

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Calculate the amount of this compound powder needed to make a 10 mM stock solution in your desired volume of DMSO.

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the appropriate amount of this compound powder and dissolve it in the calculated volume of sterile DMSO in a sterile microcentrifuge tube.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

  • Prepare Working Solutions:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Pre-warm the complete cell culture medium to 37°C.

    • Perform a serial dilution of the stock solution directly into the pre-warmed medium to achieve the desired final concentrations. For example, to make a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 999 µL of medium.

    • Vortex or mix the working solution thoroughly immediately after adding the stock solution to prevent precipitation.

    • Use the freshly prepared working solutions for your experiments.

Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions (prepared as in Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow the cells to attach.

  • This compound Treatment:

    • Prepare a series of this compound working solutions at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the appropriate this compound working solution or vehicle control to each well.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization buffer to each well.

    • Gently pipette up and down to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the this compound concentration to determine the IC₅₀ value.[4]

Signaling Pathways and Experimental Workflows

This compound's Influence on P-glycoprotein and Pregnane (B1235032) X Receptor

This compound can act as an inhibitor of P-glycoprotein (P-gp), a drug efflux pump, and as a less potent activator of the pregnane X receptor (PXR) compared to rifampicin (B610482).[5][6] PXR is a nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters, including cytochrome P450 3A4 (CYP3A4) and the multidrug resistance protein 1 (MDR1 or ABCB1), which encodes for P-gp.

Pgp_PXR_Pathway This compound This compound PXR PXR This compound->PXR Weakly Activates Pgp P-glycoprotein (P-gp) This compound->Pgp Inhibits PXR_RXR PXR/RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR PPRE PXR Response Element (in gene promoter) PXR_RXR->PPRE Binds to CYP3A4_mRNA CYP3A4 mRNA PPRE->CYP3A4_mRNA Induces Transcription MDR1_mRNA MDR1 (ABCB1) mRNA PPRE->MDR1_mRNA Induces Transcription CYP3A4_protein CYP3A4 Enzyme CYP3A4_mRNA->CYP3A4_protein Translation MDR1_mRNA->Pgp Translation Efflux Drug Efflux Pgp->Efflux Other_Drugs Other P-gp Substrates Other_Drugs->Pgp

This compound's dual role on P-gp and PXR signaling.
This compound-Induced Intrinsic Apoptosis Pathway

This compound has been shown to induce apoptosis in cancer cells. While the complete pathway is still under investigation, evidence suggests the involvement of the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c.

Intrinsic_Apoptosis_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Activated Caspase-3 Caspase9->Caspase3 Activates Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Workflow: Western Blot Analysis of Apoptotic Markers

To investigate the induction of apoptosis by this compound, a common approach is to perform a western blot to detect key apoptotic proteins.

Western_Blot_Workflow start Start: Seed Cells treat Treat cells with this compound and controls start->treat lyse Lyse cells and collect protein treat->lyse quantify Quantify protein concentration (e.g., BCA assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to membrane (e.g., PVDF) sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody (e.g., anti-Caspase-3, anti-PARP) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with chemiluminescent substrate and image secondary_ab->detect analyze Analyze results detect->analyze

Workflow for Western Blot analysis of apoptosis.

References

Technical Support Center: Mycobutin (Rifabutin) Off-Target Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate off-target effects of Mycobutin (Rifabutin) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a semi-synthetic antibiotic belonging to the rifamycin (B1679328) class. Its primary, on-target mechanism of action is the inhibition of DNA-dependent RNA polymerase in susceptible prokaryotic organisms, such as Mycobacterium species.[1][2] This action effectively halts transcription, leading to bacterial cell death.[1] It is generally considered to have selective toxicity for bacterial enzymes over their mammalian counterparts.[3]

Q2: Besides its antibacterial activity, what are the known off-target effects of this compound in mammalian cells?

This compound has several documented off-target effects in mammalian cells that can influence experimental outcomes:

  • P-glycoprotein (P-gp) Inhibition: this compound is a potent inhibitor of P-glycoprotein (ABCB1), a well-characterized drug efflux pump.[4][5] This can lead to an increased intracellular accumulation of other compounds that are P-gp substrates, potentially increasing their cytotoxicity.[4][6] Molecular docking studies suggest Rifabutin (B1679326) has a high binding affinity to the inhibitory site of P-gp.[7][8]

  • Inhibition of the eIF4E-β-catenin Signaling Axis: In lung cancer cell models, this compound has been shown to suppress the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E).[9] This action leads to a downstream decrease in β-catenin phosphorylation and its subsequent transcriptional activities, resulting in anti-proliferative effects and apoptosis.[9]

  • Induction of Cytochrome P450 Enzymes: this compound is a known inducer of hepatic cytochrome P450 enzymes, particularly CYP3A4.[10][11] In cell culture models that express these enzymes (e.g., primary hepatocytes), this can lead to an increased metabolism of other compounds in the culture medium.

  • Direct Cytotoxicity at Higher Concentrations: Independent of its other off-target effects, this compound can exert direct cytotoxic effects on mammalian cells, typically observed at concentrations of 5-10 µM and higher in various cancer cell lines.[6]

Q3: My cells are showing unexpected cytotoxicity when treated with this compound. What is the likely cause?

Unexpected cytotoxicity can stem from several sources:

  • Direct Off-Target Toxicity: Your cell line may be particularly sensitive to this compound's direct cytotoxic effects or its inhibition of pathways like the eIF4E-β-catenin axis.[6][9] This is more likely at concentrations above 5 µM.[6]

  • Vehicle Effects: Ensure the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that is non-toxic to your cells. Always run a vehicle-only control.

  • Interaction with Media Components: this compound is highly lipophilic and has a high propensity to interact with and partition into lipid membranes.[12] While studied in mycobacteria, this property could lead to interactions with lipids or other components in your cell culture medium or serum, potentially forming cytotoxic aggregates or altering nutrient availability.

  • Contamination: Rule out common cell culture contaminants like mycoplasma, which can stress cells and make them more susceptible to drug-induced toxicity.[13]

Q4: I am co-administering this compound with another drug and seeing enhanced cell death. Why might this be happening?

The most probable cause is this compound's inhibition of the P-glycoprotein (P-gp) efflux pump.[4][5] If your other drug is a substrate of P-gp, this compound will block its removal from the cell, leading to higher intracellular concentrations and, consequently, enhanced efficacy or cytotoxicity.[4] This effect has been specifically demonstrated with antimitotic drugs like vincristine.[4][6]

Q5: Can this compound affect the expression of other genes in my cell line?

Yes. Beyond its effect on the β-catenin pathway, this compound's role as an inducer of CYP3A enzymes means it can activate transcription factors like the pregnane (B1235032) X receptor (PXR), which regulates CYP3A4 expression.[10] This could lead to broader changes in the expression of genes regulated by these nuclear receptors in relevant cell types.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Anti-Proliferative Effects Observed

You are observing cell death, reduced proliferation, or morphological changes at concentrations where you expect this compound to be non-toxic.

Troubleshooting Workflow

A Unexpected Cytotoxicity Observed B Step 1: Verify Concentration & Vehicle Control - Confirm this compound concentration. - Run vehicle-only control (e.g., DMSO). A->B C Step 2: Perform Dose-Response Assay - Use MTT, SRB, or cell counting. - Determine IC50 in your cell line. B->C G Step 3: Check for P-gp Expression - Is your cell line known to express P-gp? - Are other media components P-gp substrates? B->G If co-treating D Is IC50 < 5µM? C->D E High Sensitivity. Investigate specific pathways. - Western blot for p-eIF4E, β-catenin, cleaved caspases. - Consider cell cycle analysis. D->E Yes F IC50 ≥ 5µM. Consistent with known direct cytotoxicity. - Lower this compound concentration. - Reduce exposure time. D->F No

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Mitigation Strategies:

  • Establish a Therapeutic Window: Perform a dose-response curve to determine the precise IC50 of this compound in your specific cell line. This will establish a concentration range that separates on-target from off-target cytotoxic effects.

  • Reduce Exposure Time: Conduct time-course experiments to find the minimum exposure time needed to achieve your desired experimental outcome, which can minimize cumulative toxicity.

  • Investigate Apoptosis: If you suspect off-target toxicity, assess markers of apoptosis (e.g., cleaved caspase-3, Annexin V staining) to confirm the cell death mechanism.

  • Pathway Analysis: If you hypothesize that the eIF4E-β-catenin axis is involved, use western blotting to check the phosphorylation status of eIF4E and the levels of active β-catenin.[9]

Issue 2: Altered Activity of a Co-administered Compound

You observe that this compound potentiates the effect of a second compound you are testing.

Troubleshooting Workflow

A Potentiation of Co-administered Drug Observed B Step 1: Hypothesis - P-gp Inhibition Is the co-administered drug a known P-gp substrate? A->B C Step 2: Functional P-gp Assay - Perform Rhodamine 123 efflux assay. - Compare efflux with and without this compound. B->C D Does this compound inhibit efflux? C->D E Confirmed P-gp Inhibition. - Use a P-gp-negative cell line as a control. - Lower this compound concentration to < 2.5µM. D->E Yes F Alternative Mechanism. - Investigate other transporters (e.g., MRPs). - Explore synergistic pathway interactions. D->F No

Caption: Workflow for investigating drug-drug potentiation.

Mitigation Strategies:

  • Use a P-gp Inhibitor Control: Compare the effect of this compound to a well-characterized P-gp inhibitor (e.g., Verapamil) to confirm the mechanism.

  • Use a Non-P-gp Substrate Analog: If possible, use a structurally related analog of your co-administered drug that is not a P-gp substrate. If the potentiation disappears, P-gp inhibition is the likely cause.

  • Lower this compound Concentration: The P-gp inhibitory effects of this compound are observed at concentrations below those that cause direct cytotoxicity (e.g., < 2.5 µM).[6] Reducing the concentration may still inhibit P-gp but avoid other confounding off-target effects.

Issue 3: Unexplained Phenotypic Changes (e.g., Morphology, Gene Expression)

You observe unexpected changes in cell behavior that are not related to cytotoxicity.

Recommended Approach: Unbiased Off-Target Identification

If the observed phenotype cannot be explained by known off-target effects, a systematic investigation may be required to identify the responsible molecular target(s).

General Workflow for Off-Target Identification

cluster_0 Hypothesis Generation cluster_1 Target Validation A Unbiased Proteomics (e.g., Chemical Proteomics, Thermal Proteome Profiling) C List of Candidate Off-Targets A->C B Phenotypic Screening (e.g., Kinase Panels, Receptor Panels) B->C D Genetic Validation (CRISPR KO or siRNA knockdown of candidate target) F Validated Off-Target D->F E Biochemical Validation (e.g., Cellular Thermal Shift Assay (CETSA), In vitro binding/activity assays) E->F C->D C->E

Caption: General workflow for identifying unknown drug off-targets.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's effects in cell culture.

Table 1: Known Off-Target Effects of this compound in Mammalian Cells

Off-Target/EffectConsequence in Cell CultureCell Lines StudiedReference(s)
P-glycoprotein (P-gp) Inhibition of efflux pump, leading to increased intracellular concentration of P-gp substrates.KBV20C, LS180[4][8]
eIF4E-β-catenin Axis Inhibition of proliferation, induction of apoptosis.Lung cancer cells[9]
Direct Cytotoxicity Cell death, G2 cell cycle arrest, increased DNA damage markers.KB, KBV20C, Lung cancer cell lines[4][6]

Table 2: Reported Cytotoxic Concentrations of this compound

Cell LineAssayValueNotesReference(s)
Lung Cancer CellsCytotoxicityIC50: 5-10 µM[6]
KB (sensitive)Cytotoxicity> 10 µMSignificant cytotoxicity observed above this concentration.[6]
KBV20C (resistant)Cytotoxicity> 10 µMSignificant cytotoxicity observed above this concentration.[6]

Detailed Experimental Protocols

Protocol 1: Functional Assessment of P-glycoprotein Inhibition using Rhodamine 123 Efflux Assay

This protocol is adapted from methodologies used to assess P-gp inhibition by rifamycins.[8] It measures the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.

Materials:

  • LS180 cell line (or other P-gp expressing cell line)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Rhodamine 123 (stock solution in DMSO)

  • This compound (stock solution in DMSO)

  • Positive Control: Verapamil or Zosuquidar

  • Vehicle Control: DMSO

  • PBS (Phosphate-Buffered Saline)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed LS180 cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture for 24-48 hours.

  • Rhodamine 123 Loading:

    • Aspirate the culture medium.

    • Wash cells once with 1 mL of pre-warmed PBS.

    • Add 500 µL of culture medium containing Rhodamine 123 (final concentration typically 1-5 µM).

    • Incubate for 30-60 minutes at 37°C to allow cells to load the dye.

  • Efflux Phase:

    • Aspirate the Rhodamine 123-containing medium.

    • Wash cells twice with 1 mL of ice-cold PBS to remove extracellular dye.

    • Add 500 µL of pre-warmed culture medium containing the test compounds:

      • Vehicle Control (e.g., 0.1% DMSO)

      • This compound (e.g., 2.5 µM)

      • Positive Control (e.g., 10 µM Verapamil)

    • Incubate for 60-120 minutes at 37°C to allow for P-gp-mediated efflux.

  • Cell Harvesting and Analysis:

    • Aspirate the medium.

    • Wash cells once with 1 mL of ice-cold PBS.

    • Harvest the cells by trypsinization.

    • Resuspend cells in 500 µL of ice-cold PBS for flow cytometry analysis.

  • Flow Cytometry:

    • Analyze the cell samples on a flow cytometer, exciting at ~488 nm and measuring emission at ~525 nm (FITC channel).

    • Record the mean fluorescence intensity (MFI) for at least 10,000 cells per sample.

Data Interpretation:

  • Cells treated with the vehicle control will show low fluorescence as Rhodamine 123 is actively pumped out.

  • Cells treated with the positive control (Verapamil) will show high fluorescence, as P-gp is inhibited.

  • If this compound inhibits P-gp, cells treated with it will show a significant increase in MFI compared to the vehicle control.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to validate direct binding of a drug to its target protein in a cellular context. It is based on the principle that a protein becomes more thermally stable when bound to its ligand.

Materials:

  • Cells of interest

  • This compound (stock solution in DMSO)

  • Vehicle Control: DMSO

  • PBS with protease inhibitors

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • PCR thermocycler with a gradient function

  • Centrifuge capable of >15,000 x g

  • Equipment for protein quantification (e.g., BCA assay)

  • Equipment for Western blotting (SDS-PAGE gels, transfer system, antibodies for candidate protein and loading control)

Procedure:

  • Cell Treatment: Treat cultured cells with either this compound (at a desired concentration) or vehicle (DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating Step:

    • Aliquot the cell suspension into several PCR tubes for each condition (Vehicle and this compound-treated).

    • Use a thermocycler to heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. Leave one aliquot at room temperature as a non-heated control.

    • Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis: Lyse the cells using three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath).

  • Separation of Soluble and Precipitated Protein:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Analysis:

    • Quantify the total protein concentration in each supernatant.

    • Analyze equal amounts of protein from each sample by Western blotting.

    • Probe for your candidate off-target protein and a loading control (e.g., GAPDH).

Data Interpretation:

  • For the vehicle-treated samples, the amount of the soluble candidate protein will decrease as the temperature increases, creating a "melting curve."

  • If this compound directly binds to and stabilizes the candidate protein, the protein will remain in the soluble fraction at higher temperatures in the this compound-treated samples compared to the vehicle-treated samples. This will be visible as a rightward shift in the melting curve.

References

Technical Support Center: Mycobutin (Rifabutin) Drug-Drug Interactions in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing drug-drug interactions with Mycobutin (rifabutin) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound causes drug-drug interactions?

A1: this compound is a potent inducer of cytochrome P450 3A (CYP3A) enzymes.[1][2][3] It can increase the expression and activity of these enzymes, leading to accelerated metabolism of other drugs that are CYP3A substrates.[1][2] This can result in lower plasma concentrations and potentially reduced efficacy of the co-administered drug.[2] Additionally, this compound itself is metabolized by CYP3A enzymes, so co-administration with CYP3A inhibitors can increase this compound levels, potentially leading to toxicity.[1][4]

Q2: Which specific cytochrome P450 isoform is most significantly affected by this compound?

A2: this compound primarily induces the CYP3A4 isoform, which is responsible for the metabolism of a large number of clinically used drugs.[1][5] Its major metabolite, 25-O-desacetylrifabutin, also contributes to this inductive effect.[2][3]

Q3: What are the main consequences of this compound's interaction with other drugs in an experimental model?

A3: In an experimental model, these interactions can lead to:

  • Reduced efficacy of a co-administered drug: Due to increased metabolism by induced CYP3A4 enzymes.[2]

  • Increased toxicity of this compound: If a co-administered drug inhibits CYP3A4, leading to higher than expected this compound concentrations.[4]

Q4: How can I predict if a new compound will interact with this compound?

A4: You can predict potential interactions by determining if the new compound is a substrate, inducer, or inhibitor of CYP3A4. In vitro assays using human liver microsomes or recombinant CYP3A4 enzymes are standard methods for this assessment.[6][7][8]

Troubleshooting Guide

Issue 1: High variability in results when studying this compound's effects in cell-based assays.

  • Possible Cause: Inconsistent induction of CYP3A4 enzymes. The induction of CYP3A4 by this compound is time and concentration-dependent.[9]

  • Troubleshooting Steps:

    • Standardize Pre-incubation Time: Ensure a consistent pre-incubation period with this compound to allow for maximal enzyme induction, which can take up to 72 hours to reach its peak.[9]

    • Verify this compound Concentration: Use a validated analytical method like HPLC-MS/MS to confirm the final concentration of this compound in your experimental medium.

    • Use Pooled Donors: When using human liver microsomes or hepatocytes, consider using pooled lots from multiple donors to average out genetic variability in CYP enzyme expression.[10]

    • Monitor Cell Health: Ensure that the concentrations of this compound and any co-administered drugs are not causing cytotoxicity, which can affect metabolic activity.

Issue 2: The observed interaction between this compound and a test compound is weaker than expected.

  • Possible Cause: The test compound may be a substrate of other metabolic enzymes or transporters not fully represented in the in vitro system.

  • Troubleshooting Steps:

    • Broader Enzyme Phenotyping: Test for metabolism of your compound by other major CYP isoforms (e.g., CYP2D6, CYP2C9, CYP2C19, CYP1A2) and UGT enzymes.[8]

    • Transporter Interaction Assays: Use cell lines expressing key drug transporters (e.g., P-glycoprotein (P-gp) in Caco-2 cells) to investigate if transport mechanisms are involved.[11][12] Rifabutin (B1679326) is a potent inhibitor of P-gp, which can sometimes counteract its inductive effects.[13][14]

Issue 3: Difficulty in analytically quantifying this compound and its primary metabolite.

  • Possible Cause: Suboptimal sample preparation or analytical method.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: A protein precipitation extraction is a common and effective first step for plasma or cell lysate samples.[2][4]

    • Utilize a Validated LC-MS/MS Method: A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying rifabutin and its 25-O-desacetyl metabolite.[4][15] Ensure proper chromatographic separation to distinguish the parent drug from its metabolites.

Data Summary

Table 1: In Vitro Inhibition of P-glycoprotein (P-gp) by Rifabutin and Rifampicin (B610482)

CompoundIC50 (µM)Potency Classification
Rifabutin0.3Potent Inhibitor
Rifampicin12.9Weak Inhibitor

Data from Nilles et al., 2023.[13][14]

Table 2: Comparative Induction of CYP3A4 by Rifabutin and Rifampicin

ParameterRifabutin (300 mg/day equivalent)Rifampicin (600 mg/day equivalent)
CYP3A4 Induction Potential LowerHigher
PXR Activation Less Potent and Less EfficientStrong Activator
Intracellular Accumulation (LS180 cells) 6 to 8-fold higherLower

Qualitative summary based on findings from Nilles et al., 2023 and Dyavar et al., 2020.[13][16]

Experimental Protocols

Protocol 1: Assessing CYP3A4 Inhibition using Human Liver Microsomes

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on this compound metabolism by CYP3A4.

Materials:

  • Pooled human liver microsomes (HLM)

  • This compound

  • Test compound

  • NADPH regenerating system

  • Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Methodology:

  • Prepare a stock solution of this compound and serial dilutions of the test compound in a suitable solvent (e.g., DMSO, ensuring the final concentration does not inhibit enzyme activity).

  • In a 96-well plate, pre-incubate the HLM, this compound, and varying concentrations of the test compound for 5-10 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate for a predetermined time at 37°C, ensuring the reaction is in the linear range.

  • Terminate the reaction by adding ice-cold acetonitrile.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant for analysis.

  • Quantify the amount of the 25-O-desacetylrifabutin metabolite formed using a validated LC-MS/MS method.[5]

  • Calculate the percent inhibition at each test compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. A lower IC50 indicates a more potent inhibitor.[17]

Protocol 2: Caco-2 Cell Bidirectional Permeability Assay

Objective: To assess whether a test compound is a substrate or inhibitor of efflux transporters like P-glycoprotein (P-gp), which can be affected by this compound.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Culture medium

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compound

  • Control compounds (e.g., a known P-gp substrate like digoxin (B3395198) and a low permeability marker like mannitol)

  • LC-MS/MS system

Methodology:

  • Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[12][18]

  • Assess monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., mannitol).

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the test compound to either the apical (A) or basolateral (B) chamber.

  • Incubate at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver chamber (B for A-to-B transport; A for B-to-A transport). Replace the collected volume with fresh buffer.

  • Quantify the concentration of the test compound in the collected samples by LC-MS/MS.[11]

  • Calculate the apparent permeability coefficient (Papp) for both directions.

  • Calculate the efflux ratio (Papp B-to-A / Papp A-to-B). An efflux ratio significantly greater than 1 suggests the compound is a substrate of an efflux transporter like P-gp.

Visualizations

Mycobutin_Metabolism_Pathway cluster_legend Legend This compound This compound (Rifabutin) Metabolite 25-O-desacetylrifabutin (Active Metabolite) This compound->Metabolite Metabolism InactiveMetabolites Further Inactive Metabolites Metabolite->InactiveMetabolites Metabolism CYP3A4 CYP3A4 CYP3A4->Metabolite Catalyzes MicrosomalEnzymes Microsomal Esterases (Non-CYP) MicrosomalEnzymes->this compound Catalyzes Drug Drug/Metabolite Enzyme Enzyme

Caption: Metabolic pathway of this compound (rifabutin).

DDI_Workflow Start Hypothesis: Potential DDI with this compound InVitroScreen In Vitro Screening (e.g., Recombinant CYPs, Microsomes) Start->InVitroScreen CYP3A4_Substrate Is Test Compound a CYP3A4 Substrate? InVitroScreen->CYP3A4_Substrate CYP3A4_Inhibitor Is Test Compound a CYP3A4 Inhibitor? CYP3A4_Substrate->CYP3A4_Inhibitor Yes/No InductionAssay Cell-Based Induction Assay (e.g., Hepatocytes, LS180) CYP3A4_Inhibitor->InductionAssay Yes/No DataAnalysis Data Analysis & Interpretation (IC50, EC50, Fold-Induction) InductionAssay->DataAnalysis Conclusion Conclusion on DDI Potential DataAnalysis->Conclusion

Caption: Experimental workflow for assessing drug-drug interactions.

References

Mycobutin (Rifabutin) Experimental Results: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variability in experimental results with Mycobutin (rifabutin). The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results

Q1: We are observing significant well-to-well and experiment-to-experiment variability in our MIC assays for this compound against the same bacterial strain. What are the potential causes?

A1: Variability in this compound MIC assays can stem from several factors, ranging from the inherent characteristics of the compound and the test organism to subtle differences in experimental technique.

  • Bacterial Strain and Growth Phase:

    • Species and Strain Differences: Different species and even strains of mycobacteria can exhibit varying susceptibility to this compound. For instance, Mycobacterium avium and Mycobacterium intracellulare show different MIC distributions.[1][2]

    • Colonial Variants: Some mycobacterial species, like M. avium, can have different colonial variants (e.g., transparent vs. opaque) with remarkably different drug susceptibilities.[3] The transparent variant, often isolated from patients, tends to be more resistant.[3]

    • Growth Rate: The growth rate of the mycobacterial strain can significantly impact its susceptibility. Media that support faster growth may lead to lower MIC values.[3] Ensure consistent growth phases (e.g., mid-logarithmic phase) are used for inoculation.

  • Assay Conditions:

    • Media Composition: The choice of culture medium can dramatically influence this compound's apparent activity. For example, the activity of rifabutin (B1679326) against Acinetobacter baumannii is significantly higher in RPMI medium compared to Mueller-Hinton II (MHII) or Tryptic Soy Agar (TSA).[4]

    • Protein Binding: this compound is highly protein-bound (72%-85% in plasma).[5] The presence of proteins in the culture medium (e.g., albumin in serum-supplemented media) can reduce the concentration of free, active drug, leading to higher apparent MICs. The type and source of protein supplement can also introduce variability.[6]

    • Inoculum Preparation: Inconsistent inoculum density is a common source of variability. Standardize your inoculum preparation method and verify the final concentration (CFU/mL). High inoculum sizes can sometimes alter susceptibility.[6]

  • This compound Properties:

    • Solubility: this compound is poorly soluble in water (0.19 mg/mL), which can lead to precipitation and inaccurate concentrations in aqueous media.[7] Using a co-solvent system or surfactants can improve solubility.[7][8]

    • Adsorption to Plastics: Rifabutin can bind to plastics, which may reduce the effective concentration in your assay plates.[5] Consider using low-binding plastics or pre-treating plates.

Q2: Our MIC values for this compound against rifampicin-resistant strains are inconsistent. Why is this happening?

A2: There is substantial cross-resistance between rifampicin (B610482) and rifabutin, although rifabutin may retain activity against some rifampicin-resistant isolates.[9][10] The inconsistency you are observing is likely due to the specific mutations in the rpoB gene, which encodes the target of both drugs, the β-subunit of DNA-dependent RNA polymerase.[9][10]

  • Specific rpoB Mutations: Different mutations within the rpoB gene confer varying levels of resistance to rifamycins. Some mutations may result in high-level resistance to both drugs, while others might have a greater impact on rifampicin susceptibility than on rifabutin.

  • Overlapping MIC Distributions: For certain rpoB mutations, the MIC distribution for rifabutin can overlap with that of wild-type strains, making phenotypic susceptibility testing less reproducible.[11]

Issue 2: Discrepancies Between In Vitro and In Vivo Efficacy

Q3: We've observed potent in vitro activity of this compound, but this is not translating to the expected efficacy in our animal models. What could be the reason for this discrepancy?

A3: The disconnect between in vitro and in vivo results is a common challenge in drug development and can be particularly pronounced for drugs like this compound.

  • Pharmacokinetics and Tissue Distribution: this compound has a large volume of distribution, suggesting extensive tissue penetration.[12][13] However, achieving and maintaining therapeutic concentrations at the site of infection is crucial. Its long half-life (32-67 hours in humans) is a key pharmacokinetic property.[13]

  • Intracellular Activity: this compound is effective against intracellular bacteria as it can accumulate within macrophages.[14][15] Your in vitro assay may not fully capture this important aspect of its activity.

  • Protein Binding: As mentioned, high protein binding in plasma can reduce the amount of free drug available to act on the bacteria in vivo.[5]

  • Drug Metabolism and Interactions: this compound is a substrate and an inducer of cytochrome P450 (CYP) enzymes, particularly CYP3A4.[16][17][18][19][20] This can lead to auto-induction, where the drug increases its own metabolism over time, potentially lowering its concentration.[21] It can also interact with other co-administered drugs.[21][22][23][24][25][26]

  • In Vivo Environment vs. In Vitro Conditions: The nutrient availability and growth conditions for bacteria are vastly different in vivo compared to standard laboratory media. Some studies suggest that nutrient-limited environments can alter mycobacterial susceptibility to drugs.[3]

Issue 3: Variability in Drug Interaction Studies

Q4: We are conducting drug-drug interaction studies with this compound and are seeing variable effects on the metabolism of co-administered drugs. How can we troubleshoot this?

A4: The variability in drug interactions involving this compound is often linked to its complex effects on drug-metabolizing enzymes and transporters.

  • CYP3A4 Induction: this compound is a known inducer of CYP3A4, though generally considered less potent than rifampicin.[17][18][19][20] The degree of induction can be concentration-dependent and may vary between individuals or experimental systems.[18][19]

  • P-glycoprotein (P-gp) Inhibition: Recent studies have shown that rifabutin is a potent inhibitor of the efflux transporter P-glycoprotein (P-gp).[17][27] This can lead to increased intracellular concentrations of co-administered drugs that are P-gp substrates.

  • Differential Effects Compared to Rifampicin: It's crucial to note that while both are rifamycins, rifampicin and rifabutin have different effects on drug metabolism. For example, rifabutin does not appear to enhance CYP3A4 metabolic activity to the same extent as it increases CYP3A4 mRNA levels.[17]

  • Experimental System: The choice of experimental system (e.g., primary human hepatocytes, cell lines) can influence the observed induction and inhibition profiles.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound (Rifabutin) Against Various Mycobacterial Species

Mycobacterium SpeciesNumber of Strains AnalyzedMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)Reference
M. avium641≤0.25 - ≥8--[1][2]
M. intracellulare370≤0.25 - >8--[1][2]
M. tuberculosis (wild-type)---~0.064 (ECOFF)[28]
M. tuberculosis (rpoB D435V)-0.12 - 0.5--[11]

Note: MIC50 and MIC90 values are often study-specific and can vary based on the specific strains tested and the methodology used. ECOFF refers to the epidemiological cutoff value.

Table 2: Pharmacokinetic and Physicochemical Properties of this compound (Rifabutin)

ParameterValueReference
Water Solubility0.19 mg/mL[7]
Plasma Protein Binding72% - 85%[5]
Terminal Half-life (human)32 - 67 hours[13]
Volume of Distribution8 - 9 L/kg[12]
Primary MetabolismCYP3A4[20]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound Against Mycobacterium tuberculosis

  • Preparation of this compound Stock Solution:

    • Due to poor aqueous solubility, dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in an appropriate solvent to create working solutions for serial dilutions. Ensure the final DMSO concentration in the assay wells is non-inhibitory to the bacteria (typically ≤1%).

  • Bacterial Inoculum Preparation:

    • Culture M. tuberculosis in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 0.5 (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Assay Plate Preparation:

    • Use a sterile 96-well microtiter plate.

    • Perform serial two-fold dilutions of the this compound working solution in Middlebrook 7H9 broth directly in the plate.

    • Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well (except the sterility control).

    • Seal the plate and incubate at 37°C for 7-14 days, or until growth is clearly visible in the growth control well.

  • Reading and Interpretation:

    • The MIC is defined as the lowest concentration of this compound that inhibits more than 99% of the growth of the mycobacterial culture compared to the drug-free growth control.[29] This can be assessed visually or using a colorimetric indicator like resazurin.

Visualizations

experimental_workflow Troubleshooting Workflow for this compound MIC Variability cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps cluster_outcome Expected Outcome issue High MIC Variability cause1 Bacterial Factors (Strain, Growth Phase) issue->cause1 cause2 Assay Conditions (Media, Protein Binding) issue->cause2 cause3 This compound Properties (Solubility, Adsorption) issue->cause3 sol1 Standardize Inoculum & Growth Phase cause1->sol1 sol2 Optimize Assay Medium & Assess Protein Effects cause2->sol2 sol3 Use Co-solvents & Low-Binding Plates cause3->sol3 outcome Reproducible MIC Results sol1->outcome sol2->outcome sol3->outcome

Caption: A logical workflow for troubleshooting variability in this compound MIC assays.

signaling_pathway This compound's Mechanism of Action and Resistance This compound This compound RNAP DNA-dependent RNA Polymerase (RNAP) This compound->RNAP inhibits altered_RNAP Altered RNAP This compound->altered_RNAP reduced binding transcription Transcription (mRNA Synthesis) RNAP->transcription rpoB rpoB gene rpoB->RNAP encodes mutation Mutation rpoB->mutation protein_synthesis Protein Synthesis transcription->protein_synthesis bacterial_growth Bacterial Growth Inhibition protein_synthesis->bacterial_growth mutation->altered_RNAP resistance Drug Resistance altered_RNAP->resistance

Caption: The mechanism of this compound action and the development of resistance.

drug_interaction_pathway This compound Drug-Drug Interaction Pathways This compound This compound PXR Pregnane (B1235032) X Receptor (PXR) This compound->PXR activates PgP P-glycoprotein (P-gp) This compound->PgP inhibits CYP3A4 CYP3A4 Enzyme CoAdminDrug Co-administered Drug (Substrate) CYP3A4->CoAdminDrug catalyzes CYP3A4_mRNA CYP3A4 mRNA PXR->CYP3A4_mRNA induces transcription CYP3A4_mRNA->CYP3A4 translates to Metabolite Metabolite CoAdminDrug->Metabolite Metabolism Efflux Drug Efflux CoAdminDrug->Efflux PgP->Efflux mediates

Caption: Key pathways of this compound-mediated drug-drug interactions.

References

Technical Support Center: Optimizing Mycobutin Treatment in Animal Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mycobutin (rifabutin) in animal infection models.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a typical starting dose for this compound in a mouse model of Mycobacterium tuberculosis infection, and how can it be optimized?

A1: A common starting dose for this compound in mouse models of tuberculosis is 10 mg/kg of body weight administered daily.[1][2] Optimization of the dose and duration will depend on the specific strain of M. tuberculosis, the infection model (e.g., acute, chronic), and the desired outcome (e.g., bactericidal vs. bacteriostatic effect). Dose-ranging studies are recommended to determine the optimal dose for your specific experimental conditions. For instance, in a dose-response study against Mycobacterium avium complex (MAC), daily doses of 10, 20, and 40 mg/kg were evaluated, showing a dose-related reduction in bacterial counts.[3]

Q2: My this compound treatment is not producing the expected reduction in bacterial load. What are some potential reasons and troubleshooting steps?

A2: Several factors could contribute to a lack of efficacy:

  • Drug Susceptibility: Verify the susceptibility of your mycobacterial strain to this compound. Some strains may have inherent or acquired resistance.[1]

  • Pharmacokinetics: this compound has a shorter half-life in mice compared to humans.[2][4] Consider adjusting the dosing frequency (e.g., twice daily) to maintain therapeutic plasma concentrations.

  • Route of Administration: Ensure proper administration of the drug. For oral gavage, confirm the technique is delivering the full dose. Alternative methods like administration in drinking water under controlled conditions have been used.[5][6]

  • Infection Model: The type of infection model can influence outcomes. Chronic or latent infection models may require longer treatment durations to see a significant effect.[7]

Q3: I am observing adverse effects in my animals, such as weight loss or lethargy. How can I manage these?

A3: Adverse effects can be dose-dependent. If you observe toxicity, consider the following:

  • Dose Reduction: A lower dose of this compound may still be effective while minimizing side effects.

  • Monitor Animal Health: Closely monitor animal weight, food and water intake, and general appearance.[8]

  • Combination Therapy: Combining this compound with other antimycobacterial agents may allow for a lower dose of this compound while maintaining or improving efficacy. For example, combining rifabutin (B1679326) with isoniazid (B1672263) has shown effectiveness in mouse models of tuberculosis.[1]

Q4: How long should I treat my animals with this compound to achieve a sterilizing effect?

A4: The duration of treatment required for sterilization depends on the infection load, the dose of this compound, and the specific animal model. In a preventive therapy model for mouse tuberculosis, daily treatment with 10 mg/kg of this compound resulted in the sterilization of spleens and a drastic reduction of bacteria in the lungs by the eighth week, with complete sterilization of both organs after 12 weeks.[1] For other infections, such as M. paratuberculosis, significant reductions in bacterial counts were observed after a 6-month treatment period with 50 mg/kg of rifabutin.[5][6]

Q5: Can this compound be used in combination with other drugs in animal models?

A5: Yes, this compound is often used in combination with other drugs to enhance efficacy and prevent the emergence of resistance. For example, its combination with isoniazid has been studied in mouse models of tuberculosis.[1] When used with clarithromycin (B1669154) for MAC treatment, a dose reduction of this compound may be necessary due to increased plasma concentrations.[9]

Data Presentation

Table 1: Efficacy of Different this compound Dosages and Durations in Mouse Models

Infection ModelThis compound Dose (mg/kg/day)Treatment DurationOrgan(s) AssessedOutcome
M. tuberculosis (preventive)108 weeksSpleen, LungsSpleens sterilized, drastic reduction in lung CFU.[1]
M. tuberculosis (preventive)1012 weeksSpleen, LungsComplete sterilization of spleens and lungs.[1]
M. avium complex10, 20, 4010 daysSpleen, Liver, LungsDose-related reduction in bacterial counts.[3]
M. paratuberculosis506 monthsLiver, SpleenSignificant reduction in bacterial counts.[5][6]

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValueReference
Apparent ClearanceHigh (compared to rifapentine)[4]
Plasma Half-lifeShort (compared to rifapentine)[4]
AbsorptionRapid[4]

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in a Mouse Model of Tuberculosis

  • Animal Model: Use specific pathogen-free female BALB/c or C57BL/6 mice.

  • Infection: Infect mice via aerosol exposure with a low dose of M. tuberculosis (e.g., H37Rv) to establish a controlled infection.

  • Treatment Initiation: Begin treatment 2-4 weeks post-infection, once the bacterial load has stabilized.

  • Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral administration.

  • Administration: Administer this compound daily via oral gavage at the desired dose (e.g., 10 mg/kg). Include a vehicle control group.

  • Monitoring: Monitor mice daily for clinical signs of illness and weigh them weekly.

  • Endpoint Analysis: At specified time points (e.g., 4, 8, and 12 weeks), euthanize a subset of mice from each group. Aseptically remove the lungs and spleen.

  • Bacterial Load Quantification: Homogenize the organs in sterile saline with a detergent (e.g., Tween 80). Plate serial dilutions of the homogenates on Middlebrook 7H11 agar (B569324) supplemented with OADC. Incubate plates at 37°C for 3-4 weeks and count the colony-forming units (CFU).

  • Data Analysis: Express the bacterial load as log10 CFU per organ. Compare the CFU counts between the treated and control groups using appropriate statistical tests.

Visualizations

Experimental_Workflow cluster_setup Phase 1: Infection Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis Infection Animal Infection (e.g., M. tuberculosis aerosol) Incubation Incubation Period (2-4 weeks) Infection->Incubation Establishment of Infection Treatment_Group This compound Treatment Group (e.g., 10 mg/kg/day) Incubation->Treatment_Group Control_Group Vehicle Control Group Incubation->Control_Group Euthanasia Euthanasia at Pre-defined Timepoints Treatment_Group->Euthanasia Treatment Duration Control_Group->Euthanasia Organ_Harvest Organ Harvest (Lungs, Spleen) Euthanasia->Organ_Harvest CFU_Quant CFU Quantification Organ_Harvest->CFU_Quant Data_Analysis Statistical Analysis CFU_Quant->Data_Analysis

Caption: Experimental workflow for evaluating this compound efficacy in an animal infection model.

Mycobutin_MOA This compound This compound (Rifabutin) Bacterial_Cell Mycobacterial Cell This compound->Bacterial_Cell Enters Cell RNA_Polymerase DNA-dependent RNA Polymerase This compound->RNA_Polymerase Inhibits Transcription Transcription (RNA Synthesis) RNA_Polymerase->Transcription Mediates Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Bacterial_Death Bacteriostatic/Bactericidal Effect Protein_Synthesis->Bacterial_Death Leads to

Caption: Simplified mechanism of action of this compound in mycobacteria.

References

Validation & Comparative

Comparative Efficacy of Mycobutin (Rifabutin) and Rifampicin Against Mycobacterium tuberculosis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of Mycobutin (rifabutin) and rifampicin (B610482), two critical rifamycin (B1679328) antibiotics in the treatment of tuberculosis (TB). It is intended for researchers, scientists, and drug development professionals, offering a synthesis of in vitro and in vivo data, detailed experimental methodologies, and a summary of their mechanisms of action.

Executive Summary

Both rifampicin and its spiro-piperidyl-rifamycin derivative, rifabutin (B1679326), are potent bactericidal agents against Mycobacterium tuberculosis (M. tuberculosis).[1] They function by inhibiting the bacterial DNA-dependent RNA polymerase, a crucial enzyme for transcription.[2] While rifampicin has been a cornerstone of first-line TB therapy for decades, rifabutin exhibits greater in vitro activity against a range of mycobacteria, including some rifampicin-resistant strains.[3][4] This has positioned rifabutin as a valuable alternative, particularly in the context of multidrug-resistant TB (MDR-TB) and for patients on concomitant antiretroviral therapy due to its less potent induction of cytochrome P450 enzymes.[5][6]

Cross-resistance between the two drugs is a significant consideration. While not absolute, a high percentage of rifampicin-resistant M. tuberculosis isolates also exhibit resistance to rifabutin.[7][8][9][10] The presence of specific mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase, is the primary determinant of resistance to both drugs.[11][12]

Data Presentation: In Vitro and In Vivo Efficacy

Table 1: In Vitro Minimum Inhibitory Concentration (MIC) Comparison

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of rifabutin and rifampicin against various M. tuberculosis isolates as reported in several studies. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

M. tuberculosis Strain TypeDrugMIC Range (μg/mL)Key FindingsReference
Rifampicin-Susceptible Rifampicin0.125 - 1Baseline susceptibility[12]
Rifabutin≤ 0.0625 - 0.25Generally lower MICs than rifampicin[12]
Rifampicin-Resistant Rifampicin2 - >8High-level resistance[12]
Rifabutin0.0625 - >8Variable, with some isolates remaining susceptible[12]
MDR-TB Rifampicin2 - >32High-level resistance[10]
Rifabutin<0.25 - 16MICs are 8-32 times lower than rifampicin[10]
Table 2: Clinical and In Vivo Efficacy Comparison

This table presents a summary of findings from clinical trials and in vivo animal studies comparing the therapeutic efficacy of rifabutin and rifampicin.

Study TypeModel/PopulationKey Efficacy EndpointsComparative FindingsReference
Clinical Trial Newly diagnosed pulmonary TB patientsBacteriologic conversion rates, relapse ratesEfficacy and tolerability of rifabutin are equivalent to rifampicin.[13]
Clinical Trial Newly diagnosed pulmonary TB patientsSuccess rates, time to culture conversionAll rifabutin and rifampicin regimens were effective and well-tolerated.[14]
Retrospective Study Rifabutin-susceptible MDR-TB patientsTreatment success rateRifabutin-containing regimen showed a significantly higher treatment success rate compared to the control group (100% vs 48.1%).[15]
Mouse Model M. tuberculosis-infected immunocompetent miceBactericidal activityOn a weight-to-weight basis, rifabutin was more bactericidal than rifampicin.[16]
Mouse Model Disseminated M. avium complex infectionReduction in bacterial counts in organsRifabutin was more active than rifapentine (B610483) (a rifampicin analog) against two of the five isolates in the spleen.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

a) Agar Dilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the growth of more than 99% of a bacterial population on a solid medium.[7]

  • Preparation of Drug-Containing Media: Twofold serial dilutions of rifabutin and rifampicin are prepared and incorporated into molten Middlebrook 7H10 or 7H11 agar.

  • Inoculum Preparation: A suspension of the M. tuberculosis isolate is prepared and adjusted to a specific turbidity, typically a 0.5 McFarland standard.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of the drug-containing and drug-free control plates.

  • Incubation: Plates are incubated at 37°C for 21 days.

  • Reading Results: The MIC is recorded as the lowest drug concentration that inhibits visible colony formation.

b) BACTEC MGIT 960 System

This is an automated system for rapid qualitative susceptibility testing of M. tuberculosis.[8][9]

  • Inoculum Preparation: A pure culture of M. tuberculosis is suspended in a suitable broth.

  • Inoculation: The bacterial suspension is added to BACTEC MGIT tubes containing a modified Middlebrook 7H9 broth. One tube serves as a drug-free growth control, while the others contain a specific concentration of rifabutin or rifampicin.

  • Incubation and Monitoring: The tubes are placed in the BACTEC MGIT 960 instrument, which continuously monitors for an increase in fluorescence, indicating bacterial growth.

  • Result Interpretation: The instrument's software compares the time to positivity of the drug-containing tubes to the growth control tube to determine if the isolate is susceptible or resistant.

c) Broth Microdilution Assay

This method determines the MIC in a liquid medium using a 96-well microplate format.[11]

  • Plate Preparation: Twofold serial dilutions of rifabutin and rifampicin are prepared in Middlebrook 7H9 broth directly in the wells of a 96-well plate.

  • Inoculum Preparation: An M. tuberculosis inoculum is prepared from a mid-log phase culture and diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: The bacterial suspension is added to each well containing the drug dilutions. A drug-free well serves as a positive growth control.

  • Incubation: The plate is sealed and incubated at 37°C for 7-14 days.

  • Reading Results: The MIC is determined by visual inspection as the lowest drug concentration that inhibits visible bacterial growth. Alternatively, a viability indicator like resazurin (B115843) can be used for a colorimetric readout.

In Vivo Efficacy Assessment in a Murine Model

The mouse model is a standard for evaluating the in vivo efficacy of anti-tuberculosis drugs.[16]

  • Infection: Immunocompetent mice (e.g., BALB/c strain) are infected intravenously or via aerosol with a standardized dose of virulent M. tuberculosis H37Rv.

  • Treatment: At a specified time post-infection (e.g., 2 weeks), treatment is initiated. Mice are administered rifabutin or rifampicin orally or by gavage at various doses and frequencies (e.g., daily, 5 days/week).

  • Evaluation of Bacterial Load: At different time points during and after treatment, groups of mice are sacrificed. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on selective 7H11 agar.

  • Colony Forming Unit (CFU) Enumeration: After incubation at 37°C for 3-4 weeks, the number of CFUs is counted to determine the bacterial load in each organ.

  • Relapse Assessment (Cornell Model): To assess for relapse, treatment is administered for a defined period, followed by a drug-free observation period. At the end of this period, organs are cultured to determine if the infection has recurred.[12]

Mechanism of Action and Resistance

The primary mechanism of action for both rifabutin and rifampicin is the inhibition of the bacterial DNA-dependent RNA polymerase. They bind to the β-subunit of the enzyme, physically blocking the elongation of the nascent RNA chain. This leads to a cessation of transcription and subsequent cell death.

Resistance to rifamycins (B7979662) predominantly arises from mutations within an 81-base-pair region of the rpoB gene, known as the rifampicin resistance-determining region (RRDR). These mutations alter the drug-binding site on the RNA polymerase, reducing the affinity of the antibiotic for its target.

G Rifampicin Rifampicin RNAP DNA-dependent RNA Polymerase (β-subunit) Rifampicin->RNAP Binds to Reduced_Binding Reduced Drug Binding Rifampicin->Reduced_Binding Rifabutin This compound (Rifabutin) Rifabutin->RNAP Binds to Rifabutin->Reduced_Binding Transcription Transcription (DNA to mRNA) RNAP->Transcription Mediates Protein Protein Synthesis Transcription->Protein Leads to Growth Bacterial Growth & Replication Protein->Growth Essential for rpoB rpoB gene Mutated_RNAP Mutated RNA Polymerase rpoB->Mutated_RNAP Mutation in Mutated_RNAP->Reduced_Binding Results in Continued_Transcription Continued Transcription Reduced_Binding->Continued_Transcription Allows Continued_Transcription->Growth Enables

Caption: Mechanism of action of rifamycins and the development of resistance.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of anti-tuberculosis drugs.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Comparative Analysis start Start: Isolate M. tuberculosis strains mic Determine Minimum Inhibitory Concentration (MIC) start->mic agar Agar Dilution mic->agar Method 1 bactec BACTEC MGIT 960 mic->bactec Method 2 microplate Broth Microdilution mic->microplate Method 3 data1 Collect & Analyze In Vitro Data agar->data1 bactec->data1 microplate->data1 animal Infect Animal Model (e.g., Mice) data1->animal Proceed to in vivo if promising compare Compare Efficacy, Safety, and Pharmacokinetics data1->compare treat Administer Drug Regimens (Rifabutin vs. Rifampicin) animal->treat evaluate Evaluate Bacterial Load (CFU counts in organs) treat->evaluate data2 Collect & Analyze In Vivo Data evaluate->data2 data2->compare conclusion Draw Conclusions & Recommend Further Studies compare->conclusion

Caption: Experimental workflow for comparing anti-tuberculosis drug efficacy.

References

Mycobutin's Efficacy Against Drug-Resistant Mycobacteria: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) presents a significant challenge to global tuberculosis control. This guide provides a comparative analysis of Mycobutin (rifabutin), a key second-line anti-TB drug, against other rifamycins (B7979662), particularly rifampicin (B610482). We present consolidated experimental data, detailed methodologies for susceptibility testing, and visualizations of the underlying molecular mechanisms and experimental workflows to support research and development efforts in combating drug-resistant mycobacterial strains.

Comparative Activity of this compound and Rifampicin

This compound, a spiropiperidyl derivative of rifamycin, has demonstrated potent activity against various mycobacterial species, including strains resistant to the first-line drug rifampicin.[1][2] This efficacy is particularly noted in strains harboring specific mutations in the rpoB gene, which encodes the β-subunit of the DNA-dependent RNA polymerase, the target of rifamycins.[3][4]

The tables below summarize the Minimum Inhibitory Concentration (MIC) data from multiple studies, comparing the in vitro activity of this compound and rifampicin against various M. tuberculosis strains, categorized by their rpoB mutation status.

Table 1: MIC Distribution of this compound and Rifampicin Against Rifampicin-Resistant M. tuberculosis Isolates
rpoB MutationThis compound MIC Range (µg/mL)Rifampicin MIC Range (µg/mL)Fold Difference (Median MIC)Reference
Wild-Type ≤0.0625 - 0.250.125 - 1.0-[5]
D516V ≤0.25 - 0.5>1.0 - 165-fold lower for this compound[5][6]
H526Y 0.5 - 4.0>1.0 - >163-fold lower for this compound[6]
H526D 0.5 - 2.0>1.0 - >163-fold lower for this compound[6]
S531L 0.5 - >8.0>1.0 - >163-fold lower for this compound[5][6]
L533P ≤0.25 - 0.5>1.0 - 167-fold lower for this compound[6]
Table 2: Cross-Resistance Between Rifampicin and this compound in MDR-TB Isolates
StudyTotal Rifampicin-Resistant IsolatesIsolates Susceptible to this compoundPercentage Susceptible to this compoundCross-Resistance Rate
--INVALID-LINK--1895127%73%
--INVALID-LINK--1023130.4%69.6%
--INVALID-LINK--991414.1%85.9%

Mechanism of Action and Resistance

This compound, like other rifamycins, functions by inhibiting the DNA-dependent RNA polymerase in mycobacteria, thereby blocking transcription and subsequent protein synthesis.[2][3][7] Resistance to rifamycins is primarily conferred by mutations within an 81-bp "rifampicin resistance-determining region" (RRDR) of the rpoB gene.[8] These mutations alter the drug's binding site on the RNA polymerase, reducing its inhibitory effect. However, certain rpoB mutations that confer high-level resistance to rifampicin may still allow for susceptibility to this compound, highlighting its potential therapeutic value in treating specific cases of MDR-TB.[5][9]

rifamycin_resistance cluster_drug_action Drug Action cluster_resistance_mechanism Resistance Mechanism Rifamycin Rifamycin RNAP DNA-dependent RNA Polymerase (RpoB) Rifamycin->RNAP Binds to β-subunit Altered_RNAP Altered RNA Polymerase Rifamycin->Altered_RNAP Reduced binding Transcription_Blocked Transcription Blocked RNAP->Transcription_Blocked Inhibition rpoB_Mutation Mutation in rpoB gene (RRDR) rpoB_Mutation->Altered_RNAP Results in Transcription_Continues Transcription Continues Altered_RNAP->Transcription_Continues Leads to

Mechanism of Rifamycin Action and Resistance.

Experimental Protocols

Accurate determination of mycobacterial drug susceptibility is crucial for effective treatment and for the evaluation of new antimicrobial agents. Below are detailed protocols for commonly used methods to determine the Minimum Inhibitory Concentration (MIC) of anti-mycobacterial drugs.

BACTEC MGIT 960 System

The BACTEC MGIT (Mycobacteria Growth Indicator Tube) 960 system is an automated method for rapid mycobacterial liquid culture and susceptibility testing.

a. Inoculum Preparation:

  • Prepare a suspension of the mycobacterial isolate in sterile saline or Middlebrook 7H9 broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Allow the suspension to stand for 15-20 minutes to allow large particles to settle.

  • Dilute the supernatant 1:5 with sterile saline for use in the MGIT tubes.

b. Drug Preparation:

  • Reconstitute lyophilized this compound and Rifampicin with the appropriate solvent as per the manufacturer's instructions to create stock solutions.

  • Prepare serial dilutions of each drug to achieve the desired final concentrations in the MGIT tubes.

c. Inoculation and Incubation:

  • To each drug-containing MGIT tube (pre-supplemented with OADC enrichment), add 0.5 mL of the prepared mycobacterial inoculum.

  • A drug-free growth control tube is also inoculated with a 1:100 dilution of the initial bacterial suspension.

  • Place the tubes into the BACTEC MGIT 960 instrument.

  • The instrument incubates the tubes at 37°C and monitors them hourly for an increase in fluorescence, which indicates bacterial growth.

d. Interpretation of Results:

  • The instrument automatically flags a tube as resistant if it shows growth comparable to the drug-free control.

  • The MIC is determined as the lowest drug concentration that inhibits mycobacterial growth.

Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric method for determining the MIC of antimicrobial agents against M. tuberculosis.

a. Plate Preparation:

  • In a 96-well microtiter plate, add 100 µL of sterile Middlebrook 7H9 broth to all wells.

  • Add 100 µL of the drug stock solution to the first well of a row and perform two-fold serial dilutions across the plate.

b. Inoculum Preparation:

  • Prepare a mycobacterial suspension as described for the MGIT 960 method.

  • Adjust the suspension to a final concentration of approximately 1 x 105 CFU/mL in Middlebrook 7H9 broth.

c. Inoculation and Incubation:

  • Add 100 µL of the bacterial inoculum to each well containing the drug dilutions.

  • Include a drug-free well as a growth control and a well with media only as a sterility control.

  • Seal the plate and incubate at 37°C for 5-7 days.

d. Reading the Results:

  • After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% sterile Tween 80 to each well.

  • Re-incubate the plate for 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.

Agar (B569324) Dilution Method

The agar dilution method is a reference method for determining the MIC of antimicrobial agents.

a. Plate Preparation:

  • Prepare molten Middlebrook 7H10 or 7H11 agar and cool to 45-50°C.

  • Add the appropriate volume of drug dilutions to the molten agar to achieve the desired final concentrations.

  • Pour the agar into sterile petri dishes and allow them to solidify.

b. Inoculum Preparation:

  • Prepare a mycobacterial suspension as previously described.

  • Adjust the suspension to a concentration of approximately 1 x 107 CFU/mL.

c. Inoculation and Incubation:

  • Spot 1-10 µL of the inoculum onto the surface of the drug-containing and drug-free control agar plates.

  • Allow the spots to dry, then invert the plates and incubate at 37°C for 3-4 weeks.

d. Interpretation of Results:

  • The MIC is the lowest concentration of the drug that inhibits visible growth of the mycobacteria on the agar.

experimental_workflow cluster_prep Preparation cluster_methods MIC Determination Methods cluster_mgit_steps MGIT 960 Workflow cluster_maba_steps MABA Workflow cluster_agar_steps Agar Dilution Workflow Strain Mycobacterial Strain (e.g., M. tuberculosis) Inoculum Prepare Inoculum (0.5 McFarland) Strain->Inoculum MGIT BACTEC MGIT 960 Inoculum->MGIT MABA Microplate Alamar Blue Assay Inoculum->MABA Agar_Dilution Agar Dilution Inoculum->Agar_Dilution Drug_Stock Prepare Drug Stock Solutions (this compound, Rifampicin) Serial_Dilutions Perform Serial Dilutions of Drugs Drug_Stock->Serial_Dilutions Serial_Dilutions->MGIT Serial_Dilutions->MABA Serial_Dilutions->Agar_Dilution Inoculate_MGIT Inoculate MGIT tubes (drug-containing & control) MGIT->Inoculate_MGIT Inoculate_Plate Inoculate 96-well plate MABA->Inoculate_Plate Prepare_Plates Prepare drug-containing agar plates Agar_Dilution->Prepare_Plates Incubate_MGIT Incubate in MGIT 960 (37°C, automated monitoring) Inoculate_MGIT->Incubate_MGIT Read_MGIT Automated Reading (Fluorescence detection) Incubate_MGIT->Read_MGIT Result Determine Minimum Inhibitory Concentration (MIC) Read_MGIT->Result Incubate_Plate Incubate (37°C, 5-7 days) Inoculate_Plate->Incubate_Plate Add_Alamar Add Alamar Blue Incubate_Plate->Add_Alamar Read_MABA Read Color Change (Blue to Pink) Add_Alamar->Read_MABA Read_MABA->Result Spot_Inoculum Spot inoculum onto plates Prepare_Plates->Spot_Inoculum Incubate_Agar Incubate (37°C, 3-4 weeks) Spot_Inoculum->Incubate_Agar Read_Agar Observe for visible growth Incubate_Agar->Read_Agar Read_Agar->Result

Workflow for Determining Mycobacterial MIC.

Conclusion

The presented data underscores the potential of this compound as a valuable therapeutic option for certain cases of rifampicin-resistant tuberculosis. Its ability to retain activity against strains with specific rpoB mutations highlights the importance of genotypic and phenotypic susceptibility testing to guide individualized treatment regimens. The detailed experimental protocols provided herein offer a standardized framework for researchers to further evaluate the efficacy of this compound and other novel anti-mycobacterial compounds. Continued research into the mechanisms of resistance and the development of robust and rapid susceptibility testing methods are paramount in the ongoing fight against drug-resistant tuberculosis.

References

A Head-to-Head Comparison of Mycobutin (Rifabutin) and Clarithromycin for the Treatment of Mycobacterium Avium Complex (MAC) Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mycobacterium avium complex (MAC) is a significant cause of opportunistic infections, particularly in immunocompromised individuals, and causes chronic lung disease in susceptible populations. The cornerstone of MAC treatment is multi-drug therapy, with clarithromycin (B1669154), a macrolide antibiotic, and Mycobutin (rifabutin), a rifamycin, being key components of recommended regimens.[1][2][3] This guide provides a detailed, evidence-based comparison of these two antimicrobial agents, focusing on their efficacy, mechanisms of action, and clinical considerations.

Efficacy in MAC Prophylaxis and Treatment

Direct head-to-head comparisons of clarithromycin and rifabutin (B1679326) as monotherapies for the treatment of active MAC disease are limited, as combination therapy is the standard of care to prevent the emergence of drug resistance.[2][4] However, a landmark clinical trial, ACTG 196/CPCRA 009, provides robust comparative data on their use for MAC prophylaxis in patients with AIDS.

Table 1: Efficacy of Clarithromycin vs. Rifabutin for MAC Prophylaxis in Patients with AIDS[5][6]
Efficacy EndpointClarithromycin (500 mg twice daily)Rifabutin (300 mg daily)Combination Therapy (Clarithromycin + Rifabutin)
Incidence of MAC Disease 9%15%7%
Time-Adjusted Event Rate (per 100 patient-years) 6.310.54.7
Risk Reduction vs. Rifabutin 44% (p=0.005)-57% (p=0.0003)
Risk Ratio vs. Rifabutin (95% CI) 0.56 (0.37-0.84)-0.43 (0.27-0.69)

This study demonstrated that clarithromycin was significantly more effective than rifabutin in preventing MAC disease.[5][6] While the combination therapy showed the greatest risk reduction, it was not statistically superior to clarithromycin alone and was associated with a higher rate of adverse effects.[5][6]

In the context of treatment for disseminated MAC infection, current guidelines recommend a multi-drug regimen that includes either clarithromycin or azithromycin (B1666446) plus ethambutol (B1671381).[1][3][7] The addition of a third agent, such as rifabutin, has been shown to improve survival and reduce the emergence of resistance.[3][8] One study found that adding rifabutin to a regimen of clarithromycin and ethambutol did not significantly impact the initial bacteriological response but may protect against the development of clarithromycin resistance in patients who do respond to therapy.[7][9]

In Vitro Activity

In vitro studies provide insights into the direct antimicrobial activity of these drugs against MAC isolates.

Table 2: In Vitro Activity Against Mycobacterium avium Complex
DrugMIC range (μg/mL)Key Findings
Clarithromycin 1 - 4 (MIC90)High level of activity against clinical isolates. MAC strains from patients without prior macrolide therapy are uniformly susceptible.[10]
Rifabutin 0.25 - 2 (MIC90)Activity is variable, with ≤60% of strains typically susceptible at clinically achievable levels.[10][11]

The combination of clarithromycin and rifabutin has demonstrated additive activity in vitro and in macrophage models.[10][12] Clarithromycin appears to play the major role in the antimicrobial activity of the combination, with rifabutin potentially enhancing this effect during prolonged exposure.[12]

Pharmacokinetics and Drug Interactions

The pharmacokinetic profiles of clarithromycin and rifabutin are critical considerations, especially given their frequent co-administration and potential for drug-drug interactions.

Table 3: Pharmacokinetic Parameters and Interactions
ParameterClarithromycinRifabutin
Metabolism Primarily by CYP3A4 enzymes.[1][13]Inducer of CYP3A4 enzymes.[10][13]
Key Metabolite 14-OH-clarithromycin (active)[11]25-O-desacetyl metabolite (active)[10][11]
Interaction Effect Clarithromycin inhibits the metabolism of rifabutin, leading to a significant increase in rifabutin plasma concentrations (mean AUC increase of 99%).[10][11]Rifabutin induces the metabolism of clarithromycin, resulting in a decrease in clarithromycin plasma concentrations (mean AUC decrease of 44%).[10]

These bidirectional interactions have significant clinical implications. The increased rifabutin levels when co-administered with clarithromycin are associated with a higher risk of adverse effects, such as uveitis.[10][11][14] Consequently, a dose reduction of rifabutin is recommended when used in combination with clarithromycin.[14][15]

DDI_Pathway cluster_0 Liver Hepatocyte CYP3A4 CYP3A4 Enzyme Metabolite_C 14-OH-clarithromycin (Active Metabolite) CYP3A4->Metabolite_C Produces Metabolite_R 25-O-desacetyl-rifabutin (Active Metabolite) CYP3A4->Metabolite_R Produces Clarithromycin Clarithromycin Clarithromycin->CYP3A4 Metabolized by Clarithromycin->CYP3A4 Inhibits Rifabutin This compound (Rifabutin) Rifabutin->CYP3A4 Metabolized by Rifabutin->CYP3A4 Induces

Caption: Bidirectional pharmacokinetic interaction between clarithromycin and rifabutin mediated by the CYP3A4 enzyme.

Adverse Events

Both medications are associated with adverse events, which are more frequent when the drugs are used in combination.

Table 4: Common and Serious Adverse Events
Drug/RegimenCommon Adverse EventsSerious Adverse Events
Clarithromycin Metallic taste, loss of appetite, nausea, vomiting, diarrhea.[4]Abnormalities in liver enzymes (usually at doses >1000 mg/day).[4]
Rifabutin Nausea, vomiting, diarrhea, abnormal liver enzyme levels, reduction in white blood cell count.[14]Diffuse polyarthralgia syndrome, anterior uveitis (risk increased with high doses and co-administration with clarithromycin).[14]
Combination Therapy Higher incidence of gastrointestinal complaints (nausea, vomiting, diarrhea).[5][10]Increased risk of uveitis due to elevated rifabutin levels.[10][14]

A retrospective cohort study of Medicare beneficiaries found that clarithromycin-based regimens were more likely to be changed or discontinued (B1498344) than azithromycin-based regimens, and rifabutin-containing regimens were more likely to be changed or discontinued than rifampin-containing regimens.[16]

Experimental Protocols

ACTG 196/CPCRA 009: MAC Prophylaxis Trial[5][6]
  • Study Design: A prospective, multicenter, randomized, double-blind, placebo-controlled trial.

  • Participants: 1178 patients with AIDS and CD4 T-cell counts of ≤100 cells/μL.

  • Intervention Arms:

    • Clarithromycin (500 mg twice daily)

    • Rifabutin (300 mg daily)

    • Combination of clarithromycin (500 mg twice daily) and rifabutin (300 mg daily)

  • Primary Endpoint: Development of disseminated MAC disease, confirmed by a positive culture from a normally sterile site.

  • Duration: Patients were followed for a median of 1.5 years.

Experimental_Workflow cluster_screening Patient Enrollment cluster_randomization Randomization (Double-Blind) cluster_treatment Treatment Arms cluster_followup Follow-up & Endpoint start Screening: AIDS patients CD4 ≤100 cells/μL rand Randomization (n=1178) start->rand arm1 Clarithromycin (500 mg BID) rand->arm1 arm2 Rifabutin (300 mg QD) rand->arm2 arm3 Combination (Clarithromycin + Rifabutin) rand->arm3 followup Follow-up (Median 1.5 years) arm1->followup arm2->followup arm3->followup endpoint Primary Endpoint: Confirmed Disseminated MAC Disease followup->endpoint

Caption: Workflow for the ACTG 196/CPCRA 009 clinical trial comparing clarithromycin and rifabutin for MAC prophylaxis.

Conclusion

In a head-to-head comparison for the prophylaxis of MAC disease, clarithromycin demonstrates superior efficacy to rifabutin. For the treatment of active MAC disease, both agents are critical components of a multi-drug regimen. Clarithromycin serves as the cornerstone macrolide, providing potent bactericidal activity. Rifabutin's primary role in a clarithromycin-containing regimen is to prevent the emergence of macrolide resistance and improve survival outcomes. The significant bidirectional pharmacokinetic interaction between the two drugs necessitates careful dose management, specifically a reduction in the rifabutin dosage, to mitigate the risk of toxicity. The choice between these agents and their use in combination must be guided by the clinical context (prophylaxis vs. treatment), potential for drug interactions, and patient tolerability.

References

Navigating Rifamycin Resistance: A Comparative Analysis of Mycobutin Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-resistance profiles of Mycobutin (rifabutin) and other rifamycin (B1679328) derivatives, providing researchers, scientists, and drug development professionals with essential data to inform tuberculosis treatment strategies and novel antibiotic design.

The emergence of drug-resistant Mycobacterium tuberculosis poses a significant threat to global public health. Rifamycins (B7979662), a cornerstone of first-line tuberculosis therapy, are rendered ineffective by mutations primarily within the rpoB gene, which encodes the β-subunit of the DNA-dependent RNA polymerase. This guide provides a comprehensive analysis of the cross-resistance between this compound (rifabutin) and other key rifamycin derivatives, namely rifampicin (B610482), rifapentine (B610483), and rifaximin. Understanding these complex resistance patterns is paramount for optimizing treatment regimens for patients with rifampicin-resistant tuberculosis.

Quantitative Cross-Resistance Analysis

The degree of cross-resistance between rifamycins is not absolute and is largely dictated by the specific mutation within the rpoB gene. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various rifamycins against M. tuberculosis strains harboring different rpoB mutations. These data highlight that certain mutations confer resistance to some rifamycins while retaining susceptibility to others, particularly this compound.

rpoB Mutation (Codon)Amino Acid ChangeRifampicin MIC (µg/mL)This compound (Rifabutin) MIC (µg/mL)Rifapentine MIC (µg/mL)Cross-Resistance Profile
Wild Type-≤1.0≤0.5≤0.5Susceptible
531Ser → Leu≥1005HighHigh-level cross-resistance to all tested rifamycins.[1][2][3]
526His → Asp/Tyr/Leu≥20 to <100≤0.25 - 5HighVariable cross-resistance; some mutations confer high-level resistance to rifampin and rifapentine but susceptibility to rifabutin (B1679326).[1][2][4][5]
516Asp → Val/Tyr≥20 to <100≤0.25HighOften resistant to rifampin and rifapentine but susceptible to rifabutin.[1][2][4][5][6][7]
511Leu → Pro≥1 to <20≤0.25ModerateLow-level resistance to rifampin and rifapentine, generally susceptible to rifabutin.[4]
522Ser → Leu≥1 to <20≤0.25ModerateLow-level resistance to rifampin and rifapentine, generally susceptible to rifabutin.[6]
518deletion-≤0.25-Resistant to rifampin but susceptible to rifabutin.[6]

Note: MIC breakpoints for susceptibility are generally considered ≤1.0 µg/mL for rifampicin and ≤0.5 µg/mL for rifabutin.[6] The cross-resistance rate between rifampicin and rifabutin can be as high as 85.9%.[8] However, the MIC90 of rifabutin is often significantly lower than that of rifampicin in rifampicin-resistant strains.[8]

Experimental Protocols

The determination of cross-resistance profiles relies on robust and standardized experimental methodologies. The following protocols are commonly employed for assessing the in vitro activity of rifamycins against M. tuberculosis.

Minimum Inhibitory Concentration (MIC) Determination by Microplate Assay

This method is widely used for determining the MICs of multiple drugs against a large number of bacterial isolates.

  • Isolate Preparation: M. tuberculosis isolates are cultured on Löwenstein-Jensen medium. A suspension is prepared in Middlebrook 7H9 broth supplemented with 0.05% Tween 80 and 10% albumin-dextrose-catalase (ADC) to a McFarland turbidity standard of 1.0. This suspension is then diluted 1:20.

  • Drug Preparation: Stock solutions of rifamycins are prepared in dimethyl sulfoxide (B87167) (DMSO) and then serially diluted in 7H9 broth to achieve the desired final concentrations.

  • Assay Setup: 100 µL of the diluted drug solutions are added to the wells of a 96-well microplate. 100 µL of the prepared bacterial suspension is then added to each well.

  • Incubation: The microplates are sealed and incubated at 37°C for 7-10 days.

  • Reading Results: The MIC is determined as the lowest drug concentration that completely inhibits visible growth of the mycobacteria. A visual reading is often supplemented by adding a growth indicator such as resazurin.

Agar (B569324) Proportion Method

This is a classic method for susceptibility testing of M. tuberculosis.

  • Media Preparation: Middlebrook 7H10 or 7H11 agar is prepared and supplemented with OADC (oleic acid-albumin-dextrose-catalase). Rifamycin derivatives are incorporated into the agar at various concentrations.

  • Inoculum Preparation: A suspension of the M. tuberculosis isolate is prepared and adjusted to a specific turbidity. Serial dilutions of this suspension are made.

  • Inoculation: A standardized volume of each dilution is inoculated onto the drug-containing and drug-free control plates.

  • Incubation: Plates are incubated at 37°C in a 5-10% CO2 atmosphere for 3 weeks.

  • Result Interpretation: The number of colonies on the drug-containing plates is compared to the number of colonies on the drug-free control plates. The MIC is the lowest concentration of the drug that inhibits more than 99% of the bacterial population.

Genotypic Analysis: rpoB Gene Sequencing

Identifying the specific mutations in the rpoB gene is crucial for predicting cross-resistance patterns.

  • DNA Extraction: Genomic DNA is extracted from cultured M. tuberculosis isolates.

  • PCR Amplification: The rifampicin resistance-determining region (RRDR) of the rpoB gene is amplified using specific primers.

  • DNA Sequencing: The amplified PCR product is sequenced using Sanger sequencing or next-generation sequencing methods.

  • Sequence Analysis: The obtained sequence is compared to the wild-type rpoB sequence of M. tuberculosis H37Rv to identify any mutations.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_sample Sample Preparation cluster_mic Phenotypic Analysis cluster_geno Genotypic Analysis Isolate M. tuberculosis Isolate Culture Culture in 7H9 Broth Isolate->Culture MIC_Assay MIC Determination (Microplate/Agar Proportion) Culture->MIC_Assay DNA_Extraction DNA Extraction Culture->DNA_Extraction Cross_Resistance Cross-Resistance Profile MIC_Assay->Cross_Resistance Compare MICs PCR rpoB Gene Amplification DNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing Mutation_Analysis rpoB Mutation Profile Sequencing->Mutation_Analysis Identify Mutation Mutation_Analysis->Cross_Resistance

Caption: Experimental workflow for determining rifamycin cross-resistance.

resistance_mechanism cluster_susceptible Susceptible Bacterium cluster_resistant Resistant Bacterium Rifamycin Rifamycin Derivative RNAP_S RNA Polymerase (Wild-type rpoB) Rifamycin->RNAP_S Binds to β-subunit Transcription_S Transcription Rifamycin->Transcription_S Inhibits RNAP_S->Transcription_S Protein_S Protein Synthesis Transcription_S->Protein_S Growth_S Bacterial Growth Protein_S->Growth_S Rifamycin_R Rifamycin Derivative RNAP_R Mutated RNA Polymerase (Mutant rpoB) Rifamycin_R->RNAP_R Binding prevented Transcription_R Transcription RNAP_R->Transcription_R Protein_R Protein Synthesis Transcription_R->Protein_R Growth_R Bacterial Growth Protein_R->Growth_R

Caption: Mechanism of rifamycin action and resistance.

Conclusion

The cross-resistance between this compound and other rifamycin derivatives is a complex issue heavily influenced by the specific mutations in the rpoB gene of Mycobacterium tuberculosis. While high-level cross-resistance is common, particularly with mutations at codon 531, a significant proportion of rifampicin-resistant strains, especially those with mutations at codons 516 and 526, remain susceptible to this compound.[1][2][4][5][6] This highlights the clinical utility of this compound in the treatment of multidrug-resistant tuberculosis. Genotypic analysis to identify specific rpoB mutations is a valuable tool for predicting the potential efficacy of this compound in patients with rifampicin-resistant infections. Further research into the structural and functional consequences of different rpoB mutations will be instrumental in the development of new rifamycin analogs that can overcome existing resistance mechanisms.

References

Validation of a Hollow-Fiber Infection Model for Mycobutin Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hollow-fiber infection model (HFIM) is an advanced in vitro system that has gained significant traction in the preclinical evaluation of antimicrobial agents, including for Mycobacterium tuberculosis (TB). This guide provides an objective comparison of the HFIM's performance, particularly for studies involving Mycobutin (rifabutin), against traditional preclinical models. The information presented is supported by experimental data to aid researchers in selecting the most appropriate models for their drug development programs.

Executive Summary

The hollow-fiber infection model for tuberculosis (HFS-TB) has been endorsed by regulatory bodies such as the European Medicines Agency (EMA) as a valuable drug development tool.[1][2] Its key advantage lies in its ability to simulate human-like pharmacokinetic profiles, allowing for a more accurate prediction of clinical efficacy and the emergence of drug resistance compared to conventional in vitro and in vivo models.[1][3] This is particularly relevant for drugs like rifabutin (B1679326), where maintaining optimal therapeutic concentrations is crucial for efficacy and minimizing resistance. This guide will delve into the experimental data validating the HFIM for rifabutin studies, compare its performance with alternative models, and provide detailed experimental protocols.

Data Presentation: Performance of Rifabutin in the Hollow-Fiber Infection Model

The following tables summarize quantitative data from a key study that evaluated the pharmacokinetics and pharmacodynamics of rifabutin in a hollow-fiber system against Mycobacterium avium complex (MAC), a pathogen closely related to M. tuberculosis. This data provides a strong indication of rifabutin's behavior in this advanced preclinical model.

Table 1: Pharmacokinetic Parameters of Rifabutin in the Hollow-Fiber System

ParameterValueReference
Half-life (h)13.29 ± 0.60[2]
Simulated Human Dose Equivalent900 mg daily[2]
Free Peak Concentration (fCmax) (mg/L)1.05[2]

This table illustrates the ability of the hollow-fiber system to maintain stable, human-relevant pharmacokinetic profiles of rifabutin over the course of an experiment.

Table 2: Pharmacodynamic Parameters of Rifabutin against Mycobacterium avium complex in the Hollow-Fiber System

ParameterValueReference
Initial Bactericidal Kill (Day 0-4) (log10 CFU/mL)0.92 (95% CI: 0.61–1.24)[1][4]
Time to Emergence of ResistanceDay 4 onwards[1][4]
MIC90 against 20 clinical isolates (mg/L)≤ 0.125[1][2][4]

This table highlights the pharmacodynamic insights that can be gained from the hollow-fiber model, including the initial bactericidal activity of rifabutin and the critical time point for the emergence of resistance under simulated clinical exposures.

Comparison with Alternative Preclinical Models

The choice of a preclinical model can significantly impact the translation of drug efficacy from the laboratory to clinical trials. Here, we compare the hollow-fiber infection model with the commonly used mouse model for tuberculosis drug evaluation.

Table 3: Comparison of Hollow-Fiber and Mouse Models for Rifabutin Efficacy Studies

FeatureHollow-Fiber Infection Model (HFIM)Mouse Model (e.g., Beige Mouse)
Pharmacokinetics Simulates human PK profiles with high accuracy.[1]Exhibits mouse-specific PK, which can differ significantly from humans.[5]
Sampling Allows for frequent, repetitive sampling of both drug concentrations and bacterial populations from the same system.[6]Limited sampling points, often requiring sacrifice of animals at each time point.
Resistance Studies Enables detailed study of the emergence of drug resistance over time under clinically relevant drug pressures.[1]Studying resistance emergence is more complex and less controlled.
Throughput & Cost Higher throughput and potentially lower cost per condition compared to animal studies.Lower throughput and higher cost, especially for long-term studies.
Host Immune Response Lacks a host immune component, focusing solely on the drug-pathogen interaction.Incorporates the host immune response, which can influence drug efficacy.[7]
Predictive Accuracy Demonstrated high predictive accuracy (94%) for clinical outcomes.[3]Can sometimes fail to predict clinical efficacy accurately.[1]

While the mouse model provides valuable information on the in vivo efficacy of drugs within a host system, the hollow-fiber model offers a more controlled and detailed examination of the pharmacodynamic interactions between the drug and the pathogen under human-like pharmacokinetic conditions. Studies in the beige mouse model have shown dose-related reductions in MAC cell counts in organs with rifabutin treatment.[7] However, the translation of these findings to clinical efficacy is not always direct.

Experimental Protocols

A detailed experimental protocol is crucial for the reproducibility and validation of any preclinical model. Below is a representative protocol for a rifabutin study using the hollow-fiber infection model, based on established methodologies.[8][9]

Key Experiment: Rifabutin Efficacy and Resistance Dynamics in the Hollow-Fiber Infection Model

Objective: To determine the pharmacokinetic and pharmacodynamic profile of rifabutin against Mycobacterium tuberculosis and to identify the exposures that suppress the emergence of drug resistance.

Materials:

  • Hollow-fiber cartridges (e.g., C2011, FiberCell Systems)

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • This compound (rifabutin) powder

  • Peristaltic pump and tubing

  • Incubator at 37°C

  • Syringe pumps

Methodology:

  • System Setup: A hollow-fiber system is assembled, consisting of a central reservoir and a peripheral compartment containing the hollow-fiber cartridge. The system is sterilized prior to use.

  • Bacterial Inoculum: M. tuberculosis H37Rv is grown to mid-log phase in Middlebrook 7H9 broth. The bacterial suspension is then inoculated into the peripheral compartment of the hollow-fiber cartridge to achieve a starting density of approximately 10^7 CFU/mL.

  • Pharmacokinetic Simulation: A computer-controlled syringe pump is programmed to infuse and clear rifabutin from the central reservoir to simulate the desired human pharmacokinetic profile (e.g., a half-life of approximately 36 hours).[10] Drug concentrations in the central and peripheral compartments are periodically measured using a validated analytical method (e.g., LC-MS/MS) to confirm the accuracy of the simulation.

  • Pharmacodynamic Assessment: Samples are collected from the peripheral compartment at regular intervals (e.g., daily for the first week, then every few days) for the duration of the experiment (typically 28 days).

  • Bacterial Quantification: The collected samples are serially diluted and plated on Middlebrook 7H10 agar (B569324) plates to determine the total number of viable bacteria (CFU/mL). To assess for the emergence of resistance, samples are also plated on agar containing various concentrations of rifabutin.

  • Data Analysis: The change in bacterial density over time is plotted to determine the bactericidal activity of rifabutin. The proportion of resistant bacteria is calculated to evaluate the drug's ability to suppress resistance.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for validating the hollow-fiber infection model for this compound studies.

G cluster_setup System Preparation cluster_experiment Experimental Phase cluster_analysis Data Analysis cluster_validation Validation & Comparison A Assemble and Sterilize Hollow-Fiber System B Prepare M. tuberculosis Inoculum A->B C Inoculate Peripheral Compartment B->C D Initiate Rifabutin Infusion to Mimic Human PK C->D E Collect Samples Periodically (Drug Concentration & Bacteria) D->E F Quantify Total and Resistant Bacterial Load E->F G Measure Rifabutin Concentrations E->G H Analyze PK/PD Relationships F->H G->H I Model Bacterial Kill and Resistance Emergence H->I J Compare with Alternative Models (e.g., Mouse) I->J K Validate Predictive Accuracy for Clinical Outcomes I->K

Caption: Workflow for Hollow-Fiber Model Validation.

Conclusion

The hollow-fiber infection model represents a robust and highly informative preclinical tool for the evaluation of anti-tuberculosis drugs like this compound. Its ability to simulate human pharmacokinetics and allow for detailed analysis of pharmacodynamics provides a significant advantage over traditional models.[6] The quantitative data and experimental protocols presented in this guide demonstrate the model's utility in generating reproducible and clinically relevant data, thereby facilitating more informed decision-making in the drug development pipeline. While no single preclinical model can perfectly replicate the complexity of human tuberculosis, the hollow-fiber system is a powerful addition to the researcher's toolkit, bridging the gap between in vitro assays and clinical trials.

References

A Comparative Analysis of Mycobutin (Rifabutin) and Rifapentine for Tuberculosis Prevention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two key rifamycin (B1679328) derivatives, Mycobutin (rifabutin) and rifapentine (B610483), for the prevention of tuberculosis (TB). This document synthesizes preclinical and clinical data to objectively compare their efficacy, safety, and pharmacological profiles, supported by experimental data and methodologies.

Executive Summary

Both rifabutin (B1679326) and rifapentine are potent bactericidal agents against Mycobacterium tuberculosis and are valuable options for TB prevention, particularly as alternatives to longer isoniazid-based regimens. Rifapentine, with its longer half-life, offers the advantage of intermittent dosing, which can improve treatment adherence. Rifabutin is a weaker inducer of cytochrome P450 enzymes compared to rifampin and rifapentine, making it a preferred option for individuals on concomitant medications, especially antiretroviral therapy for HIV. Preclinical evidence suggests that on a weight-to-weight basis, both drugs are more bactericidal than rifampin. The choice between rifabutin and rifapentine for TB prevention should be guided by the patient's clinical characteristics, including their HIV status, concomitant medications, and potential for drug-drug interactions.

Mechanism of Action

Both rifabutin and rifapentine belong to the rifamycin class of antibiotics and share a common mechanism of action. They are potent inhibitors of bacterial DNA-dependent RNA polymerase (RNAP). By binding to the β-subunit of the RNAP, these drugs physically obstruct the path of the elongating RNA molecule, thereby halting transcription and subsequent protein synthesis, which ultimately leads to bacterial cell death.[1] This mechanism is highly selective for the prokaryotic RNAP, which accounts for the favorable therapeutic index of these drugs.

G cluster_bacteria Mycobacterium tuberculosis Rifabutin / Rifapentine Rifabutin / Rifapentine RNA Polymerase RNA Polymerase Rifabutin / Rifapentine->RNA Polymerase Inhibition DNA DNA DNA->RNA Polymerase Transcription mRNA mRNA RNA Polymerase->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translation Bacterial Survival Bacterial Survival Protein Synthesis->Bacterial Survival

Caption: Mechanism of action of rifabutin and rifapentine.

Quantitative Data Comparison

The following tables summarize key quantitative data comparing the performance of rifabutin and rifapentine.

Table 1: In Vitro Activity against M. tuberculosis
ParameterThis compound (Rifabutin)RifapentineReference
MIC Range (μg/mL) 0.0156 - 0.060.0625 - 0.25[2]
MIC90 (μg/mL) ≤0.125 (against M. avium complex)≤2.0 (against M. avium complex)[3]

MIC: Minimum Inhibitory Concentration; MIC90: MIC required to inhibit the growth of 90% of isolates.

Table 2: Pharmacokinetic Properties in Mice
ParameterThis compound (Rifabutin)RifapentineReference
Peak Serum Level (Cmax) LowestHighest[4]
Half-life (t1/2) ShortestLongest[4]
Table 3: Efficacy in a Murine TB Prevention Model
RegimenEfficacyReference
Rifabutin (10 mg/kg, twice weekly) Significant bactericidal activity[4]
Rifapentine (10 mg/kg, once fortnightly) Significant bactericidal activity[4]
Rifabutin (10 mg/kg, 6x/week for 6 weeks) Comparable to Rifampin (10 mg/kg, 6x/week for 12 weeks)[4]
Rifapentine (10 mg/kg, 2x/week for 12 weeks) Comparable to Rifampin (10 mg/kg, 6x/week for 12 weeks)[4]
Table 4: Drug-Drug Interaction Potential
FeatureThis compound (Rifabutin)RifapentineReference
CYP450 Enzyme Induction Weaker inducerPotent inducer[5]
Use with Protease Inhibitors (HIV) Preferred rifamycinGenerally contraindicated or requires dose adjustment[5]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

A standard method for determining the Minimum Inhibitory Concentration (MIC) of rifamycins (B7979662) against M. tuberculosis is the broth microdilution assay.

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout A Prepare serial dilutions of Rifabutin/Rifapentine in 7H9 broth C Inoculate microplate wells with bacterial suspension A->C B Prepare M. tuberculosis inoculum (0.5 McFarland standard) B->C D Incubate at 37°C for 7-14 days C->D E Determine MIC (lowest concentration with no visible growth) D->E

Caption: Workflow for MIC determination by broth microdilution.

Detailed Steps:

  • Drug Preparation: Prepare serial twofold dilutions of rifabutin and rifapentine in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) in a 96-well microplate.[3]

  • Inoculum Preparation: Prepare a standardized inoculum of the M. tuberculosis strain to be tested, adjusted to a 0.5 McFarland turbidity standard.[1]

  • Inoculation: Inoculate each well of the microplate containing the drug dilutions with the bacterial suspension. Include a drug-free growth control well and a sterile control well.

  • Incubation: Seal the plates and incubate at 37°C for 7 to 14 days.[3]

  • MIC Determination: The MIC is read as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.[1]

Murine Model of TB Prevention

The efficacy of antituberculosis agents for preventive therapy is often evaluated in a mouse model of infection.

G cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase A Infect immunocompetent mice with M. tuberculosis (e.g., aerosol) B Allow infection to establish (e.g., 2-4 weeks) A->B C Administer Rifabutin or Rifapentine regimens B->C E Sacrifice mice at defined time points C->E D Include control groups (e.g., untreated, rifampin) D->E F Determine bacterial load (CFU) in lungs and spleen E->F

Caption: Experimental workflow for a murine TB prevention model.

Detailed Steps:

  • Infection: Immunocompetent mice (e.g., BALB/c strain) are infected with a low dose of virulent M. tuberculosis via aerosol inhalation to establish a controlled lung infection.[4]

  • Treatment Initiation: After a period to allow for the establishment of a stable infection, mice are randomized to receive different treatment regimens, including rifabutin, rifapentine, a positive control (e.g., rifampin), and an untreated control group.[4]

  • Drug Administration: The drugs are administered at specified doses and frequencies for a defined duration.

  • Assessment of Efficacy: At various time points during and after treatment, subsets of mice from each group are euthanized. The lungs and spleens are aseptically removed, homogenized, and plated on selective agar (B569324) to determine the number of viable bacteria, expressed as colony-forming units (CFU).[6] The reduction in bacterial load compared to the untreated control group is a measure of the drug's bactericidal activity.

Safety and Tolerability

The safety profiles of rifabutin and rifapentine differ, primarily concerning drug-drug interactions.

  • This compound (Rifabutin): Rifabutin is a less potent inducer of hepatic cytochrome P450 enzymes (specifically CYP3A4) compared to rifampin.[5] This makes it a preferred choice for individuals with HIV who are receiving protease inhibitors or non-nucleoside reverse transcriptase inhibitors, as it results in fewer clinically significant drug-drug interactions.[5] Common adverse effects can include rash, gastrointestinal intolerance, and neutropenia. Uveitis is a rare but serious adverse effect, particularly at higher doses.

  • Rifapentine: Rifapentine is a potent inducer of CYP3A4 and other metabolic enzymes, similar to rifampin.[7] This can lead to significant interactions with a wide range of medications, including certain antiretrovirals, anticoagulants, and oral contraceptives, potentially reducing their efficacy. Common adverse effects include hypersensitivity reactions, hepatotoxicity, and gastrointestinal disturbances. In combination with isoniazid (B1672263), a weekly regimen of rifapentine has shown higher completion rates and less liver toxicity than nine months of isoniazid alone, although treatment-limiting adverse events may be more frequent.[8][9]

Conclusion

Both this compound (rifabutin) and rifapentine are highly effective rifamycins for the prevention of tuberculosis. The choice between these two agents should be individualized based on a comprehensive assessment of the patient's clinical status.

  • Rifapentine is an attractive option for many patients due to its long half-life, which allows for less frequent, intermittent dosing, potentially leading to better adherence and treatment completion rates.

  • Rifabutin is the preferred agent for individuals at high risk of drug-drug interactions, particularly patients with HIV coinfection who are on antiretroviral therapy. Its lower potential for enzyme induction makes it a safer choice in these complex clinical scenarios.

Further head-to-head clinical trials are warranted to provide a more definitive comparison of the efficacy and safety of these two important drugs in various populations for TB prevention.

References

Comparative Transcriptomic Analysis of Mycobacteria Treated with Mycobutin (Rifabutin)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the transcriptomic effects of Mycobutin (rifabutin) on mycobacteria, contrasted with the alternative rifamycin (B1679328), rifampicin (B610482). The information presented is collated from experimental studies to assist in understanding the molecular response of mycobacteria to these critical anti-tubercular agents.

Introduction: this compound and its Mechanism of Action

This compound, with the active ingredient rifabutin (B1679326), is a semi-synthetic antibiotic belonging to the rifamycin class. It is a crucial component in the treatment of mycobacterial infections, including tuberculosis (TB), particularly in HIV-co-infected patients, and infections caused by the Mycobacterium avium complex (MAC).[1] The primary mechanism of action for rifabutin is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[1][2] By binding to the β-subunit of the RNAP, rifabutin effectively blocks the initiation of transcription, thereby preventing the synthesis of messenger RNA (mRNA) and subsequent protein production, which ultimately leads to bacterial cell death.[1][3] This action is specific to the microbial RNAP, leaving the mammalian equivalent unaffected.[3]

Comparative Transcriptomic Data: this compound vs. Rifampicin

While both rifabutin and rifampicin target the same enzyme, their effects on mycobacterial gene expression can differ. Transcriptomic studies, particularly in Mycobacterium abscessus, have revealed a distinct response to these drugs. A key finding is the significant upregulation of specific genes upon exposure to rifamycins (B7979662).

A study on M. abscessus demonstrated that sublethal doses of both rifabutin (0.5 µg/mL) and rifampicin (16 µg/mL) lead to a dramatic increase in the expression of two particular genes: an ADP-ribosyltransferase (Mab_arr) and a gene designated as Mab_helR. These genes are considered key determinants of intrinsic rifamycin resistance in this organism. The following table summarizes the observed changes.

GeneDrug TreatmentFold UpregulationFunction
Mab_arr Rifabutin (RBT)>25-foldInactivates rifamycins via ADP-ribosylation
Mab_helR Rifabutin (RBT)>25-foldConfers rifamycin tolerance
Mab_arr Rifampicin (RIF)>25-foldInactivates rifamycins via ADP-ribosylation
Mab_helR Rifampicin (RIF)>25-foldConfers rifamycin tolerance
Data derived from a transcriptomic analysis of M. abscessus ATCC 19977 exposed to sublethal drug concentrations for 30 minutes.

Signaling Pathways and Drug Action

The transcriptomic data highlights a direct signaling response to the presence of rifamycins. The inhibition of RNA polymerase by rifabutin triggers a compensatory upregulation of genes that confer resistance. The diagram below illustrates this mechanism.

cluster_drug Drug Action cluster_bacterium Mycobacterium Cell This compound This compound (Rifabutin) RNAP DNA-dependent RNA Polymerase (RNAP) This compound->RNAP Inhibits Resistance_Genes Resistance Genes (e.g., Mab_arr, Mab_helR) This compound->Resistance_Genes Induces Expression Transcription Transcription (DNA to mRNA) RNAP->Transcription Catalyzes Protein_Synth Protein Synthesis Transcription->Protein_Synth Cell_Death Bacterial Cell Death Protein_Synth->Cell_Death Required for viability Resistance_Genes->this compound Inactivates Drug

Mechanism of Rifabutin action and induced resistance.

Experimental Protocols

The methodologies employed to generate transcriptomic data are critical for the interpretation and replication of results. Below is a summary of a typical experimental workflow for RNA sequencing (RNA-seq) analysis of mycobacteria treated with antibiotics.

RNA Sequencing Workflow
  • Bacterial Culture and Drug Exposure:

    • Mycobacterium species (e.g., M. abscessus ATCC 19977) are cultured in appropriate media (e.g., Middlebrook 7H9 broth).

    • Cultures are grown to a specific optical density (OD) to ensure they are in the exponential growth phase.

    • The bacterial cultures are then exposed to sublethal concentrations of the antibiotic (e.g., 0.5 µg/mL rifabutin) or a vehicle control for a defined period (e.g., 30 minutes).

  • RNA Extraction:

    • Bacterial cells are harvested by centrifugation.

    • Total RNA is extracted using methods involving mechanical lysis (e.g., bead beating) in the presence of reagents like TRIzol™ to ensure the disruption of the mycobacterial cell wall and preservation of RNA integrity.

  • Library Preparation and Sequencing:

    • The quality and quantity of the extracted RNA are assessed using spectrophotometry and bioanalysis.

    • Ribosomal RNA (rRNA) is depleted from the total RNA samples to enrich for mRNA.

    • The remaining RNA is used to construct cDNA libraries.

    • These libraries are then sequenced using a high-throughput platform, such as Illumina, to generate millions of short reads.

  • Bioinformatic Analysis:

    • The raw sequencing reads are quality-controlled and aligned to the reference genome of the mycobacterial species.

    • The number of reads mapping to each gene is counted.

    • Differential gene expression analysis is performed by comparing the gene counts from the drug-treated samples to the control samples to identify genes that are significantly up- or downregulated.

A 1. Bacterial Culture (e.g., M. abscessus) B 2. Antibiotic Exposure (this compound vs. Control) A->B C 3. RNA Extraction (Mechanical Lysis + TRIzol) B->C D 4. Quality Control (Spectrophotometry/Bioanalyzer) C->D E 5. rRNA Depletion D->E F 6. cDNA Library Preparation E->F G 7. High-Throughput Sequencing (e.g., Illumina) F->G H 8. Data Analysis (Alignment, Counting, DEG Analysis) G->H

Experimental workflow for mycobacterial transcriptomics.

References

Validation of novel biomarkers for predicting Mycobutin treatment response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant tuberculosis (TB) necessitates a personalized approach to treatment. Mycobutin (rifabutin), a key rifamycin (B1679328) antibiotic, is often employed in cases of resistance to the first-line drug rifampin or to mitigate drug-drug interactions. Predicting a patient's response to this compound is crucial for optimizing treatment regimens and improving outcomes. This guide provides a comparative analysis of novel biomarkers with the potential to predict this compound treatment response, supported by experimental data and detailed protocols. While direct validation studies for this compound are limited, we draw parallels from extensive research on rifampin and general anti-tuberculosis therapy (ATT).

Executive Summary of Biomarker Performance

The following table summarizes the performance of various biomarkers in predicting treatment response for tuberculosis, with a focus on rifamycin-based therapies. These markers represent promising candidates for adaptation and validation in the context of this compound treatment.

Biomarker CategorySpecific BiomarkerPrincipleReported Performance Metric(s)Key AdvantagesKey Limitations
Genetic rpoB gene mutationsDetects mutations in the RNA polymerase beta subunit, the target of rifamycins.Specific mutations correlate with differential resistance between rifampin and rifabutin.[1]Directly assesses drug target susceptibility; rapid molecular detection is possible.Does not account for other resistance mechanisms or host factors.
Pharmacodynamic TDA (TB Drug-Activity) AssayMeasures the bactericidal effect of a patient's plasma on their M. tuberculosis isolate.Higher TDA values correlated with faster time to sputum culture conversion (r = -0.65, P = 0.04).[2]Functional measure of overall drug activity in vivo.Technically complex; requires patient isolates.
Host Immune IP-10 (CXCL10)A chemokine involved in the host immune response to M. tuberculosis.Baseline plasma IP-10 levels positively associated with delayed sputum culture conversion in DR-TB.[3]Blood-based, minimally invasive.Non-specific inflammatory marker.
Host Immune C-Reactive Protein (CRP)An acute-phase reactant protein that increases during inflammation.Levels decrease during the first 8 weeks of successful treatment.[4]Widely available, low-cost.Highly non-specific.
Host Immune sTNF-R1Soluble tumor necrosis factor receptor 1.Significantly higher at diagnosis in patients with a slow treatment response (P < 0.01).[5]Pre-treatment predictive potential.[5]Requires further validation in larger cohorts.
Transcriptomic NPC2 mRNAHost mRNA involved in cholesterol trafficking, upregulated during active TB.High accuracy in diagnosing active TB (AUROC > 0.9) and normalizes with treatment completion.[6]Potential to predict progression from latent to active TB and monitor treatment.[6]Requires specialized molecular biology equipment.
Bacteriological Xpert MTB/RIF Ct ValueCycle threshold value from a real-time PCR assay, indicating bacillary load.Strong correlation with sputum culture conversion time (86% at week 8).[3]Rapid, provides semi-quantitative measure of bacterial load.Can detect DNA from non-viable bacteria.

Detailed Experimental Protocols

rpoB Gene Mutation Analysis

Objective: To identify mutations in the rpoB gene that confer resistance to rifamycins.

Methodology:

  • DNA Extraction: DNA is extracted from cultured M. tuberculosis isolates or directly from sputum samples using standard commercial kits.

  • PCR Amplification: The rifampin resistance-determining region (RRDR) of the rpoB gene is amplified using polymerase chain reaction (PCR) with specific primers.

  • Sequencing: The amplified PCR product is sequenced using Sanger sequencing or next-generation sequencing (NGS) platforms.

  • Data Analysis: The obtained sequence is compared to a wild-type M. tuberculosis rpoB gene sequence (e.g., from H37Rv strain) to identify mutations. Specific mutations are then correlated with phenotypic drug susceptibility testing results for rifampin and rifabutin.[1]

Plasma TB Drug-Activity (TDA) Assay

Objective: To quantify the total antimycobacterial effect of drugs in a patient's plasma.

Methodology:

  • Isolate Preparation: The patient's own M. tuberculosis isolate is grown in liquid culture to mid-log phase.

  • Plasma Collection: Patient blood samples are collected at peak drug concentration (Cmax) following drug administration. Plasma is separated by centrifugation.

  • Co-culture: The patient's M. tuberculosis isolate is incubated in the presence of their own plasma. A control culture is incubated without plasma.

  • Time to Positivity (TTP): The time it takes for each culture to signal positive in an automated liquid culture system is recorded.

  • TDA Calculation: TDA is calculated as the ratio of the TTP of the isolate with plasma to the TTP of the isolate without plasma. A higher ratio indicates greater drug activity.[2]

Host Biomarker Immunoassay (IP-10, sTNF-R1)

Objective: To measure the concentration of specific host proteins in patient serum or plasma.

Methodology:

  • Sample Collection: Whole blood is collected from patients at baseline (before treatment) and at specified follow-up times. Serum or plasma is separated and stored at -80°C.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • A 96-well plate is coated with a capture antibody specific for the biomarker of interest (e.g., anti-IP-10).

    • Patient samples and standards are added to the wells.

    • A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate is added, which reacts with the enzyme to produce a colorimetric signal.

    • The absorbance is read using a plate reader, and the concentration is calculated based on the standard curve.[5]

Visualizing Key Pathways and Workflows

This compound Mechanism and Resistance Pathway

The following diagram illustrates the mechanism of action of this compound (a rifamycin) and the primary mechanism of resistance through mutations in the rpoB gene.

G cluster_drug This compound Action cluster_bacteria Mycobacterium tuberculosis cluster_resistance Resistance Mechanism This compound This compound RNAP RNA Polymerase (β-subunit encoded by rpoB) This compound->RNAP Binds to β-subunit Altered_RNAP Altered RNA Polymerase This compound->Altered_RNAP Binding prevented Transcription mRNA Transcription RNAP->Transcription Inhibits rpoB_gene rpoB gene rpoB_gene->RNAP Encodes rpoB_mutation Mutation in rpoB rpoB_gene->rpoB_mutation Undergoes mutation Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth rpoB_mutation->Altered_RNAP Results in Altered_RNAP->Transcription Allows transcription

Caption: Mechanism of this compound action and resistance via rpoB mutation.

Biomarker Validation Workflow

This workflow outlines the general process for validating a candidate biomarker for predicting treatment response.

G Discovery Biomarker Discovery (e.g., Genomics, Proteomics) Candidate Candidate Biomarker Selection Discovery->Candidate Assay Assay Development & Analytical Validation Candidate->Assay Clinical_Validation Clinical Validation in Patient Cohorts Assay->Clinical_Validation Data_Analysis Statistical Analysis (Correlation with outcome) Clinical_Validation->Data_Analysis Performance Performance Evaluation (Sensitivity, Specificity, AUROC) Data_Analysis->Performance Final_Validation Validation in Independent Prospective Studies Performance->Final_Validation

Caption: A generalized workflow for biomarker validation.

Conclusion and Future Directions

The validation of novel biomarkers is critical for advancing personalized medicine in tuberculosis treatment. While direct evidence for this compound-specific predictive biomarkers is still emerging, markers validated for general anti-TB therapy, such as rpoB mutations, TDA, IP-10, and NPC2, offer a strong foundation. Genetic markers like rpoB mutations provide direct insight into drug-target interactions, while functional and host-response markers offer a more holistic view of the interplay between the drug, the pathogen, and the patient's immune system.

Future research should focus on prospective clinical trials to specifically validate these candidate biomarkers in patients receiving this compound-containing regimens. The integration of multi-marker panels, combining genetic, immunological, and bacteriological data, will likely yield the highest predictive accuracy, ultimately enabling clinicians to tailor TB therapy for maximal efficacy and minimal toxicity.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Mycobutin (Rifabutin)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of pharmaceutical compounds like Mycobutin (rifabutin) is a critical component of laboratory safety and environmental responsibility. Adherence to proper disposal protocols minimizes the risk of environmental contamination and potential harm to human health. This guide provides essential, step-by-step information for the appropriate management of this compound waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. In case of a spill, contain the source if it is safe to do so and collect the material using a method that minimizes dust generation, such as with a damp cloth or a filtered vacuum.[1] All personnel involved in the cleanup of spills should wear appropriate PPE.[1]

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of unused or expired pharmaceuticals is to utilize drug take-back programs whenever available.[2][3] However, in a laboratory context, waste is often generated as part of experimental procedures. In all cases, disposal must be conducted in accordance with prevailing local, state, and federal regulations.[4]

1. Segregation and Collection:

  • Immediately segregate all this compound waste, including unused product, contaminated labware (e.g., vials, pipettes, plates), and contaminated PPE.

  • Place all solid and liquid waste into a designated, appropriately labeled, and sealed waste container.[1] The container should be leak-proof.

2. In-Lab Waste Treatment (General Guidance):

  • For Unused or Expired Capsules: Do not crush or open capsules to minimize dust generation.[1] Place the intact capsules directly into the designated waste container.

  • For Solutions Containing this compound: While specific chemical degradation protocols are not widely published, a common practice for pharmaceutical waste is to render it non-retrievable. This can be achieved by mixing the waste with an undesirable substance, such as cat litter or activated charcoal, to absorb the liquid and prevent extraction.

  • Contaminated Materials: All disposables that have come into contact with this compound, such as gloves, bench paper, and pipette tips, should be collected in the designated waste container.

3. Final Disposal:

  • Dispose of the sealed waste container through an approved hazardous waste disposal service or in accordance with your institution's environmental health and safety (EHS) guidelines.

  • Never dispose of this compound down the drain or in the regular trash unless explicitly permitted by local regulations and institutional policies, as this can lead to environmental contamination.[5]

Comparative Summary of Disposal Options

While quantitative data on disposal efficacy is not available, the following table summarizes the recommended disposal methods in order of preference.

Disposal MethodDescriptionKey Considerations
Drug Take-Back Program Official programs for collecting and safely disposing of unwanted medicines.[2][3]Primarily for unused, packaged medications. May not be suitable for laboratory-generated waste streams.
Licensed Hazardous Waste Vendor Professional service for the collection, treatment, and disposal of chemical and pharmaceutical waste.The most appropriate and compliant method for laboratory-generated waste. Ensures adherence to all regulatory requirements.
On-site Incineration High-temperature destruction of waste.Must be performed in a facility with appropriate permits and controls to manage emissions.[6]
Landfill (after treatment) Disposal in a sanitary landfill after the pharmaceutical waste has been rendered non-retrievable by mixing it with an inert substance and sealing it in a container.[2]This should be considered a last resort and only be used if permitted by local regulations and institutional guidelines. Improper landfill disposal can lead to environmental contamination. Never dispose of untreated pharmaceutical waste in a landfill.

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

start This compound Waste Generated segregate Segregate Waste (Unused product, contaminated labware, PPE) start->segregate spill Spill Occurs start->spill collect Collect in Labeled, Sealed Container segregate->collect in_lab_treatment In-Lab Waste Treatment (Mix with inert material) collect->in_lab_treatment cleanup Spill Cleanup (Use appropriate PPE, minimize dust) spill->cleanup cleanup->collect disposal_options Select Disposal Method in_lab_treatment->disposal_options take_back Drug Take-Back Program disposal_options->take_back If applicable hazardous_waste Licensed Hazardous Waste Vendor disposal_options->hazardous_waste Recommended incineration On-site Incineration disposal_options->incineration If available & permitted landfill Landfill (Treated Waste Only) disposal_options->landfill Last resort end Disposal Complete take_back->end hazardous_waste->end incineration->end landfill->end

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safeguarding Research: A Guide to Handling Mycobutin (Rifabutin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Safe Handling and Disposal of Mycobutin.

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for this compound, with its active pharmaceutical ingredient, rifabutin (B1679326). Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE) and Engineering Controls

A thorough risk assessment is paramount before handling this compound. While some safety data sheets for the encapsulated form do not classify it as hazardous, the active ingredient, rifabutin, is a potent pharmaceutical compound.[1][2] Therefore, it is prudent to handle it as a potentially hazardous substance, employing appropriate engineering controls and personal protective equipment.

Engineering controls are the first line of defense in minimizing exposure. Operations should be conducted in a well-ventilated area.[1] For procedures that may generate dust or aerosols, such as weighing the powder form or opening capsules, a laboratory fume hood or other form of local exhaust ventilation is necessary.[3] An accessible safety shower and eye wash station are also essential laboratory fixtures.[4]

The following table summarizes the recommended personal protective equipment when handling this compound:

Protection TypeSpecificationSource(s)
Eye/Face Protection Safety glasses with side-shields or tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[2][3]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile) should be worn. Gloves must be inspected prior to use and changed regularly. A lab coat, gown, or other protective clothing is required to prevent skin contact.[2][4]
Respiratory Protection For handling powders or when dust generation is likely, a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator is recommended.[3]

Quantitative Exposure Limits

While many safety data sheets indicate no established occupational exposure limits for rifabutin, Pfizer has assigned an Occupational Exposure Band (OEB) for this compound capsules.[2][4] This provides a benchmark for control strategies.

CompoundOccupational Exposure Band (OEB)Exposure Control RangeSource(s)
This compound CapsulesOEB 2100 µg/m³ to < 1000 µg/m³[2]

Operational Procedures: From Handling to Disposal

A systematic approach to handling this compound is crucial for both safety and the integrity of the research.

Handling
  • Avoid Contact: Prevent direct contact with skin and eyes.[1]

  • Prevent Dust and Aerosols: Handle the compound in a manner that minimizes the formation of dust and aerosols.[3]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. After handling, always wash hands thoroughly with soap and water.[1]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, protected from light.[5]

Experimental Protocol: Preparation of a Rifabutin Stock Solution

This protocol outlines a general procedure for preparing a stock solution of rifabutin for in vitro experiments. Concentrations and solvents may be adjusted based on specific experimental needs.

  • Preparation: Don all required PPE as outlined in the table above. Perform all manipulations within a certified chemical fume hood.

  • Weighing: Tare a clean, dry weighing vessel on an analytical balance. Carefully weigh the desired amount of rifabutin powder.

  • Solubilization: Add a small amount of an appropriate solvent (e.g., DMSO, methanol, or as specified in your experimental protocol) to the weighed rifabutin.[6]

  • Vortexing/Sonication: Gently vortex or sonicate the mixture until the rifabutin is completely dissolved.

  • Dilution: Transfer the dissolved rifabutin to a volumetric flask. Rinse the original weighing vessel with the solvent and add the rinse to the volumetric flask to ensure a complete transfer.

  • Final Volume: Add the solvent to the volumetric flask to reach the final desired volume and concentration. Mix thoroughly.

  • Labeling and Storage: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials. Store as required for stability, often at -20°C or -80°C.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and potential harm to others.

  • Waste Characterization: Unused this compound and materials grossly contaminated with it should be treated as hazardous pharmaceutical waste.

  • Disposal Method: Disposal should be in accordance with all applicable federal, state, and local regulations.[1][3] This may involve incineration in a licensed hazardous waste facility.[3] Do not dispose of this compound down the drain or in the regular trash unless specifically permitted by your institution's environmental health and safety office and local regulations.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a designated, sealed hazardous waste container for proper disposal.

Workflow for Handling this compound

The following diagram illustrates the key stages in the safe handling and disposal of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal receive Receive this compound store Store in a Cool, Dry, Well-Ventilated Area receive->store risk_assessment Conduct Risk Assessment store->risk_assessment don_ppe Don Appropriate PPE risk_assessment->don_ppe weigh Weigh Compound don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution experiment Perform Experiment prepare_solution->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe dispose_waste Dispose of Waste per Regulations doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Caption: Workflow for the safe handling and disposal of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.